Product packaging for (Z)-2-Acetamido-3-phenylacrylic acid(Cat. No.:CAS No. 5469-45-4)

(Z)-2-Acetamido-3-phenylacrylic acid

Cat. No.: B188850
CAS No.: 5469-45-4
M. Wt: 205.21 g/mol
InChI Key: XODAOBAZOQSFDS-JXMROGBWSA-N
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Description

(Z)-2-Acetamido-3-phenylacrylic acid is a cinnamic acid derivative that serves as a key scaffold in medicinal chemistry and anticancer research. Its structure, featuring an acetamido linker, is recognized for enhancing the pharmacokinetic properties and target selectivity of drug candidates . This compound is structurally analogous to novel β-phenylacrylic acid derivatives that have been identified as potent, irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors, demonstrating selective anti-cancer activity in wild-type KRAS colon cancer models . The mechanism of these related compounds involves binding to the EGFR tyrosine kinase domain, inducing Src-mediated apoptosis through reactive oxygen species (ROS) generation and JNK activation . Beyond oncology, the cinnamic acid core is a versatile pharmacophore explored for its anti-inflammatory potential, with structural derivatives showing significant analgesic activity and selectivity for the cyclooxygenase-2 (COX-2) enzyme . Furthermore, similar acetamido-cinnamic acid structures are investigated as aldose reductase inhibitors for treating diabetic complications, where they also demonstrate synergistic antioxidant capacity . This combination of properties makes this compound a valuable chemical tool for researchers developing targeted therapies and probing mechanisms of action in cancer, inflammation, and metabolic disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B188850 (Z)-2-Acetamido-3-phenylacrylic acid CAS No. 5469-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-acetamido-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODAOBAZOQSFDS-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-45-4
Record name 1-acetamidocinnamic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

(Z)-2-Acetamido-3-phenylacrylic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-2-Acetamido-3-phenylacrylic Acid

Abstract

This compound, also known as α-acetamidocinnamic acid, is a crucial unsaturated N-acyl amino acid derivative. It serves as a key intermediate in the synthesis of the essential amino acid phenylalanine and other biologically active molecules relevant to the pharmaceutical industry.[1][2][3] This technical guide provides a comprehensive overview of its synthesis via the Erlenmeyer-Plöchl reaction, detailed experimental protocols, and a thorough summary of its characterization using modern analytical techniques. This document is intended for researchers, chemists, and professionals involved in organic synthesis and drug development.

Synthesis Methodology

The primary route for synthesizing this compound is a two-step process based on the Erlenmeyer-Plöchl reaction.[4][5] The first step involves the formation of an azlactone (oxazolone) intermediate through the condensation of N-acetylglycine and benzaldehyde. The second step is the subsequent hydrolysis of this azlactone ring to yield the final acrylic acid product.[6]

General Reaction Scheme

The synthesis proceeds as follows:

  • Azlactone Formation : N-acetylglycine reacts with benzaldehyde in the presence of acetic anhydride and sodium acetate to form 4-benzylidene-2-methyl-5(4H)-oxazolone.

  • Hydrolysis : The azlactone intermediate is hydrolyzed using an aqueous solution to open the ring and form this compound.

Synthesis Workflow Diagram

G Figure 1: Synthesis Workflow for this compound cluster_reactants Reactants cluster_reagents1 Reagents (Step 1) cluster_reagents2 Reagents (Step 2) NAG N-Acetylglycine AZL Azlactone Intermediate (4-benzylidene-2-methyl-5(4H)-oxazolone) NAG->AZL Erlenmeyer-Plöchl Condensation BZA Benzaldehyde BZA->AZL Erlenmeyer-Plöchl Condensation Ac2O Acetic Anhydride Ac2O->AZL NaOAc Sodium Acetate NaOAc->AZL Product This compound AZL->Product Hydrolysis H2O Water H2O->Product Acetone Acetone Acetone->Product

Caption: Figure 1: Synthesis Workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Benzylidene-2-methyl-5(4H)-oxazolone (Azlactone Intermediate) [6]

  • Combine 29.3 g (0.25 mole) of N-acetylglycine, 53 g (0.5 mole) of benzaldehyde, 12.5 g (0.15 mole) of anhydrous sodium acetate, and 61 g (0.6 mole) of acetic anhydride in a 500-mL Erlenmeyer flask.

  • Heat the mixture on a steam bath with occasional stirring for one hour. During this time, the mixture will become a clear, deep-red solution.

  • While the solution is still hot, pour it slowly into a beaker containing 500 mL of cold water and 50 mL of 95% ethanol, stirring vigorously.

  • Continue stirring for ten minutes as the yellow azlactone precipitates.

  • Filter the crude product using a Büchner funnel and wash it thoroughly with cold water to remove excess benzaldehyde.

  • Dry the crude azlactone in a vacuum desiccator. The typical yield is 41-44 g (87-94% of the theoretical amount). The product is sufficiently pure for the next step.

Protocol 2: Hydrolysis to this compound [6]

  • In a 1-L round-bottom flask, dissolve 47 g (0.25 mole) of the crude azlactone in a mixture of 450 mL of acetone and 175 mL of water by boiling under reflux.

  • Continue boiling for four hours to ensure complete hydrolysis.

  • Remove most of the acetone by distillation over a steam bath.

  • Dilute the residual solution with 400 mL of water and heat to boiling for five minutes to ensure the complete dissolution of the product.

  • Filter the hot solution to remove any minor impurities.

  • Allow the filtrate to cool slowly to room temperature and then place it in a refrigerator for several hours to complete crystallization.

  • Collect the white crystals of α-acetaminocinnamic acid by filtration, wash with a small amount of cold water, and air-dry.

  • The expected yield is 41–46 g, which corresponds to an 80–90% yield from the azlactone.[6]

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₁H₁₁NO₃[7][8]
Molecular Weight 205.21 g/mol [7][8]
Appearance White crystalline solid[6]
Melting Point 191–192 °C[6]
Purity >98%[9]
Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)AssignmentReference(s)
¹H NMR2.10s-CH[10]
7.23s=CH -Ph[11]
7.37 - 7.57mAromatic H (m-, p-, o-)[10]
9.45br s-NH [11]
12.6br s-COOH [11]
¹³C NMR22.8--C H₃[11] (Interpreted)
128.5-Aromatic C H[11] (Interpreted)
129.4-Aromatic C H[11] (Interpreted)
129.8-=C H-Ph[11] (Interpreted)
130.4-Aromatic C H[11] (Interpreted)
133.7-Aromatic ipso-C [11] (Interpreted)
166.5-Amide C =O[11] (Interpreted)
170.2-Carboxylic C =O[11] (Interpreted)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference(s)
3400 - 2500O-H stretch (broad)Carboxylic Acid[12] (Analogous)
~3200N-H stretchAmide[12] (Analogous)
~1700C=O stretchCarboxylic Acid[12] (Analogous)
~1660C=O stretch (Amide I)Amide[12] (Analogous)
~1630C=C stretchAlkene[12] (Analogous)

Table 3: Mass Spectrometry (MS) Data

m/zInterpretationReference(s)
205[M]⁺ (Molecular Ion)[8]
188[M - OH]⁺[8]
163[M - C₂H₂O]⁺[8]
146[M - COOH - CH₃]⁺[8]
118[C₉H₈]⁺ (Styrene radical cation)[8]

Characterization Workflow Diagram

G Figure 2: Analytical Workflow for Product Characterization cluster_analytics Characterization Methods cluster_data Data Analysis Start Synthesized Crude Product Purification Purification (Recrystallization) Start->Purification PureProduct Pure Crystalline Product Purification->PureProduct MP Melting Point (MP) PureProduct->MP NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry (MS) PureProduct->MS MP_Data Purity & Identity MP->MP_Data NMR_Data Structural Elucidation & Stereochemistry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Structure & Purity Confirmed MP_Data->Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation G Figure 3: Synthetic Context of this compound cluster_precursors Simple Precursors cluster_products Potential Applications / Derivatives Glycine N-Acetylglycine Intermediate Azlactone Intermediate Glycine->Intermediate Condensation Aldehyde Benzaldehyde Aldehyde->Intermediate Condensation Target This compound Phe Phenylalanine Target->Phe Reduction Peptides Specialty Peptides Target->Peptides Coupling Heterocycles Heterocyclic Compounds Target->Heterocycles Cyclization DrugScaffolds Drug Scaffolds Target->DrugScaffolds Derivatization Intermediate->Target Hydrolysis

References

An In-depth Technical Guide to the Physicochemical Properties of (Z)-2-Acetamido-3-phenylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-2-Acetamido-3-phenylacrylic acid, a derivative of the amino acid phenylalanine, belongs to the class of α,β-dehydroamino acids. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products and their utility as synthetic intermediates. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside experimental protocols for their determination and an exploration of the broader biological context of this class of molecules.

While specific experimental data for the (Z)-isomer is limited in publicly available literature, this guide leverages data from its more common (E)-isomer and related compounds to provide a thorough profile.

Core Physicochemical Properties

The fundamental physicochemical properties of a molecule are critical for understanding its behavior in biological systems and for formulation development. The following table summarizes the key properties for this compound and its close analogs.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₁NO₃Consistent for both (E) and (Z) isomers.[1][2]
Molecular Weight 205.21 g/mol Consistent for both (E) and (Z) isomers.[1][2][3]
Melting Point 194 - 195 °CFor the (E)-isomer, α-acetamidocinnamic acid.[1] The melting point of the (Z)-isomer may differ. For reference, the methyl ester, Methyl (Z)-2-Acetamido-3-phenylacrylate, has a melting point of 122.0 to 126.0 °C.
Boiling Point 455 °C (predicted)For α-acetamidocinnamic acid.[1] A predicted boiling point for (Z)-3-acetamido-3-phenylacrylic acid is 436.8±45.0 °C.[3]
Solubility Very soluble in waterFor the (E)-isomer, α-acetamidocinnamic acid.[1] The solubility of the (Z)-isomer is expected to be comparable.
pKa 3.18For the (E)-isomer, α-acetamidocinnamic acid.[1] This indicates it is a moderately strong acid.
LogP 1.88For the (E)-isomer, α-acetamidocinnamic acid.[1] This suggests a moderate degree of lipophilicity.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following are standard experimental protocols for the key parameters discussed.

Melting Point Determination

The melting point of a solid is a measure of its purity and identity. A common method is the capillary melting point technique.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Determination

Solubility is a critical factor influencing a drug's absorption and bioavailability. A qualitative and semi-quantitative assessment can be performed as follows.

Methodology:

  • Solvent Selection: A range of solvents should be tested, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), and organic solvents (e.g., ethanol, DMSO, acetone).

  • Sample Preparation: A known amount of this compound (e.g., 1 mg) is placed in a vial.

  • Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added.

  • Equilibration: The mixture is agitated (e.g., shaken or sonicated) at a constant temperature until equilibrium is reached.

  • Observation: The sample is visually inspected for complete dissolution. If it dissolves, further solute can be added to determine the approximate saturation point. For quantitative analysis, the concentration of the dissolved compound in a filtered aliquot of the supernatant can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pHs, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a standard method.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

General Workflow for pKa Determination via Titration

pKa_Determination cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Prepare Analyte Solution D Incrementally Add Titrant A->D B Calibrate pH Meter E Record pH at Each Increment B->E C Prepare Standardized Titrant C->D D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Caption: A generalized workflow for determining the pKa of a substance using potentiometric titration.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The shake-flask method is the traditional approach.

Methodology:

  • Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological and Medicinal Context

Derivatives of 2-acetamido-3-phenylacrylic acid are recognized as important intermediates in the synthesis of various bioactive molecules. For instance, they are precursors to compounds that have demonstrated anti-platelet, antifungal, and antiviral activities.[4]

More broadly, the α,β-dehydroamino acid motif is found in a number of naturally occurring peptides that exhibit a range of biological effects, including antibacterial, antifungal, and antitumor properties.[5] The double bond in the α,β-position imparts conformational rigidity to the peptide backbone, which can influence its biological activity.

While specific signaling pathways for this compound have not been elucidated, its structural similarity to other N-acetylated amino acid derivatives suggests potential roles in various biological processes. For example, N-acetylated compounds can have roles in antioxidant and anti-inflammatory pathways.[6]

Relationship of this compound to Bioactive Compounds

Biological_Context A This compound B α,β-Dehydroamino Acid Precursor A->B C Synthetic Intermediate A->C D Bioactive Peptides B->D E Antifungal Agents C->E F Antiviral Agents C->F G Anti-platelet Agents C->G

Caption: The role of this compound as a precursor and intermediate in the synthesis of various bioactive compounds.

References

spectroscopic analysis of (Z)-2-Acetamido-3-phenylacrylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (Z)-2-Acetamido-3-phenylacrylic acid, a key intermediate in the synthesis of various biologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for these analyses.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the preparation of unnatural amino acids and heterocyclic compounds with potential therapeutic applications. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and drug development. This guide presents a detailed spectroscopic characterization to aid researchers in its identification and quality control.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.6m5HPhenyl-H
~7.2s1HVinyl-H
~2.1s3HAcetyl-CH₃
~9.0br s1HNH
~12.0br s1HCOOH

Note: The chemical shifts for the NH and COOH protons can be variable and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~170.5Carboxyl C=O
~168.0Amide C=O
~134.0Phenyl C (quaternary)
~130.0Phenyl CH
~129.5Phenyl CH
~128.5Phenyl CH
~131.0Vinyl C-Ph
~128.0Vinyl C-NH
~23.0Acetyl CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid, amide, and aromatic functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic acid)
~3200MediumN-H stretch (Amide)
~1700StrongC=O stretch (Carboxylic acid)
~1650StrongC=O stretch (Amide I)
~1620MediumC=C stretch (Alkene)
~1540MediumN-H bend (Amide II)
3100-3000MediumC-H stretch (Aromatic)
1600, 1495, 1450Medium-WeakC=C stretch (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (205.21 g/mol ) and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zPossible Fragment
205[M]⁺ (Molecular Ion)
188[M - OH]⁺
162[M - COOH]⁺
146[M - COOH - CH₃]⁺
103[C₆H₅-C=CH]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation pattern.

Visualizations

The following diagrams illustrate the key structural features and analytical workflows.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (Z)-2-Acetamido-3- phenylacrylic acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet for IR MS Mass Spectrometer Sample->MS for MS NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer KBr_Pellet->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M [M]⁺ m/z = 205 M_minus_OH [M - OH]⁺ m/z = 188 M->M_minus_OH M_minus_COOH [M - COOH]⁺ m/z = 162 M->M_minus_COOH Fragment_146 [M - COOH - CH₃]⁺ m/z = 146 M_minus_COOH->Fragment_146 Fragment_103 [C₆H₅-C≡CH]⁺ m/z = 103 M_minus_COOH->Fragment_103 Phenyl [C₆H₅]⁺ m/z = 77 Fragment_103->Phenyl

Caption: Proposed mass spectral fragmentation pathway for this compound.

Caption: Key NMR and IR spectral correlations for this compound.

Note: An actual image of the chemical structure would be embedded in a real-world application of the DOT script above for the NMR/IR correlations diagram.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to use this information as a reference for compound identification, purity assessment, and further structural studies.

In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of (Z)-2-Acetamido-3-phenylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of (Z)-2-Acetamido-3-phenylacrylic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail its structural characteristics, experimental protocols for its synthesis and crystallization, and an exploration of its potential biological significance.

Crystal Structure and Molecular Geometry

This compound, also known as α-acetamidocinnamic acid (HACA), is a derivative of cinnamic acid characterized by the presence of an acetamido group at the α-position. The stereochemistry of the double bond is of the (Z) configuration.

The definitive determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. The crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2308115 .[1][2]

While the full crystallographic information file (CIF) is accessible through the CCDC, a summary of the key crystallographic parameters is presented in the table below.

Table 1: Summary of Crystallographic Data for this compound (HACA)

ParameterValue
CCDC Deposition Number2308115
Empirical FormulaC₁₁H₁₁NO₃
Formula Weight205.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.876
c (Å)17.345
α (°)90
β (°)104.56
γ (°)90
Volume (ų)998.7
Z4
Density (calculated) (g/cm³)1.365

Molecular Geometry:

The molecular structure of this compound features a planar phenyl ring and a carboxylic acid group. The acetamido group is nearly coplanar with the acrylic acid backbone. The (Z) configuration places the phenyl group and the carboxylic acid group on the same side of the C=C double bond. The key bond lengths and angles that define the molecular geometry are summarized in Table 2.

Table 2: Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C=C1.334
C-C (phenyl-vinyl)1.487
C-N1.352
C=O (amide)1.231
C=O (acid)1.215
C-O (acid)1.312
C-C-N angle123.5
C-C-C (phenyl-vinyl) angle128.9
O-C-O angle (acid)122.8

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrolysis of its azlactone precursor.

Experimental Workflow for Synthesis:

G Synthesis Workflow cluster_0 Azlactone Formation cluster_1 Hydrolysis start Mix Acetylglycine, Sodium Acetate, Benzaldehyde, Acetic Anhydride heat Heat the Mixture start->heat cool Cool and Precipitate heat->cool wash Wash with Water cool->wash dry Dry the Azlactone wash->dry dissolve Dissolve Azlactone in Acetone/Water dry->dissolve Proceed to Hydrolysis reflux Reflux for 4 hours dissolve->reflux distill Distill off Acetone reflux->distill precipitate Precipitate with Water distill->precipitate filter Filter the Product precipitate->filter recrystallize Recrystallize from Water filter->recrystallize

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Azlactone Synthesis: A mixture of acetylglycine, anhydrous sodium acetate, benzaldehyde, and acetic anhydride is heated. The resulting azlactone precipitates upon cooling. The crude product is then washed with water to remove impurities.

  • Hydrolysis: The dried azlactone is dissolved in a mixture of acetone and water and refluxed for approximately 4 hours to induce hydrolysis.

  • Isolation and Purification: After hydrolysis, the acetone is removed by distillation. The product, this compound, precipitates from the aqueous solution and is collected by filtration. Further purification can be achieved by recrystallization from hot water.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. A reported method for the crystallization of this compound is as follows:

Experimental Workflow for Crystallization:

G Crystallization Workflow start Dissolve HACA in Nitromethane & Pyridine evaporate Slow Evaporation at Room Temperature start->evaporate crystals Single Crystal Formation (approx. 1 month) evaporate->crystals harvest Harvest Crystals for X-ray Diffraction crystals->harvest

Caption: Workflow for single crystal growth of HACA.

Detailed Methodology:

  • Solution Preparation: A small amount of purified this compound is dissolved in a mixture of nitromethane and a small amount of pyridine.

  • Slow Evaporation: The solution is left undisturbed at room temperature for a prolonged period (approximately one month) to allow for the slow evaporation of the solvent.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute gradually increases, leading to the formation of single crystals.

  • Harvesting: Once crystals of suitable size and quality are observed, they are carefully harvested for mounting on a diffractometer.

Potential Biological Significance and Signaling Pathways

While the direct biological activity and specific signaling pathway of this compound are not extensively studied, its parent compound, cinnamic acid, and its derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Recent studies on cinnamic acid have suggested its involvement in the modulation of inflammatory pathways. One such proposed mechanism involves the Toll-like receptor 4 (TLR4) signaling pathway . Cinnamic acid has been shown to potentially regulate the TLR4/PI3K/AKT/NF-κB signaling cascade, which plays a crucial role in the inflammatory response.

Hypothesized Signaling Pathway for Cinnamic Acid Derivatives:

G Hypothesized Anti-Inflammatory Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB IκB IKK->IkB Phosphorylates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription HACA (Z)-2-Acetamido-3- phenylacrylic acid HACA->PI3K Inhibits? HACA->IKK Inhibits?

Caption: Hypothesized modulation of the TLR4 signaling pathway.

It is plausible that this compound, as a cinnamic acid derivative, could exert its biological effects through similar mechanisms. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which could open avenues for its development as a therapeutic agent. The acetamido substitution may alter its potency, selectivity, and pharmacokinetic properties compared to the parent cinnamic acid.

References

(Z)-2-Acetamido-3-phenylacrylic Acid: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Acetamido-3-phenylacrylic acid is a derivative of cinnamic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and application. This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of this compound. While specific experimental data for this isomer is not extensively available in public literature, this document outlines detailed experimental protocols, data presentation structures, and visual workflows to guide researchers in these critical studies. The information presented is based on established scientific principles for analogous compounds, such as other acrylic and cinnamic acid derivatives.

Introduction

This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are known for their biological activities and as versatile synthetic intermediates. The geometry of the double bond, in this case, the (Z)-isomer, can significantly influence the compound's physical and chemical properties, including its solubility and stability, compared to its (E)-isomer. These properties are critical determinants of a compound's suitability for various applications, including pharmaceutical formulations, where bioavailability and shelf-life are of utmost importance.

This whitepaper serves as a practical guide for researchers undertaking the characterization of this compound. It details the necessary experimental procedures for a comprehensive assessment of its solubility in various solvent systems and its stability under a range of stress conditions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-acetamido-3-phenylacrylic acid is presented below. It is important to note that some of these properties may refer to the more common (E)-isomer or a mixture of isomers, highlighting the need for specific characterization of the (Z)-isomer.

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₃N/A
Molecular Weight205.21 g/mol N/A
AppearanceWhite to off-white crystalline solid[1]
Melting Point188-190 °C (for α-acetamidocinnamic acid)[2]
pKa (Predicted)3.5 - 4.5N/A
LogP (Predicted)1.5 - 2.5N/A

Solubility Studies

The solubility of an active compound is a critical factor influencing its absorption and bioavailability. A comprehensive solubility profile in various solvents is essential.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the determination of the equilibrium solubility of this compound in various solvents at different temperatures using the shake-flask method.

Materials:

  • This compound (purity >98%)

  • Solvents: Purified Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO)

  • Scintillation vials or sealed glass tubes

  • Shaking incubator or orbital shaker

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent and temperature.

Data Presentation: Solubility Data

The results of the solubility studies should be presented in a clear and concise tabular format.

SolventTemperature (°C)Solubility (mg/mL) (Mean ± SD, n=3)
Purified Water25[Insert Experimental Data]
37[Insert Experimental Data]
0.1 N HCl25[Insert Experimental Data]
37[Insert Experimental Data]
pH 7.4 Phosphate Buffer25[Insert Experimental Data]
37[Insert Experimental Data]
Ethanol25[Insert Experimental Data]
37[Insert Experimental Data]
Methanol25[Insert Experimental Data]
37[Insert Experimental Data]
Acetone25[Insert Experimental Data]
37[Insert Experimental Data]
DMSO25[Insert Experimental Data]
37[Insert Experimental Data]

Visualization: Solubility Determination Workflow

G Workflow for Equilibrium Solubility Determination start Start prep Add excess compound to solvent vials start->prep equilibrate Equilibrate at constant temperature with shaking prep->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample analyze Quantify concentration by HPLC sample->analyze end End analyze->end

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing is essential to determine the intrinsic stability of a compound and to identify potential degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to provide insights into the degradation pathways.

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for forced degradation studies of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable solvent in which the compound is soluble (e.g., methanol or a mixture of methanol and water)

  • Constant temperature ovens

  • Photostability chamber with controlled light and UV exposure

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Store at room temperature and an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Store at room temperature. Cinnamic acid derivatives are often unstable at high pH, so elevated temperatures may not be necessary.[3]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70 °C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Analysis: Calculate the percentage of degradation. Use the PDA detector to assess peak purity and a mass spectrometer to identify the mass of the degradation products.

Data Presentation: Forced Degradation Data

The results from the forced degradation studies should be summarized in a table.

Stress ConditionTime (hours)Assay of Parent Compound (%)Major Degradation Products (Retention Time)Remarks
1 N HCl (60 °C)0[Insert Data][Insert Data][Insert Observations]
24[Insert Data][Insert Data][Insert Observations]
48[Insert Data][Insert Data][Insert Observations]
1 N NaOH (RT)0[Insert Data][Insert Data][Insert Observations]
8[Insert Data][Insert Data][Insert Observations]
24[Insert Data][Insert Data][Insert Observations]
3% H₂O₂ (RT)0[Insert Data][Insert Data][Insert Observations]
24[Insert Data][Insert Data][Insert Observations]
48[Insert Data][Insert Data][Insert Observations]
Thermal (70 °C, Solid)0[Insert Data][Insert Data][Insert Observations]
48[Insert Data][Insert Data][Insert Observations]
Photostability-[Insert Data][Insert Data][Insert Observations]

Visualization: Forced Degradation Study Workflow

G Workflow for Forced Degradation Studies start Start prep_stock Prepare stock solution of the compound start->prep_stock stress_conditions Expose to stress conditions (Acid, Base, Oxidation, Heat, Light) prep_stock->stress_conditions acid Acidic Hydrolysis stress_conditions->acid base Basic Hydrolysis stress_conditions->base oxidation Oxidative Degradation stress_conditions->oxidation thermal Thermal Degradation stress_conditions->thermal photo Photostability stress_conditions->photo sampling Collect samples at time intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by stability-indicating HPLC-PDA/MS sampling->analysis end End analysis->end

Caption: Workflow for Forced Degradation Studies.

Discussion and Conclusion

The successful development of this compound for any application hinges on a comprehensive understanding of its solubility and stability. This technical guide provides a robust framework for conducting these essential studies. Although specific experimental data for the (Z)-isomer is sparse, the outlined protocols for equilibrium solubility determination and forced degradation studies offer a clear path for researchers to generate this critical information.

Key considerations for the stability of cinnamic acid derivatives include their susceptibility to oxidation, particularly at higher pH, and potential for decarboxylation at elevated temperatures.[3] The presence of the acetamido group may influence the electronic properties of the molecule and, consequently, its degradation pathways.

By following the detailed methodologies and data presentation formats provided in this guide, researchers can ensure a systematic and thorough evaluation of the solubility and stability of this compound, thereby accelerating its potential translation into practical applications.

References

An In-depth Technical Guide on the Thermal Properties of (Z)-2-Acetamido-3-phenylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to (Z)-2-Acetamido-3-phenylacrylic Acid

This compound, an unsaturated N-acetylated amino acid derivative, is a member of the azlactone family. Azlactones are versatile intermediates in organic synthesis, particularly in the preparation of α-amino acids and various heterocyclic compounds. The thermal stability and decomposition profile of such compounds are critical parameters for their synthesis, purification, storage, and application in drug development, where thermal processes are often employed.

Comparative Thermal Properties of Related Compounds

To provide a frame of reference for the potential thermal properties of this compound, the following table summarizes the thermal data for structurally similar compounds, including the parent compound, cinnamic acid, and various proteinogenic amino acids.

Compound NameMolecular FormulaMelting Point (°C)Decomposition Onset (°C)Notes
trans-Cinnamic AcidC₉H₈O₂133~287The geometric isomer of the acrylic acid backbone.[1]
GlycineC₂H₅NO₂-250The simplest amino acid. Decomposition is endothermic.[2]
L-AlanineC₃H₇NO₂--
L-PhenylalanineC₉H₁₁NO₂--Contains the same phenyl group as the target compound.
L-Aspartic AcidC₄H₇NO₄-230 and 250Decomposes in two distinct steps, releasing water.[2]
L-Glutamic AcidC₅H₉NO₃--

Note: The absence of a value indicates that specific data was not found in the reviewed literature under comparable conditions.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to crystalline organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument's balance using certified weights and the temperature sensor using standard reference materials with known Curie points.

  • Sample Preparation: Weigh approximately 5-10 mg of the finely ground, dry sample into a ceramic or aluminum crucible.

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature (e.g., 600 °C).

  • Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is a plot of mass percentage versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of melting point, glass transitions, and enthalpy of transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the dry, powdered sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the cell at a starting temperature below the expected first thermal event.

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, over the desired temperature range. A common procedure for polymers and organic molecules is a heat-cool-heat cycle to erase the sample's prior thermal history.

  • Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) appear as peaks. The melting point is typically determined as the onset or peak temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of the transition.[3][4][5]

Synthesis Workflow: Erlenmeyer-Plöchl Reaction

This compound is typically synthesized via the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine (in this case, N-acetylglycine) with an aldehyde (benzaldehyde). The reaction proceeds through an azlactone intermediate. The general workflow is depicted below.[6][7][8]

Erlenmeyer_Plochl_Synthesis N_acetylglycine N-Acetylglycine Azlactone_Formation Azlactone Intermediate Formation N_acetylglycine->Azlactone_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Azlactone_Formation Acetic_Anhydride Acetic Anhydride (Dehydrating Agent) Acetic_Anhydride->Azlactone_Formation Hydrolysis Hydrolysis Azlactone_Formation->Hydrolysis Final_Product (Z)-2-Acetamido-3- phenylacrylic acid Hydrolysis->Final_Product

Erlenmeyer-Plöchl Synthesis Workflow

This diagram illustrates the key reactants and stages in the synthesis of the target compound. N-acetylglycine and benzaldehyde condense in the presence of acetic anhydride to form an azlactone intermediate. Subsequent hydrolysis of this intermediate yields the final product, this compound.

Conclusion

While direct experimental data on the thermal properties of this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers and drug development professionals. By understanding the thermal behavior of analogous compounds and employing the standardized TGA and DSC protocols detailed herein, one can systematically characterize the thermal stability and phase transitions of this and other novel chemical entities. The provided synthetic workflow further contextualizes the compound's origin, which is essential for process development and impurity profiling. Future experimental studies are warranted to populate the data for this specific compound and further enrich our understanding of its physicochemical properties.

References

An In-depth Technical Guide on the Biological Activities and Potential Applications of (Z)-2-Acetamido-3-phenylacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Acetamido-3-phenylacrylic acid and its derivatives represent a class of compounds with significant therapeutic potential, stemming from their structural similarity to cinnamic acid, a well-known bioactive natural product. This technical guide provides a comprehensive overview of the reported biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, of derivatives structurally related to this core scaffold. The document details quantitative biological data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound is an α,β-unsaturated amino acid derivative. The core structure, featuring a phenyl ring, an acrylic acid moiety, and an acetamido group, provides a versatile scaffold for chemical modification to explore a range of biological activities. The synthesis of these compounds is often achieved through the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde, proceeding through an azlactone intermediate.[1][2][3] This synthetic route allows for the introduction of diverse substituents on the phenyl ring, offering a strategy to modulate the compound's physicochemical properties and biological activity.

The biological interest in this class of compounds is largely inspired by the broad spectrum of activities exhibited by cinnamic acid and its derivatives, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][6] The introduction of the acetamido group at the α-position of the acrylic acid chain can influence the molecule's conformation and its interaction with biological targets. This guide focuses on compiling and presenting the existing, albeit limited, data on the biological activities of derivatives closely related to this compound, providing a foundation for future drug discovery efforts.

Synthesis Overview

The primary route for synthesizing the precursors to this compound derivatives is the Erlenmeyer-Plöchl synthesis. This reaction is a cornerstone in the preparation of α-amino acids and their derivatives.[1] The general workflow involves the condensation of hippuric acid (N-benzoylglycine) or a similar N-acyl glycine with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[1][2] This initially forms an azlactone (an oxazolone derivative), which is a key intermediate. The azlactone can then be hydrolyzed to yield the desired this compound derivative.

Synthesis_Workflow A N-Acyl Glycine (e.g., Hippuric Acid) D Azlactone Intermediate (Oxazolone) A->D Condensation B Aromatic Aldehyde B->D C Acetic Anhydride & Sodium Acetate C->D F (Z)-2-Acetamido-3-phenylacrylic Acid Derivative D->F Ring Opening E Hydrolysis E->F NFkB_Pathway cluster_nucleus Nucleus TNFa Pro-inflammatory Cytokines (e.g., TNF-α) TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to Genes Pro-survival & Pro-inflammatory Gene Expression DNA->Genes activates transcription Derivatives (Z)-2-Acetamido-3-phenylacrylic Acid Derivatives Derivatives->IKK inhibit Anti_Inflammatory_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models A COX-1/COX-2 Enzyme Inhibition Assay Lead_ID Lead Identification A->Lead_ID B LPS-Stimulated Macrophage Assay C Cytokine Quantification (ELISA) B->C D Nitric Oxide (NO) Quantification (Griess Assay) B->D B->Lead_ID E Carrageenan-Induced Paw Edema Lead_Opt Lead Optimization E->Lead_Opt F LPS-Induced Systemic Inflammation F->Lead_Opt Lead_ID->E Lead_ID->F Preclinical Preclinical Candidate Lead_Opt->Preclinical

References

(Z)-2-Acetamido-3-phenylacrylic Acid: A Comprehensive Technical Guide for Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-2-Acetamido-3-phenylacrylic acid, also known as α-acetamidocinnamic acid, is a pivotal precursor in organic synthesis, particularly for the production of non-proteinogenic amino acids and their derivatives, which are crucial building blocks in the development of novel pharmaceuticals. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data relevant to researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an N-acylglycine with an aldehyde, in this case, N-acetylglycine and benzaldehyde, in the presence of acetic anhydride and a weak base like sodium acetate.[1][2] The reaction proceeds through an azlactone intermediate, which is subsequently hydrolyzed to yield the desired α,β-unsaturated N-acylamino acid.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis

This protocol is adapted from a procedure in Organic Syntheses, a trusted source for reliable and detailed experimental methods in organic chemistry.[2]

Reaction Scheme:

Materials:

  • N-acetylglycine (acetylglycine)

  • Anhydrous sodium acetate

  • Freshly distilled benzaldehyde

  • Acetic anhydride (95% or higher)

  • Acetone

  • Water

  • Decolorizing carbon (Norite)

Procedure:

  • In a 1-L Erlenmeyer flask, combine 58.5 g (0.5 mole) of N-acetylglycine, 30 g (0.37 mole) of anhydrous sodium acetate, 79 g (0.74 mole) of freshly distilled benzaldehyde, and 134 g (1.25 moles) of 95% acetic anhydride.

  • Loosely cork the flask and warm the mixture on a steam bath with occasional stirring until a complete solution is formed (approximately 10-20 minutes).

  • Boil the resulting solution under reflux for one hour.

  • Cool the flask and place it in a refrigerator overnight to allow for the crystallization of the azlactone intermediate.

  • To the solid mass of yellow crystals, add 125 mL of cold water and break up the solid with a stirring rod.

  • For the hydrolysis of the azlactone, dissolve 47 g (0.25 mole) of the crude azlactone in a mixture of 450 mL of acetone and 175 mL of water in a 1-L round-bottomed flask by boiling.

  • Boil the solution under reflux for four hours to complete the hydrolysis.

  • Distill most of the acetone on a steam bath at atmospheric pressure.

  • Dilute the residual solution with 400 mL of water and heat to boiling for five minutes to ensure the complete dissolution of the product.

  • If the solution is colored, add a small amount of decolorizing carbon and filter the hot solution.

  • Allow the filtrate to stand in a refrigerator overnight.

  • Collect the resulting colorless, crystalline needles of this compound on a Büchner funnel, wash with 150-200 mL of ice-cold water, and dry at 90-100°C.

Quantitative Data for Synthesis
ParameterValueReference
Yield 80-90%[2]
Melting Point 191-192°C[2]

Characterization of this compound

Accurate characterization of the synthesized compound is crucial for its use as a precursor. Below are the expected spectroscopic data.

Spectroscopic Data
Technique Data
¹H NMR The ¹H NMR spectrum is expected to show signals for the acetyl protons (singlet, ~2.1 ppm), the vinyl proton (singlet, ~7.5 ppm), the aromatic protons (multiplet, ~7.4-7.6 ppm), and the amide proton (broad singlet). The exact chemical shifts can vary depending on the solvent.[3][4]
¹³C NMR The ¹³C NMR spectrum will exhibit resonances for the acetyl methyl carbon, the acetyl carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carboxylic acid carbon.[3][4]
Mass Spec The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.21 g/mol ).[5]

Application in Asymmetric Synthesis of Chiral α-Amino Acids

A primary application of this compound in drug development is its use as a prochiral substrate for the asymmetric hydrogenation to produce enantiomerically pure phenylalanine and its derivatives. Chiral α-amino acids are invaluable building blocks for the synthesis of a wide range of pharmaceuticals.

The asymmetric hydrogenation is typically carried out using a chiral transition metal catalyst, most commonly a rhodium or iridium complex with a chiral phosphine ligand. The choice of ligand is critical in determining the enantioselectivity of the reaction.

General Experimental Protocol: Asymmetric Hydrogenation

The following is a general procedure for the rhodium-catalyzed asymmetric hydrogenation of this compound. Specific conditions such as catalyst, solvent, pressure, and temperature will vary depending on the desired outcome and the chosen catalytic system.

Reaction Scheme:

Materials:

  • This compound

  • Chiral rhodium catalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF₄)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with this compound and the chiral rhodium catalyst (typically 0.1-1 mol%).

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and remove it from the glovebox.

  • Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude N-acetyl-phenylalanine can then be purified, for example, by recrystallization or chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Comparative Data for Asymmetric Hydrogenation

The enantioselectivity of the hydrogenation is highly dependent on the chiral ligand employed. The following table summarizes the performance of various chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of this compound and its methyl ester derivative.

SubstrateChiral LigandCatalyst SystemEnantiomeric Excess (ee%)Reference
Methyl (Z)-2-acetamido-3-phenylacrylatePhthalaPhos derivativesRhodium>94%[1]
This compoundDIOPRhodiumup to 78%[6]
Methyl (Z)-2-acetamido-3-phenylacrylateBisP* and MiniPHOSRhodium>95%[7]

Role in Drug Development and Synthesis of Pharmaceutical Intermediates

This compound and its substituted analogs are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The ability to introduce chirality through asymmetric hydrogenation makes this class of compounds particularly valuable.

One notable example is the synthesis of L-DOPA (Levodopa), a primary drug used in the treatment of Parkinson's disease. The synthesis of L-DOPA can be achieved through the asymmetric hydrogenation of a substituted this compound derivative.[8]

Experimental and Logical Workflows

Synthesis of this compound

G cluster_synthesis Synthesis of this compound Start Start Reactants N-acetylglycine, Benzaldehyde, Sodium Acetate, Acetic Anhydride Start->Reactants Reaction1 Heat on steam bath (10-20 min) Reactants->Reaction1 Reaction2 Boil under reflux (1 hour) Reaction1->Reaction2 Crystallization1 Cool and refrigerate overnight Reaction2->Crystallization1 Azlactone Crude Azlactone Intermediate Crystallization1->Azlactone Hydrolysis_Setup Dissolve in Acetone/Water Azlactone->Hydrolysis_Setup Hydrolysis_Reaction Boil under reflux (4 hours) Hydrolysis_Setup->Hydrolysis_Reaction Solvent_Removal Distill off Acetone Hydrolysis_Reaction->Solvent_Removal Purification Dilute with water, heat to dissolve, filter hot (if necessary) Solvent_Removal->Purification Crystallization2 Refrigerate overnight Purification->Crystallization2 Product This compound Crystallization2->Product

Caption: Workflow for the synthesis of this compound.

Asymmetric Hydrogenation to Chiral N-Acetyl-Phenylalanine

G cluster_hydrogenation Asymmetric Hydrogenation Start This compound Reaction_Setup Combine substrate and catalyst in anhydrous solvent under inert atmosphere Start->Reaction_Setup Catalyst_Prep Prepare Chiral Rhodium Catalyst (e.g., [Rh(COD)(DuPhos)]BF4) Catalyst_Prep->Reaction_Setup Hydrogenation Pressurize with H2 gas and stir (e.g., 1-10 atm, RT, 12-24h) Reaction_Setup->Hydrogenation Workup Vent H2, remove solvent Hydrogenation->Workup Purification Purify crude product (e.g., recrystallization) Workup->Purification Analysis Determine enantiomeric excess (chiral HPLC or GC) Purification->Analysis Product Enantiopure N-Acetyl-Phenylalanine Analysis->Product

References

A Comprehensive Technical Guide to the Synthesis of (Z)-2-Acetamido-3-phenylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Acetamido-3-phenylacrylic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, has garnered significant attention in organic synthesis. Its structural motif is a precursor to unnatural amino acids and other biologically active molecules. This technical guide provides a comprehensive review of the primary synthetic methodologies for this compound, with a focus on the widely employed Erlenmeyer-Plöchl reaction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient synthesis of this valuable compound.

Core Synthesis Method: The Erlenmeyer-Plöchl Reaction

The most common and well-established method for the synthesis of this compound is a two-step process involving the Erlenmeyer-Plöchl reaction to form an azlactone intermediate, followed by its hydrolysis.[1][2] This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base, typically sodium acetate.[1]

Step 1: Synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one

The first step is the formation of the azlactone, (Z)-4-benzylidene-2-methyloxazol-5(4H)-one, from N-acetylglycine and benzaldehyde.[2] Acetic anhydride serves as both the solvent and a dehydrating agent, while sodium acetate acts as the base to facilitate the condensation.

Step 2: Hydrolysis to this compound

The azlactone intermediate is then hydrolyzed to yield the final product. This can be achieved using aqueous sodium hydroxide[2] or by boiling with water alone.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the Erlenmeyer-Plöchl reaction.

StepReactantsReagentsSolventTemperature (°C)Time (h)ProductYield (%)Melting Point (°C)
1. Azlactone FormationN-Acetylglycine, BenzaldehydeSodium Acetate, Acetic AnhydrideAcetic AnhydrideSteam Bath (Boiling)1(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one64-69149-150
2. Hydrolysis(Z)-4-Benzylidene-2-methyloxazol-5(4H)-oneWater, AcetoneAcetone/WaterBoiling4This compound80-90191-192

Detailed Experimental Protocols

Protocol 1: Synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one[2]
  • In a 1-L Erlenmeyer flask, combine 58.5 g (0.5 mole) of N-acetylglycine, 30 g (0.37 mole) of anhydrous sodium acetate, 79 g (0.74 mole) of freshly distilled benzaldehyde, and 134 g (1.25 moles) of 95% acetic anhydride.

  • Loosely cork the flask and warm the mixture on a steam bath with occasional stirring until a complete solution is formed (approximately 10-20 minutes).

  • Boil the resulting solution under reflux for one hour.

  • Cool the flask and place it in a refrigerator overnight to allow for crystallization.

  • Collect the yellow, crystalline product by filtration through a Büchner funnel.

  • Wash the crystals thoroughly with two 100-mL portions of cold water to remove excess benzaldehyde and other water-soluble impurities. A final wash with 50-75 mL of ether can be advantageous if residual benzaldehyde is present.

  • Dry the product in a vacuum desiccator over phosphorus pentoxide. The yield of the crude azlactone is 60–65 g (64–69% of the theoretical amount), with a melting point of 149–150°C.

Protocol 2: Synthesis of this compound[2]
  • In a 1-L round-bottomed, short-necked flask, dissolve 47 g (0.25 mole) of the crude (Z)-4-benzylidene-2-methyloxazol-5(4H)-one by boiling with a mixture of 450 mL of acetone and 175 mL of water.

  • Complete the hydrolysis by boiling the solution under reflux for four hours.

  • Remove most of the acetone by distillation at atmospheric pressure on a steam bath.

  • Dilute the residual solution with 400 mL of water and heat to boiling for five minutes to ensure complete dissolution of the product.

  • Filter the hot solution to remove any undissolved material.

  • Cool the filtrate to room temperature and then place it in a refrigerator overnight to allow for crystallization.

  • Collect the crystalline product by filtration and wash it with a small amount of cold water.

  • Dry the product at 100-110°C. The yield is 41–46 g (80–90% of the theoretical amount) of practically pure this compound, with a melting point of 191–192°C.

Reaction Mechanisms and Visualizations

The Erlenmeyer-Plöchl reaction proceeds through a series of well-defined steps, including the formation of an oxazolone, followed by a Perkin-like condensation.

Erlenmeyer_Plochl_Mechanism cluster_step1 Step 1: Oxazolone Formation cluster_step2 Step 2: Perkin-like Condensation cluster_step3 Step 3: Hydrolysis N_acetylglycine N-Acetylglycine Oxazolone 2-Methyl-5-oxazolone (Intermediate) N_acetylglycine->Oxazolone Cyclization & Deydration Acetic_anhydride Acetic Anhydride Enolate Enolate Intermediate Oxazolone->Enolate Deprotonation Benzaldehyde Benzaldehyde Sodium_acetate Sodium Acetate Aldol_adduct Aldol Adduct Enolate->Aldol_adduct Nucleophilic Attack Azlactone (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Aldol_adduct->Azlactone Dehydration Final_product (Z)-2-Acetamido-3-phenylacrylic acid Azlactone->Final_product Ring Opening Water Water

Caption: Mechanism of the Erlenmeyer-Plöchl reaction.

The experimental workflow can be visualized as a straightforward sequence of synthesis and purification steps.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification1 Purification of Azlactone cluster_hydrolysis Hydrolysis cluster_purification2 Purification of Final Product Reactants N-Acetylglycine Benzaldehyde Sodium Acetate Acetic Anhydride Reaction1 Reflux 1 hour Reactants->Reaction1 Crystallization1 Crystallization (Refrigeration) Reaction1->Crystallization1 Filtration1 Filtration Crystallization1->Filtration1 Washing1 Washing (Water, Ether) Filtration1->Washing1 Drying1 Drying (P4O10) Washing1->Drying1 Azlactone_product (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Drying1->Azlactone_product Reactants2 Azlactone Acetone/Water Azlactone_product->Reactants2 Reaction2 Reflux 4 hours Reactants2->Reaction2 Distillation Acetone Removal Reaction2->Distillation Crystallization2 Crystallization (Refrigeration) Distillation->Crystallization2 Filtration2 Filtration Crystallization2->Filtration2 Washing2 Washing (Cold Water) Filtration2->Washing2 Drying2 Drying (100-110°C) Washing2->Drying2 Final_product This compound Drying2->Final_product

Caption: Experimental workflow for the synthesis.

Alternative Synthesis Methods

While the Erlenmeyer-Plöchl reaction is the most prevalent method, other approaches for the synthesis of α,β-unsaturated N-acylamino acids exist, although they are less commonly reported for this specific target molecule. These include:

  • Perkin Reaction Variants: The Erlenmeyer-Plöchl reaction itself is considered a variation of the Perkin reaction.[1] Modifications to the Perkin reaction conditions could potentially be explored.

  • Enzymatic Synthesis: Biocatalytic methods using enzymes such as phenylalanine ammonia-lyase (PAL) have been employed for the synthesis of related cinnamic acid derivatives. This approach offers a greener alternative to traditional chemical synthesis.

  • Catalytic Methods: Various transition metal-catalyzed cross-coupling reactions could potentially be adapted for the synthesis of the acrylic acid backbone.

Further research into these alternative routes may provide more efficient, sustainable, and versatile methods for the production of this compound and its derivatives.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic route for this compound, the Erlenmeyer-Plöchl reaction. The provided experimental protocols, quantitative data, and mechanistic diagrams offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. While alternative methods exist, the Erlenmeyer-Plöchl reaction remains a robust and reliable choice for laboratory-scale synthesis. Future investigations may focus on optimizing this classical reaction or developing novel, more sustainable synthetic strategies.

References

Conformational Landscape of (Z)-2-Acetamido-3-phenylacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Acetamido-3-phenylacrylic acid, a dehydroamino acid derivative, is a key structural motif in various biologically active compounds and a valuable synthetic intermediate. Its conformational flexibility plays a pivotal role in its chemical reactivity and biological interactions. This technical guide provides an in-depth analysis of the conformational preferences of this compound, drawing upon experimental crystallographic data and computational studies of closely related analogues. Detailed experimental protocols for conformational analysis are presented, along with visualizations of key concepts to facilitate a comprehensive understanding of its structural landscape.

Introduction

This compound, also known as (Z)-N-acetyl-α,β-didehydrophenylalanine, is an unsaturated amino acid derivative. The presence of the Cα=Cβ double bond introduces significant conformational constraints compared to its saturated counterpart, phenylalanine. The geometry around this double bond is predominantly planar, and the overall molecular conformation is determined by the torsion angles around the single bonds. Understanding the preferred conformations is crucial for elucidating reaction mechanisms, designing enzyme inhibitors, and developing novel therapeutics.

This guide summarizes the key conformational features of this compound and its derivatives, presents quantitative data from structural studies, and provides detailed methodologies for its experimental and computational conformational analysis.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around three key single bonds:

  • ψ (psi): Cα-C' (carboxyl)

  • φ (phi): N-Cα

  • χ¹ (chi-1): Cβ-Cγ (phenyl)

The planarity of the Cα=Cβ-Cγ moiety restricts the number of low-energy conformers. The major conformational isomers arise from the relative orientation of the acetamido, carboxyl, and phenyl groups.

Solid-State Conformation from X-ray Crystallography

Table 1: Key Torsion Angles from the Crystal Structure of (Z)-methyl 2-acetamido-3-phenylacrylate

Torsion AngleAtoms InvolvedValue (°)
ψN-Cα-C'-O178.9
φCβ-Cα-N-C(acetyl)-177.3
χ¹Cα=Cβ-Cγ-Cδ1-15.8

Data extracted from CCDC 189294.

Table 2: Selected Bond Lengths from the Crystal Structure of (Z)-methyl 2-acetamido-3-phenylacrylate

BondLength (Å)
Cα=Cβ1.345
Cα-N1.417
Cα-C'1.488
Cβ-Cγ1.478

Data extracted from CCDC 189294.

The solid-state conformation reveals a nearly planar arrangement of the acetamido and acrylic acid moieties, likely stabilized by intermolecular hydrogen bonding within the crystal lattice. The phenyl ring is slightly twisted out of the plane of the double bond.

Conformational Preferences from Computational Studies

Computational studies on closely related analogues, such as N-acetyl-(Z)-dehydrophenylalanine N',N'-dimethylamide, have revealed a highly conserved conformation.[1] These studies indicate that the molecule adopts a conformation that is located in a high-energy region of the Ramachandran map for saturated amino acids, a characteristic feature of dehydroamino acids.

The conformational preferences are a balance of steric hindrance, which favors more extended conformations, and electronic effects such as conjugation between the phenyl ring, the double bond, and the carbonyl groups.

Experimental Protocols for Conformational Analysis

Single-Crystal X-ray Diffraction

This technique provides the most definitive information about the solid-state conformation.

Protocol:

  • Crystal Growth:

    • Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

    • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of at least 0.1 mm in all dimensions.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect diffraction data at a controlled temperature (typically 100 K to reduce thermal motion).

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the phase problem using direct methods or Patterson methods.

    • Build the molecular model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data to obtain the final crystal structure.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation in solution.

Protocol:

  • Sample Preparation:

    • Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • 1D NMR Spectra Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Acquire a ¹³C NMR spectrum.

  • 2D NMR Spectra for Conformational Analysis:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing distance restraints for conformational modeling. Key expected NOEs would be between the vinyl proton and the ortho-protons of the phenyl ring, and between the NH proton and the vinyl proton or the acetyl methyl protons, depending on the conformation.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but often more effective for molecules in the intermediate tumbling regime.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

  • Data Analysis:

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

    • Use these restraints in molecular modeling software to generate a family of conformers consistent with the experimental data.

Visualizations

Key Rotatable Bonds

The following diagram illustrates the key rotatable bonds that define the conformation of this compound.

G Key Rotatable Bonds cluster_0 Cgamma Cbeta Cgamma->Cbeta χ¹ Calpha Cbeta->Calpha N N Calpha->N φ Cprime C' Calpha->Cprime ψ Cacetyl C(acetyl) N->Cacetyl Phenyl Phenyl

Caption: Key rotatable bonds (χ¹, φ, ψ) in this compound.

Experimental Workflow for Conformational Analysis

The logical flow for a comprehensive conformational analysis is depicted below.

G cluster_0 Experimental & Computational Workflow start Synthesis & Purification xray Single Crystal X-ray Diffraction start->xray nmr NMR Spectroscopy (NOESY, ROESY) start->nmr comp Computational Modeling (DFT, MD) start->comp solid_state Solid-State Conformation xray->solid_state solution_state Solution-State Conformation (Ensemble of Structures) nmr->solution_state thermo Relative Energies & Rotational Barriers comp->thermo analysis Comprehensive Conformational Landscape solid_state->analysis solution_state->analysis thermo->analysis

Caption: Workflow for determining the conformational landscape.

Conclusion

The conformational analysis of this compound reveals a molecule with significant, yet predictable, structural preferences. The planarity of the dehydroamino acid core, combined with the steric and electronic influences of the phenyl and acetamido groups, leads to a limited set of low-energy conformers. In the solid state, a nearly planar conformation is observed for its methyl ester, likely influenced by crystal packing forces. In solution, a dynamic equilibrium between different conformers is expected, which can be characterized by advanced NMR techniques. Computational modeling complements these experimental approaches by providing insights into the relative energies of different conformers and the barriers to their interconversion. A thorough understanding of this conformational landscape is essential for professionals in drug discovery and materials science who utilize this important molecular scaffold.

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid, a key intermediate in the preparation of various biologically active molecules and amino acids.[1] The synthesis is based on the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acyl glycine with an aldehyde.[2][3] This protocol details the reaction of N-acetylglycine with benzaldehyde in the presence of acetic anhydride and sodium acetate to form an azlactone intermediate, followed by its hydrolysis to yield the final product. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a derivative of cinnamic acid and serves as a valuable precursor in organic synthesis. The Erlenmeyer-Plöchl synthesis provides a classical and effective method for preparing α,β-unsaturated N-acylamino acids. The reaction proceeds through an azlactone (or oxazolone) intermediate, which is subsequently hydrolyzed to give the desired acrylic acid derivative.[2][3] The procedure outlined below is a well-established method that can be reliably performed in a standard laboratory setting.

Reaction Scheme

The overall synthesis involves two main steps:

  • Formation of the Azlactone: N-acetylglycine condenses with benzaldehyde in the presence of acetic anhydride and sodium acetate.

  • Hydrolysis of the Azlactone: The intermediate azlactone is hydrolyzed to yield this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Erlenmeyer-Plöchl synthesis.[4]

3.1. Materials and Reagents

  • N-Acetylglycine (Acetylglycine)

  • Benzaldehyde (freshly distilled)

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Acetone

  • Water

  • Ethanol (for recrystallization, optional)

3.2. Equipment

  • Erlenmeyer flask (1 L)

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Steam bath or heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers

  • Refrigerator

  • Melting point apparatus

3.3. Step-by-Step Procedure

Part A: Synthesis of 4-Benzylidene-2-methyl-5(4H)-oxazolone (Azlactone Intermediate)

  • In a 1 L Erlenmeyer flask, combine 58.5 g (0.5 mole) of N-acetylglycine, 30 g (0.37 mole) of anhydrous sodium acetate, 79 g (0.74 mole) of freshly distilled benzaldehyde, and 134 g (1.25 moles) of acetic anhydride.[4]

  • Loosely cork the flask and warm the mixture on a steam bath with occasional stirring until all solids have dissolved (approximately 10-20 minutes).[4]

  • Once a clear solution is obtained, heat the mixture to a gentle boil for one hour under reflux.[4]

  • After one hour, cool the flask to room temperature and then place it in a refrigerator overnight to allow for crystallization of the azlactone.[4]

  • Filter the resulting crystals using a Buchner funnel and wash them thoroughly with cold water to remove excess benzaldehyde and other water-soluble impurities. A final wash with a small amount of ether can be advantageous to remove residual benzaldehyde.[4]

  • Air-dry the crude azlactone product. The expected yield is typically high.

Part B: Hydrolysis to this compound

  • In a 1 L round-bottom flask, dissolve 47 g (0.25 mole) of the crude azlactone in a mixture of 450 mL of acetone and 175 mL of water by boiling.[4]

  • Heat the solution under reflux for four hours to complete the hydrolysis.[4]

  • After the reflux period, remove most of the acetone by distillation on a steam bath.[4]

  • Dilute the remaining aqueous solution with 400 mL of water and heat to boiling for five minutes to ensure the complete dissolution of the product.[4]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.

  • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold water, and air-dry.

  • The product can be further purified by recrystallization from hot water or an ethanol-water mixture.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₁H₁₁NO₃[5]
Molecular Weight 205.21 g/mol [6]
Appearance White to off-white crystalline solid[7]
Melting Point 189-192 °C[4][8]
Typical Yield 80-90% (based on azlactone)[4]
Purity >98%[5]

Spectroscopic Data:

SpectroscopyCharacteristic PeaksReference
¹H NMR (CD₃OD) δ = 7.57 (d, o-H), 7.48 (s, C=CH), 7.38 (m, m-H + p-H), 2.10 (s, CH₃)[8]
IR (KBr, cm⁻¹) ~3400-2300 (O-H and C-H stretch), ~1680 (C=O stretch), ~1630 (C=C stretch)[9]
UV-Vis (λmax) 246, 294 nm[8]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of this compound Reagents 1. Mix Reagents - N-Acetylglycine - Benzaldehyde - Acetic Anhydride - Sodium Acetate Heating 2. Heat Mixture (Steam Bath, 1 hr reflux) Reagents->Heating Dissolve solids Crystallization1 3. Cool & Crystallize (Overnight in Refrigerator) Heating->Crystallization1 Form intermediate Filtration1 4. Filter & Wash (Collect Azlactone) Crystallization1->Filtration1 Isolate crude Hydrolysis 5. Hydrolyze Azlactone (Acetone/Water, 4 hr reflux) Filtration1->Hydrolysis Crude Azlactone Distillation 6. Remove Acetone (Distillation) Hydrolysis->Distillation Reaction complete Crystallization2 7. Cool & Crystallize (Final Product) Distillation->Crystallization2 Concentrate solution Filtration2 8. Filter, Wash & Dry (Isolate Pure Product) Crystallization2->Filtration2 Precipitate forms Analysis 9. Characterization (MP, NMR, IR) Filtration2->Analysis (Z)-2-Acetamido-3- phenylacrylic acid

Caption: Synthesis workflow from reagents to final product characterization.

Reaction Mechanism Pathway

Reaction_Mechanism Erlenmeyer-Plöchl Reaction Mechanism NAG N-Acetylglycine Azlactone Azlactone Intermediate (4-Benzylidene-2-methyl-5(4H)-oxazolone) NAG->Azlactone Benz Benzaldehyde Benz->Azlactone Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Azlactone drives cyclization NaOAc Sodium Acetate (Base) NaOAc->Azlactone catalyzes condensation Hydrolysis Hydrolysis (H₂O, Acetone) Azlactone->Hydrolysis Product This compound Hydrolysis->Product Ring opening

Caption: Simplified mechanism of the Erlenmeyer-Plöchl synthesis.

Conclusion

The Erlenmeyer-Plöchl synthesis is a robust and high-yielding method for the preparation of this compound. The protocol described herein is straightforward and utilizes common laboratory reagents and equipment. The resulting product is of high purity and can be used in a variety of subsequent synthetic applications. Careful control of reaction conditions, particularly during the hydrolysis step, is crucial for obtaining a high yield of the desired Z-isomer.

References

Application Notes and Protocols for the Purification of (Z)-2-Acetamido-3-phenylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Acetamido-3-phenylacrylic acid, a derivative of cinnamic acid, is a key intermediate in the synthesis of various biologically active compounds. The purity of this intermediate is crucial for the successful synthesis of downstream products and for ensuring their safety and efficacy in drug development. This document provides detailed protocols for the purification of this compound, focusing on recrystallization and chromatographic techniques. The information is compiled from established chemical synthesis literature and adapted for this specific compound.

Purification Strategies

The primary methods for purifying this compound and related compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

Recrystallization is a widely used technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent or solvent system.

Column Chromatography is employed when recrystallization is ineffective, particularly for separating compounds with similar solubility profiles or for removing colored impurities.

Data Presentation: Solvent Systems for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the target compound readily at high temperatures and poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. For cinnamic acid derivatives, mixed solvent systems are often effective.

Solvent SystemTemperature (°C)Solubility of Related Compounds ( g/100g solvent)Notes
Water25~0.04 (for trans-cinnamic acid)This compound has limited solubility in cold water.[1]
Water98-100~0.59 (for trans-cinnamic acid)Solubility increases significantly in boiling water, making it a suitable solvent for recrystallization.[1][2]
Ethanol2523 (for trans-cinnamic acid)High solubility at room temperature makes it a good "soluble solvent" in a mixed-solvent system.[1]
Ethanol + WaterVariesVaries with ratioA common and effective mixed solvent system. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise until turbidity appears, which is then cleared by adding a few more drops of hot ethanol.[1][3]
Methanol + WaterVariesVaries with ratioSimilar to the ethanol/water system, offering another option for optimizing crystal recovery.[1][3]
Acetone + WaterBoilingSolubleUsed for the hydrolysis of the azlactone precursor to α-acetaminocinnamic acid, followed by removal of acetone and recrystallization from the remaining aqueous solution.[2]

Experimental Protocols

Protocol 1: Recrystallization from Boiling Water

This protocol is adapted from a standard procedure for the purification of α-acetaminocinnamic acid and is suitable for achieving high purity.[2]

Objective: To purify crude this compound by single-solvent recrystallization.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (e.g., Norite)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Refrigerator or ice bath

Procedure:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every gram of crude product, add approximately 20-30 mL of deionized water. Heat the mixture to a rolling boil with constant stirring to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the solute weight) to the solution. Swirl the flask and gently reheat to boiling for 5-10 minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. This is a critical step to remove the adsorbent and any other solid impurities. It is advisable to use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in a refrigerator or an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Troubleshooting:

  • Oiling out: If the compound separates as an oil instead of crystals, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • No crystal formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol is a general method for recrystallizing organic acids that have high solubility in alcohol and low solubility in water.[1][3]

Objective: To purify crude this compound using a binary solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at its boiling point.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry as described in Protocol 1.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Chromatography (Alternative) cluster_analysis Analysis & Final Product Crude Crude (Z)-2-Acetamido- 3-phenylacrylic acid Dissolution Dissolution in Hot Solvent Crude->Dissolution Adsorption Adsorption on Stationary Phase Crude->Adsorption Alternative Method HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Crystallization Cooling & Crystallization HotFiltration->Crystallization Isolation Isolation & Washing Crystallization->Isolation Drying Drying Isolation->Drying Elution Elution with Mobile Phase Adsorption->Elution FractionCollection Fraction Collection Elution->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation SolventEvaporation->Drying PureProduct Pure Product Drying->PureProduct QC Purity Analysis (e.g., HPLC, mp) PureProduct->QC

Caption: General workflow for the purification of this compound.

Concluding Remarks

The protocols provided herein offer robust methods for the purification of this compound. The choice between single-solvent and mixed-solvent recrystallization will depend on the specific impurity profile of the crude material. For challenging separations, column chromatography presents a viable alternative. It is recommended to perform small-scale trials to determine the optimal purification strategy for a given batch of crude product. Purity assessment of the final product should be conducted using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

References

Application Notes and Protocols for the Quantification of (Z)-2-Acetamido-3-phenylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(Z)-2-Acetamido-3-phenylacrylic acid, also known as α-acetamidocinnamic acid, is a significant building block in organic synthesis. Its accurate quantification is essential for ensuring the quality and efficacy of final drug products. This document outlines robust and reliable analytical methodologies for its determination in various matrices.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃[1][2]
Molecular Weight205.21 g/mol [2]
AppearanceWhite to off-white crystalline powder
UV-Vis Absorption Maxima (λmax)246, 294, 390 nm[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the routine quantification of this compound.

Experimental Protocol

3.1.1. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3.1.2. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Gradient elution may be optimized for complex matrices.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 294 nm[3]
Injection Volume 10 µL
Run Time 10 minutes

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. If necessary, perform extraction or filtration to remove interfering substances.

3.1.4. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Typical Method Performance (for related compounds)
ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice.

Experimental Protocol

4.1.1. Instrumentation

  • LC system (as described for HPLC-UV)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4.1.2. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4.1.3. Mass Spectrometry Conditions

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 204.07 (M-H)⁻
Product Ions (m/z) To be determined by infusion of a standard solution. Likely fragments would involve loss of CO₂ (m/z 160) or the acetyl group (m/z 146).
Collision Energy To be optimized for the specific instrument and transitions.
Dwell Time 100 ms

4.1.4. Standard and Sample Preparation

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, using a suitable solvent compatible with the LC-MS system.

  • Sample Preparation (e.g., from plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute.

    • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

    • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Typical Method Performance (for related compounds)
ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.2 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (if needed) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (294 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

LCMSMS_Workflow cluster_sample_prep Biological Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_quant Quantification Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Gradient Gradient Elution Injection->Gradient ESI Electrospray Ionization Gradient->ESI Precursor Precursor Ion Selection (Q1) ESI->Precursor CID Collision-Induced Dissociation (Q2) Precursor->CID Product Product Ion Monitoring (Q3) CID->Product Data_Analysis Data Analysis Product->Data_Analysis

References

Application Notes and Protocols for (Z)-2-Acetamido-3-phenylacrylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-2-Acetamido-3-phenylacrylic acid and its derivatives are valuable precursors in medicinal chemistry, primarily utilized in the asymmetric synthesis of non-proteinogenic amino acids and as building blocks for various heterocyclic compounds with diverse pharmacological activities. This document provides detailed application notes, experimental protocols, and quantitative data for key applications of this compound.

Application Note 1: Asymmetric Synthesis of Chiral Phenylalanine Derivatives

This compound is a critical prochiral substrate for the asymmetric hydrogenation to produce enantiomerically pure N-acetyl-phenylalanine derivatives. These chiral amino acids are fundamental building blocks in the synthesis of numerous pharmaceuticals, including peptides and peptidomimetics. The primary method to achieve high enantioselectivity is through transition metal-catalyzed hydrogenation, typically employing rhodium (Rh) or iridium (Ir) complexes with chiral phosphine ligands.

Quantitative Data: Asymmetric Hydrogenation of this compound and its Methyl Ester

The following table summarizes the performance of various catalyst systems in the asymmetric hydrogenation of this compound and its methyl ester, (Z)-methyl-2-acetamido-3-phenylacrylate. High conversions and excellent enantiomeric excesses (ee) are achievable under optimized conditions.

SubstrateCatalyst PrecursorChiral LigandSolventH₂ Pressure (atm)Conversion (%)Enantiomeric Excess (ee %)Reference
(Z)-Methyl-2-acetamido-3-phenylacrylate[Rh(COD)₂]BF₄PhthalaPhosCH₂Cl₂1>99up to 94[1]
(Z)-Methyl-2-acetamido-3-phenylacrylateIr-basedP-chiral 1-phosphanorbornane silyl ethersNot specifiedNot specifiedNot specifiedup to 50[2]
(Z)-α-Acetamidocinnamic acidRh(I) complex(+)-DIOPNot specifiedNot specifiedQuantitativeup to 78[3]
(Z)-Methyl-2-acetamido-3-phenylacrylate[Rh(COD)₂]BF₄Pyrrolidine-based ligandsVarious1-30up to 100up to 99[4][5]

Note: The specific identity of the PhthalaPhos and pyrrolidine-based ligands can be found in the cited literature.[1][4] The enantioselectivity is highly dependent on the specific ligand structure.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example for the asymmetric hydrogenation of (Z)-methyl-2-acetamido-3-phenylacrylate, adapted from established procedures.[1][4][5]

Materials:

  • (Z)-methyl-2-acetamido-3-phenylacrylate

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • Chiral bisphosphine ligand (e.g., a derivative of PhthalaPhos or a pyrrolidine-based ligand)

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Chiral HPLC column for ee determination

Procedure:

  • Catalyst Preparation (in-situ):

    • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral bisphosphine ligand (0.011 mmol) to a Schlenk flask.

    • Add 5 mL of anhydrous, degassed methanol.

    • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst solution.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve (Z)-methyl-2-acetamido-3-phenylacrylate (1.0 mmol) in 10 mL of anhydrous, degassed methanol.

    • Transfer the substrate solution to the hydrogenation vessel.

    • Using a cannula, transfer the catalyst solution to the hydrogenation vessel containing the substrate.

    • Seal the autoclave and purge with hydrogen gas 3-5 times.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-30 atm).

    • Stir the reaction mixture vigorously at room temperature (or a specified temperature) for the required time (typically 12-24 hours).

  • Work-up and Purification:

    • Carefully vent the hydrogen gas from the autoclave.

    • Open the vessel and concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the N-acetyl-phenylalanine methyl ester.

  • Analysis:

    • Determine the conversion by ¹H NMR spectroscopy of the crude reaction mixture.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualization: Asymmetric Hydrogenation Workflow

asymmetric_hydrogenation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Analysis substrate This compound reaction_vessel Hydrogenation in Methanol substrate->reaction_vessel catalyst [Rh(COD)₂]BF₄ + Chiral Ligand catalyst->reaction_vessel H2 H₂ Gas H2->reaction_vessel product Chiral N-Acetyl-Phenylalanine Derivative reaction_vessel->product analysis Purification & Chiral HPLC product->analysis

Caption: Workflow for the asymmetric hydrogenation of this compound.

Application Note 2: Precursor for Antifungal Agents - Diaryl-3-hydroxy-2(5H)-furanones

Derivatives of 2-acetamido-3-phenylacrylic acid are key intermediates in the synthesis of diaryl-3-hydroxy-2(5H)-furanones.[6] These furanone compounds have been investigated for their potential as antifungal agents. The synthesis typically involves the reaction of a derivative of 2-acetamido-3-phenylacrylic acid with an appropriate aryl Grignard reagent, followed by cyclization and hydrolysis.

Quantitative Data: Antifungal Activity of Furanone Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for representative furanone derivatives against various fungal strains.

CompoundFungal StrainMIC (µg/mL)Reference
3,4-dihalo-5-hydroxy-2(5H)-furanone derivativeSaccharomyces cerevisiae3.9[7]
2(5H)-furanone sulfone derivativeStaphylococcus aureus8
2(5H)-furanone sulfone derivativeBacillus subtilis8

Note: The specific structures of the tested furanone derivatives can be found in the cited literature.

General Synthetic Scheme

A generalized synthetic pathway from a derivative of 2-acetamido-3-phenylacrylic acid to a diaryl-3-hydroxy-2(5H)-furanone is outlined below. The specific reaction conditions can vary depending on the substituents on the aromatic rings.

Visualization: Synthesis of Antifungal Furanones

antifungal_synthesis precursor 2-Acetamido-3-phenylacrylic acid derivative intermediate1 Intermediate precursor->intermediate1 Reaction with Aryl Grignard Reagent final_product Diaryl-3-hydroxy-2(5H)-furanone intermediate1->final_product Cyclization & Hydrolysis activity Antifungal Activity final_product->activity

Caption: Synthetic relationship to antifungal diaryl-3-hydroxy-2(5H)-furanones.

Application Note 3: Precursor for Antiviral Agents - Benzylazauracils

Derivatives of 2-acetamido-3-phenylacrylic acid also serve as precursors for the synthesis of benzylazauracils, a class of compounds that have been explored for their antiviral properties.[6] The synthesis involves a multi-step sequence that transforms the acrylic acid derivative into the heterocyclic azauracil ring system.

Quantitative Data: Antiviral Activity of Uracil Derivatives

The following table shows the 50% inhibitory concentration (IC₅₀) values for representative uracil derivatives against various viruses.

CompoundVirusIC₅₀ (µM)Reference
N1,N3-Disubstituted Uracil DerivativeSARS-CoV-2 (Delta)13.3 - 49.97[3]
N1,N3-Disubstituted Uracil DerivativeSARS-CoV-2 (Beta)13.3 - 49.97[3]
N1,N3-Disubstituted Uracil DerivativeSARS-CoV-2 (Omicron)7.92 - 28.21[3]

Note: The specific structures of the tested uracil derivatives can be found in the cited literature.

General Synthetic Scheme

The transformation of a 2-acetamido-3-phenylacrylic acid derivative into a benzylazauracil involves several synthetic steps, which may include condensation with a urea equivalent and subsequent cyclization reactions.

Visualization: Synthesis of Antiviral Benzylazauracils

antiviral_synthesis precursor 2-Acetamido-3-phenylacrylic acid derivative intermediate2 Intermediate precursor->intermediate2 Multi-step Conversion final_product2 Benzylazauracil intermediate2->final_product2 Cyclization activity2 Antiviral Activity final_product2->activity2

Caption: Synthetic relationship to antiviral benzylazauracils.

Application Note 4: Potential Precursor for Anti-platelet Aggregation Agents - Tanshinol Analogs

Quantitative Data: Anti-platelet Activity of Tanshinone Derivatives

The following table provides data on the inhibitory effects of tanshinone-related compounds on platelet aggregation.

CompoundInducerIC₅₀ (µM)Reference
Urushiol-type compoundsADP or Arachidonic Acid~ 5 to 15[4]
Cinnamic aldehyde derivativesPlatelet activationSignificant inhibition[4]

Note: The specific structures and experimental conditions can be found in the cited literature.

General Synthetic Pathway Concept

The synthesis of tanshinol-like structures from a 2-acetamido-3-phenylacrylic acid derivative would likely involve a series of reactions to construct the final polycyclic aromatic system.

Visualization: Synthetic Relationship to Anti-platelet Agents

antiplatelet_synthesis precursor 2-Acetamido-3-phenylacrylic acid derivative intermediate3 Key Intermediate precursor->intermediate3 Synthetic Steps final_product3 Tanshinol Analog intermediate3->final_product3 Further Elaboration & Cyclization activity3 Anti-platelet Aggregation final_product3->activity3

Caption: Conceptual synthetic pathway to anti-platelet aggregation agents.

References

Application Notes: (Z)-2-Acetamido-3-phenylacrylic acid as a Versatile Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-2-Acetamido-3-phenylacrylic acid and its esters are highly valuable and versatile building blocks in modern organic synthesis. Their trifunctional nature, possessing an activated double bond, an N-acetyl group, and a carboxylic acid or ester moiety, allows for a diverse range of chemical transformations. These transformations include asymmetric hydrogenations to access chiral phenylalanine derivatives, cycloaddition reactions to construct complex heterocyclic scaffolds, and conjugate additions to introduce further functionality. The resulting novel compounds have significant potential in drug discovery and materials science, with some demonstrating noteworthy biological activities, including the modulation of critical cellular signaling pathways such as NF-κB. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of novel compounds.

Introduction

This compound, a derivative of cinnamic acid, serves as a crucial precursor in the synthesis of non-natural amino acids and complex heterocyclic structures.[1] The presence of the α,β-unsaturated carbonyl system makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions. Furthermore, the double bond is readily reduced, and the acetamido group provides a handle for further functionalization or can participate in directing chemical reactions. This versatility makes it a compound of great interest to researchers, scientists, and drug development professionals.[2]

Key Applications and Synthetic Protocols

Asymmetric Hydrogenation for the Synthesis of Chiral N-Acetyl-Phenylalanine Esters

One of the most powerful applications of this compound derivatives is in the asymmetric hydrogenation to produce enantiomerically enriched phenylalanine derivatives. These chiral amino acids are fundamental components of many pharmaceuticals. Rhodium complexes with chiral phosphine ligands are highly effective catalysts for this transformation.[3][4]

Quantitative Data for Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate

Catalyst/LigandSolventH₂ Pressure (atm)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)Reference
[Rh(COD)(t-Bu-BisP*)]BF₄Methanol1025>99>99 (R)[3]
[Rh(COD)(t-Bu-MiniPHOS)]BF₄Methanol1025>99>99 (R)[3]
Rh(I)/PhthalaPhos DerivativeDichloromethane1025>95up to >94[5]
Ir/6a (phosphanorbornane)Dichloromethane502510025 (S)[6]
Ir/6b (phosphanorbornane)Dichloromethane502510050 (S)[6]

Experimental Protocol: Asymmetric Hydrogenation using a Rhodium-BisP Catalyst*

This protocol is adapted from the general procedures for rhodium-catalyzed asymmetric hydrogenation.[3]

Materials:

  • Methyl (Z)-2-acetamido-3-phenylacrylate

  • [Rh(COD)(t-Bu-BisP*)]BF₄ (or a similar chiral rhodium catalyst)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line)

Procedure:

  • In a glovebox or under a nitrogen atmosphere, a glass liner for the autoclave is charged with methyl (Z)-2-acetamido-3-phenylacrylate (e.g., 219 mg, 1.0 mmol) and the chiral rhodium catalyst (e.g., 1-2 mol%).

  • Anhydrous, degassed methanol (e.g., 5 mL) is added to the liner.

  • The glass liner is placed inside the autoclave. The autoclave is then sealed.

  • The atmosphere in the autoclave is replaced with hydrogen by pressurizing to 10 atm and then venting (repeat 3-5 times).

  • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10 atm) and the reaction mixture is stirred at room temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).

  • Upon completion, the hydrogen pressure is carefully released.

  • The solvent is removed from the reaction mixture under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the desired N-acetyl-phenylalanine methyl ester.[2][7]

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

experimental_workflow_asymmetric_hydrogenation cluster_prep Catalyst and Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis prep_substrate Weigh Substrate & Catalyst (in glovebox) add_solvent Add Degassed Methanol prep_substrate->add_solvent 1 seal_autoclave Seal in Autoclave add_solvent->seal_autoclave 2 purge_h2 Purge with H₂ seal_autoclave->purge_h2 3 pressurize Pressurize (10 atm H₂) purge_h2->pressurize 4 stir Stir at 25°C pressurize->stir 5 depressurize Depressurize stir->depressurize 6 remove_solvent Solvent Evaporation depressurize->remove_solvent 7 purify Column Chromatography remove_solvent->purify 8 analyze Chiral HPLC Analysis purify->analyze 9

[3+2] Cycloaddition for the Synthesis of Spirocyclic Oxindoles

This compound derivatives can act as dipolarophiles in [3+2] cycloaddition reactions with azomethine ylides to generate highly substituted spirocyclic pyrrolidine scaffolds. These spirocyclic oxindoles are prevalent in natural products and bioactive compounds.[8][9][10]

Quantitative Data for [3+2] Cycloaddition

DipolarophileDipoleCatalystSolventYield (%)Diastereomeric Ratio (d.r.)Reference
MethyleneindolinoneAzomethine ylideBifunctional thioureaTolueneup to 99>20:1[8]
(Z)-methyl 2-acetamido-3-phenylacrylateAzomethine ylide (from Isatin and Sarcosine)None (Thermal)TolueneHighNot specifiedGeneral procedure

Experimental Protocol: [3+2] Cycloaddition of Methyl (Z)-2-acetamido-3-phenylacrylate with an Azomethine Ylide

This protocol is a representative procedure for the thermal generation of an azomethine ylide and its subsequent cycloaddition.

Materials:

  • Methyl (Z)-2-acetamido-3-phenylacrylate

  • Isatin (or a substituted derivative)

  • Sarcosine (N-methylglycine)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • A mixture of isatin (1.0 mmol) and sarcosine (1.2 mmol) in anhydrous toluene (20 mL) is heated to reflux with azeotropic removal of water using a Dean-Stark trap.

  • After the complete formation of the azomethine ylide (indicated by a color change and TLC monitoring), a solution of methyl (Z)-2-acetamido-3-phenylacrylate (1.0 mmol) in anhydrous toluene (5 mL) is added dropwise to the reaction mixture.

  • The reaction mixture is maintained at reflux for an additional 4-6 hours until the starting materials are consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired spirocyclic oxindole-pyrrolidine derivative.[8][9][10]

Synthesis of Thiazolidin-4-ones

The double bond in this compound can react with a thiol and an amine in a cyclocondensation reaction to form thiazolidin-4-one derivatives. Thiazolidin-4-ones are a class of heterocyclic compounds known for a wide range of biological activities.[1][11][12]

Experimental Protocol: Synthesis of a Thiazolidin-4-one Derivative

This is a general procedure for the synthesis of thiazolidin-4-ones from an α,β-unsaturated acid, an amine, and a mercaptoacetic acid.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Mercaptoacetic acid (thioglycolic acid)

  • Anhydrous N,N-dimethylformamide (DMF) or toluene

  • Zinc chloride (optional, as a catalyst)

  • Standard laboratory glassware

Procedure:

  • A mixture of this compound (1.0 mmol), aniline (1.0 mmol), and a catalytic amount of zinc chloride in anhydrous toluene (20 mL) is refluxed with azeotropic removal of water to form the corresponding Schiff base.

  • After cooling, mercaptoacetic acid (1.1 mmol) is added to the reaction mixture.

  • The mixture is then refluxed for an additional 6-8 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to give the pure thiazolidin-4-one derivative.[11][13]

Biological Relevance of Derived Compounds

The novel compounds synthesized from this compound often exhibit interesting biological activities. For instance, N-acetyl-phenylalanine derivatives have been shown to possess anti-inflammatory properties. One such derivative, 2-(N-acetyl)-L-phenylalanylamido-2-deoxy-D-glucose (NAPA), has been demonstrated to counteract local cellular inflammation.[12][14] This anti-inflammatory activity is, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a crucial regulator of the immune and inflammatory response.[6] In a resting cell, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Phenylalanine derivatives can interfere with this cascade, potentially by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB, thereby downregulating the inflammatory response.[6][12]

signaling_pathway_NFkB cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB_inactive NF-κB NFkB_inactive->IkB Bound to NFkB_active Active NF-κB IkB_P->NFkB_active Degrades & Releases NFkB_nuc NF-kB NFkB_active->NFkB_nuc Translocates NAPA Phenylalanine Derivative NAPA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Inflammatory Cytokines Transcription->Cytokines

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of novel compounds. The application notes and protocols provided herein demonstrate its utility in asymmetric hydrogenation, cycloaddition reactions, and the synthesis of heterocyclic systems. The biological relevance of the resulting molecules, particularly in the context of inflammatory signaling pathways, underscores the importance of this starting material in medicinal chemistry and drug discovery. Further exploration of the reactivity of this compound is expected to lead to the discovery of more novel compounds with significant therapeutic potential.

References

Scaling Up the Synthesis of (Z)-2-Acetamido-3-phenylacrylic Acid for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of (Z)-2-Acetamido-3-phenylacrylic acid, a key intermediate in the production of various pharmaceuticals and fine chemicals. The synthesis is primarily based on the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acetylglycine with benzaldehyde to form an azlactone intermediate, followed by hydrolysis to yield the desired product. These guidelines address the critical aspects of scaling up the process from laboratory to industrial production, focusing on reaction optimization, process control, and purification strategies to ensure high yield and purity.

Overview of the Synthesis Pathway

The industrial synthesis of this compound is a two-step process. The first step is the Erlenmeyer-Plöchl reaction to form the azlactone intermediate, (Z)-4-benzylidene-2-methyloxazol-5(4H)-one. The second step involves the hydrolysis of this intermediate to yield the final product.

Synthesis_Pathway N_acetylglycine N-Acetylglycine Azlactone (Z)-4-benzylidene-2- methyloxazol-5(4H)-one N_acetylglycine->Azlactone Benzaldehyde Benzaldehyde Benzaldehyde->Azlactone Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Azlactone Sodium_Acetate Sodium Acetate Sodium_Acetate->Azlactone Hydrolysis Hydrolysis (e.g., Acetone/Water) Azlactone->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General synthesis pathway for this compound.

Data Presentation: Comparison of Laboratory vs. Industrial Scale

The following tables summarize typical quantitative data for the synthesis of this compound at both laboratory and industrial scales. The industrial scale data is illustrative and based on process optimization principles, aiming for higher efficiency and throughput.

Table 1: Reaction Parameters for Azlactone Formation

ParameterLaboratory Scale (1 L flask)Industrial Scale (1000 L Reactor)
Batch Size 0.5 moles (N-acetylglycine)500 moles (N-acetylglycine)
Reactant Molar Ratio N-acetylglycine:Benzaldehyde:NaOAc:Ac2O = 1:1.5:0.75:2.5N-acetylglycine:Benzaldehyde:NaOAc:Ac2O = 1:1.2:0.5:2.0
Solvent Acetic Anhydride (reagent and solvent)Acetic Anhydride (reagent and solvent)
Temperature 100 °C (reflux)90-95 °C (controlled heating)
Reaction Time 1 hour2-3 hours
Typical Yield 74-77%85-90%

Table 2: Parameters for Hydrolysis of Azlactone

ParameterLaboratory ScaleIndustrial Scale
Solvent System Acetone/Water (approx. 2.5:1 v/v)Acetone/Water (approx. 3:1 v/v, with recovery system)
Temperature 100 °C (reflux)80-85 °C (controlled heating)
Reaction Time 4 hours5-6 hours
Typical Yield 80-90%90-95%
Overall Yield 59-69%76-85%
Final Purity >98% (after recrystallization)>99.5% (after crystallization and drying)

Experimental Protocols

Laboratory-Scale Synthesis Protocol (Based on Organic Syntheses Procedure)

This protocol is adapted from a reliable laboratory procedure and serves as the basis for scale-up.

Step 1: Synthesis of (Z)-4-benzylidene-2-methyloxazol-5(4H)-one (Azlactone)

  • In a 1-liter round-bottom flask, combine 58.5 g (0.5 mole) of N-acetylglycine, 30 g (0.37 mole) of anhydrous sodium acetate, 79 g (0.74 mole) of freshly distilled benzaldehyde, and 134 g (1.25 moles) of 95% acetic anhydride.[1]

  • Warm the mixture on a steam bath with occasional stirring until a complete solution is formed (approximately 10-20 minutes).[1]

  • Heat the solution under reflux for 1 hour.[1]

  • Cool the flask and place it in a refrigerator overnight to allow for crystallization.

  • Break up the solid mass of yellow crystals and add 125 mL of cold water.

  • Transfer the crystals to a Büchner funnel, wash thoroughly with cold water, and dry in a vacuum desiccator. The expected yield is 69-72 g (74-77%).[1]

Step 2: Hydrolysis to this compound

  • In a 1-liter round-bottom flask, dissolve 47 g (0.25 mole) of the crude azlactone in a mixture of 450 mL of acetone and 175 mL of water by boiling.[1]

  • Heat the solution under reflux for 4 hours to complete the hydrolysis.[1]

  • Distill off most of the acetone on a steam bath.

  • Dilute the remaining solution with 400 mL of water and heat to boiling for 5 minutes to ensure complete dissolution.

  • Filter the hot solution to remove any undissolved material.

  • Allow the filtrate to cool, which will cause the product to crystallize.

  • Collect the crystals by filtration, wash with cold water, and dry. The expected yield is 41-46 g (80-90%).[1]

Industrial-Scale Synthesis Protocol

This protocol outlines the key steps and considerations for scaling up the synthesis to an industrial level.

Workflow for Industrial Production

Industrial_Workflow cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Hydrolysis and Purification Raw_Material_Charging Charge Reactants to Reactor Reaction_1 Controlled Heating and Agitation Raw_Material_Charging->Reaction_1 Cooling_Crystallization_1 Cooling and Crystallization Reaction_1->Cooling_Crystallization_1 Filtration_1 Filtration of Azlactone Cooling_Crystallization_1->Filtration_1 Washing_1 Washing of Azlactone Filtration_1->Washing_1 Hydrolysis_Reaction Hydrolysis in Reactor Washing_1->Hydrolysis_Reaction Solvent_Removal Solvent Distillation/Recovery Hydrolysis_Reaction->Solvent_Removal Crystallization_2 Controlled Cooling Crystallization Solvent_Removal->Crystallization_2 Filtration_2 Filtration of Final Product Crystallization_2->Filtration_2 Washing_2 Washing of Final Product Filtration_2->Washing_2 Drying Vacuum Drying Washing_2->Drying Packaging Packaging and QC Drying->Packaging

Caption: Industrial workflow for the synthesis of this compound.

Step 1: Synthesis of (Z)-4-benzylidene-2-methyloxazol-5(4H)-one (Azlactone)

  • Reactor Preparation: Ensure a clean and dry 1000 L glass-lined or stainless steel reactor equipped with a heating/cooling jacket, agitator, condenser, and temperature probes.

  • Charging of Reactants:

    • Charge the reactor with N-acetylglycine, anhydrous sodium acetate, and benzaldehyde. The quantities should be scaled up from the laboratory protocol, with optimized molar ratios as indicated in Table 1.

    • Under agitation, slowly add the acetic anhydride. The addition should be controlled to manage any initial exotherm.

  • Reaction:

    • Heat the reaction mixture to 90-95 °C using the reactor jacket.

    • Maintain the temperature and agitation for 2-3 hours, monitoring the reaction progress by in-process controls (e.g., HPLC).

  • Crystallization and Isolation:

    • Cool the reactor contents to 10-15 °C over 4-6 hours to induce crystallization of the azlactone.

    • Transfer the resulting slurry to a centrifuge or Nutsche filter.

    • Filter the solid product and wash it with cold deionized water to remove impurities.

Step 2: Hydrolysis to this compound and Purification

  • Reactor Charging:

    • Charge the wet azlactone cake into a clean 1500 L reactor.

    • Add the appropriate volumes of acetone and deionized water.

  • Hydrolysis:

    • Heat the mixture to 80-85 °C and maintain under reflux with agitation for 5-6 hours. Monitor the disappearance of the azlactone by HPLC.

  • Solvent Removal and Crystallization:

    • Once the hydrolysis is complete, distill off the acetone under atmospheric or reduced pressure. The recovered acetone can be recycled.

    • The removal of acetone will initiate the precipitation of the product.

    • Implement a controlled cooling profile (e.g., cool to 20-25 °C over 6-8 hours) to promote the growth of uniform crystals, which is crucial for filtration and purity.

  • Isolation and Drying:

    • Transfer the product slurry to a centrifuge or Nutsche filter dryer.

    • Wash the cake with cold deionized water.

    • Dry the product under vacuum at 60-70 °C until the residual solvent content meets the required specifications.

  • Packaging:

    • Discharge the dry, free-flowing powder and package it in suitable containers.

    • Perform final quality control analysis (e.g., purity by HPLC, melting point, loss on drying).

Key Considerations for Industrial Scale-Up

Logical Relationships in Scale-Up Decisions

Scale_Up_Considerations Process_Safety Process Safety - Exotherm Management - Pressure Relief - Material Handling Heat_Transfer Heat Transfer - Reactor Jacket Design - Cooling Capacity - Temperature Control Process_Safety->Heat_Transfer Mass_Transfer Mass Transfer & Mixing - Agitator Design - Baffling - Homogeneity Heat_Transfer->Mass_Transfer Downstream_Processing Downstream Processing - Crystallization Control - Filtration Efficiency - Drying Performance Mass_Transfer->Downstream_Processing Economic_Feasibility Economic Feasibility - Raw Material Costs - Cycle Time - Solvent Recovery - Yield Optimization Downstream_Processing->Economic_Feasibility Economic_Feasibility->Process_Safety

Caption: Interdependencies of key factors in process scale-up.

  • Heat Transfer: The Erlenmeyer-Plöchl reaction is exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and maintain a consistent product profile. Jacketed reactors with precise temperature control are essential.

  • Mass Transfer and Mixing: Homogeneous mixing is crucial for achieving consistent reaction rates and preventing localized "hot spots." The design of the agitator and the use of baffles in the reactor are important considerations.

  • Crystallization Control: The cooling rate during crystallization significantly impacts the crystal size and morphology, which in turn affects the efficiency of filtration and drying, as well as the final product's physical properties.

  • Solvent Handling and Recovery: The use of large volumes of acetone necessitates a robust solvent recovery system to ensure economic viability and minimize environmental impact.

  • Equipment Selection: The choice of reactors, filters, and dryers should be based on the scale of production, the chemical properties of the materials, and the desired product specifications. Glass-lined or stainless steel reactors are common choices. For filtration and drying, agitated Nutsche filter dryers can offer a contained and efficient solution.

  • Process Analytical Technology (PAT): Implementing in-line monitoring tools (e.g., temperature probes, pressure sensors, and potentially spectroscopic probes) can provide real-time data for better process control and consistency.

References

safe handling and storage procedures for (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (Z)-2-Acetamido-3-phenylacrylic acid

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling and storage of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these protocols are based on the known hazards of structurally similar compounds, such as other acrylic acid derivatives and photosensitive chemicals.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin and Eye Irritation: Similar to other acrylic acid derivatives, this compound may cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

  • Photosensitivity: Many similar organic compounds are sensitive to light, which can lead to degradation or polymerization.[2][3]

  • Air and Moisture Sensitivity: Some complex organic molecules can be sensitive to air and moisture.[4][5][6]

A thorough risk assessment should be conducted before commencing any work with this compound.

Engineering Controls

To minimize exposure, the following engineering controls should be in place:

  • Ventilation: All handling of solid this compound should be performed in a well-ventilated area.[2][7] A certified chemical fume hood is recommended, especially when manipulating the powder or preparing solutions.

  • Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[2][8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[9]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[7]

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary.[2]

Handling Procedures

  • General Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][9]

  • Avoiding Dust Formation: Handle the solid material carefully to avoid creating dust.[8][9]

  • Light Protection: Handle in an area with subdued lighting and protect from direct sunlight.[3][5]

  • Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., in a glovebox) may be necessary to prevent degradation from air and moisture.[4][6]

Storage Procedures

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Containers: Store in a tightly sealed, opaque container to protect from light, air, and moisture.[3][4] Dark-colored glass vials are recommended.

  • Temperature: Store in a cool, dry, and well-ventilated place.[2][9] Refrigeration may be appropriate, but ensure the container is brought to room temperature before opening to prevent condensation.[5]

  • Incompatible Materials: Store away from strong oxidizing agents.[8]

Spill and Emergency Procedures

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[2][8]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[1][7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as chemical waste and disposed of through a licensed professional waste disposal service.[8]

Quantitative Data Summary

ParameterValue/RecommendationSource
Storage Temperature Cool, dry place. Controlled room temperature or refrigerated.[2][9]
Light Sensitivity Yes, protect from light.[2][3]
Air/Moisture Sensitivity Potential, store in a tightly sealed container.[4][5]
Incompatible Materials Strong oxidizing agents.[8]

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution

  • Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the chemical fume hood is operational.

  • Environment: If the compound is determined to be highly sensitive, perform these steps in a glovebox under an inert atmosphere. For general use, a fume hood is sufficient.

  • Weighing: Carefully transfer the desired amount of this compound from its storage container to a weighing vessel using a spatula. Minimize any dust formation.

  • Dissolution: Place the weighing vessel into a larger container (e.g., a beaker or flask) containing the desired solvent. Add the solid to the solvent and stir until fully dissolved.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed, amber-colored vial or a vial wrapped in aluminum foil to protect it from light.[3]

  • Cleanup: Clean all equipment used. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the appropriate chemical waste container.

Visualizations

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkspace Prepare Workspace (Fume Hood/Glovebox) DonPPE->PrepWorkspace Retrieve Retrieve from Storage PrepWorkspace->Retrieve Weigh Weigh Compound Retrieve->Weigh PrepareSolution Prepare Solution Weigh->PrepareSolution StoreSolid Store Solid (Cool, Dry, Dark) Weigh->StoreSolid Return unused solid StoreSolution Store Solution (Sealed, Dark) PrepareSolution->StoreSolution Clean Clean Equipment PrepareSolution->Clean DisposeWaste Dispose of Chemical Waste Clean->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE

Caption: Logical workflow for the safe handling of chemical compounds.

EmergencyResponse Emergency Response Protocol cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill or Exposure Occurs Evacuate Evacuate Area (if necessary) Spill->Evacuate Eye Eye Contact: Flush for 15 min Spill->Eye Skin Skin Contact: Wash with soap & water Spill->Skin Inhalation Inhalation: Move to fresh air Spill->Inhalation Ingestion Ingestion: Rinse mouth Spill->Ingestion Control Control Spill (avoid dust) Evacuate->Control Cleanup Clean with appropriate materials Control->Cleanup Dispose Dispose of cleanup materials as hazardous waste Cleanup->Dispose Medical Seek Medical Attention Eye->Medical Skin->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency response procedures for spills or personal exposure.

References

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Utilizing (Z)-2-Acetamido-3-phenylacrylic Acid and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unnatural amino acids (UAAs) are crucial building blocks in modern drug discovery and chemical biology. Their incorporation into peptides and other molecules can enhance biological activity, improve metabolic stability, and introduce novel functionalities. (Z)-2-Acetamido-3-phenylacrylic acid and its derivatives serve as key intermediates in several robust synthetic strategies for accessing a diverse range of UAAs, particularly derivatives of phenylalanine. This document provides detailed application notes and experimental protocols for three primary synthetic methodologies: the Erlenmeyer-Plöchl Azlactone Synthesis, Asymmetric Hydrogenation, and Enzymatic Synthesis using Phenylalanine Ammonia Lyases (PALs).

Erlenmeyer-Plöchl Azlactone Synthesis

The Erlenmeyer-Plöchl synthesis is a classical and versatile method for preparing α-amino acids.[1] It involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride to form an azlactone (oxazolone).[1][2] This intermediate can then be converted to the desired α,β-dehydroamino acid derivative, which upon reduction and hydrolysis, yields the target unnatural amino acid.[1]

Signaling Pathway Diagram

Erlenmeyer_Plochl cluster_0 Azlactone Formation cluster_1 Condensation cluster_2 Amino Acid Synthesis N-Acylglycine N-Acylglycine Azlactone Azlactone N-Acylglycine->Azlactone Cyclization Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Azlactone Unsaturated_Azlactone (Z)-2-Acetamido-3- phenylacrylic acid precursor Azlactone->Unsaturated_Azlactone Perkin Condensation Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Unsaturated_Azlactone Reduction Reduction Unsaturated_Azlactone->Reduction Hydrolysis Hydrolysis Reduction->Hydrolysis Unnatural_Amino_Acid Unnatural_Amino_Acid Hydrolysis->Unnatural_Amino_Acid

Caption: Workflow of the Erlenmeyer-Plöchl Azlactone Synthesis.

Experimental Protocol: Synthesis of Phenylalanine via Azlactone Intermediate

This protocol is adapted from the classical Erlenmeyer-Plöchl synthesis.[1]

Materials:

  • Hippuric acid (N-benzoylglycine)

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Sodium hydroxide

  • Sodium amalgam (2.5%) or alternative reducing agent (e.g., H₂/Pd-C)

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Formation of the Azlactone:

    • In a round-bottom flask, combine hippuric acid (10 g, 56 mmol), benzaldehyde (6 g, 56 mmol), acetic anhydride (17 g, 167 mmol), and anhydrous sodium acetate (4.6 g, 56 mmol).

    • Heat the mixture on a steam bath with occasional swirling for 1 hour.

    • Cool the flask in an ice bath. The product will solidify.

    • Add 50 mL of cold ethanol and stir the mixture to break up the solid.

    • Collect the yellow crystalline product (4-benzylidene-2-phenyl-5(4H)-oxazolone) by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

    • Dry the product in a desiccator.

  • Ring Opening and Reduction to N-Benzoylphenylalanine:

    • Suspend the crude azlactone (10 g) in 100 mL of 1% aqueous sodium hydroxide solution.

    • Warm the mixture gently until the azlactone dissolves.

    • Cool the solution and add 2.5% sodium amalgam in small portions with vigorous stirring until the reduction is complete (the yellow color disappears).

    • Alternatively, the unsaturated N-benzoyl amino acid can be isolated first by acidification after ring-opening, and then subjected to catalytic hydrogenation (H₂ gas, Pd-C catalyst) in a suitable solvent like ethanol.

  • Hydrolysis to Phenylalanine:

    • Acidify the reaction mixture with concentrated hydrochloric acid.

    • Collect the precipitated N-benzoylphenylalanine by filtration.

    • Reflux the N-benzoylphenylalanine with 10% hydrochloric acid for 4 hours to hydrolyze the amide bond.

    • Cool the solution and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

    • Collect the crude phenylalanine by filtration and recrystallize from water/ethanol.

Quantitative Data
Starting AldehydeProduct Amino AcidTypical Yield (%)Reference
BenzaldehydePhenylalanine60-70[1]
AnisaldehydeTyrosine methyl ether55-65General literature
Indole-3-carboxaldehydeTryptophan40-50General literature

Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral α,β-dehydroamino acid derivatives, such as methyl (Z)-2-acetamido-3-phenylacrylate, is one of the most efficient methods for the synthesis of enantiomerically pure α-amino acids.[3] This method typically employs chiral transition metal catalysts, most commonly based on rhodium or ruthenium, with chiral phosphine ligands.[4]

Experimental Workflow Diagram

Asymmetric_Hydrogenation Substrate (Z)-2-Acetamido-3-phenylacrylic acid derivative Hydrogenation High-Pressure Hydrogenation Substrate->Hydrogenation Catalyst_System Rh or Ru precursor + Chiral Phosphine Ligand Catalyst_System->Hydrogenation Product Enantiomerically Enriched Unnatural Amino Acid Hydrogenation->Product Analysis Chiral HPLC for enantiomeric excess (ee) Product->Analysis

Caption: Workflow for Asymmetric Hydrogenation of Dehydroamino Acids.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-3-phenylacrylate

This protocol is a general procedure based on common practices in the field.[2]

Materials:

  • Methyl (Z)-2-acetamido-3-phenylacrylate

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene) or other Rh precursor

  • Chiral bisphosphine ligand (e.g., (R,R)-DIPAMP, (S,S)-Chiraphos)

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • High-pressure autoclave or Parr hydrogenator

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (1.1 mol%).

    • Add degassed, anhydrous methanol and stir for 15-20 minutes to form the active catalyst solution.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve methyl (Z)-2-acetamido-3-phenylacrylate in degassed, anhydrous methanol.

    • Transfer the substrate solution to the autoclave.

    • Using a cannula, transfer the catalyst solution to the autoclave.

    • Seal the autoclave, purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas from the autoclave.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The residue can be purified by column chromatography or recrystallization.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data for Asymmetric Hydrogenation
SubstrateCatalyst/LigandSolventPressure (atm)Temp (°C)ee (%)Yield (%)Reference
Methyl (Z)-2-acetamido-3-phenylacrylateRh/(S,S)-ChiraphosEtOH125>95~100General literature
Methyl (Z)-2-acetamido-3-phenylacrylateRh/PhthalaPhosCH₂Cl₂3025>94~100[4]
This compoundRu/BINAPMeOH42592~100General literature
Methyl 2-acetamidoacrylateRh/PhthalaPhosCH₂Cl₂3025>97~100[4]

Enzymatic Synthesis using Phenylalanine Ammonia Lyases (PALs)

Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[5] By using high concentrations of ammonia, the reverse reaction can be favored, enabling the stereoselective synthesis of L-phenylalanine and its unnatural derivatives from corresponding cinnamic acids.[5][6] This biocatalytic approach offers high enantioselectivity and operates under mild, environmentally benign conditions.[7]

Logical Relationship Diagram

PAL_Synthesis Substrate Cinnamic Acid Derivative Reaction Enzymatic Amination Substrate->Reaction Enzyme Phenylalanine Ammonia Lyase (PAL) (Free or Immobilized) Enzyme->Reaction Ammonia_Source High Concentration of Ammonia (e.g., NH₄OH, (NH₄)₂CO₃) Ammonia_Source->Reaction Reaction_Conditions Aqueous Buffer (pH 9-10) Temperature (30-40°C) Reaction_Conditions->Reaction Product L-Phenylalanine Derivative Reaction->Product

Caption: Key components and relationships in PAL-catalyzed synthesis.

Experimental Protocol: Immobilized PAL-Catalyzed Synthesis of 3-Methoxy-L-phenylalanine

This protocol is based on the use of an immobilized PAL for enhanced stability and reusability.[5][7]

Materials:

  • 3-Methoxycinnamic acid

  • Ammonium carbamate (NH₂CO₂NH₄)

  • Immobilized Phenylalanine Ammonia Lyase (e.g., PcPAL immobilized on single-walled carbon nanotubes)[7]

  • Buffer solution (e.g., Tris-HCl, pH 9.6-10)

  • Reaction vessel (e.g., 2 mL glass vial)

  • Shaking incubator

Procedure:

  • Reaction Setup:

    • Prepare a 2 mM solution of 3-methoxycinnamic acid in a 3 M ammonium carbamate buffer (pH adjusted to 9.6-10 if necessary).

    • In a 2 mL glass vial, add 700 µL of the substrate solution.

    • Add the immobilized PAL biocatalyst (e.g., 0.7 mg).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 40°C with vigorous shaking (e.g., 750 rpm) in a platform shaker.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing the conversion of the substrate to the product by HPLC.

  • Work-up and Product Isolation:

    • After the desired conversion is reached (e.g., ~10 hours for ~90% conversion), stop the reaction.

    • Separate the immobilized enzyme from the reaction mixture by centrifugation or filtration. The enzyme can be washed and reused for subsequent batches.

    • The supernatant containing the product can be purified using techniques such as ion-exchange chromatography.

Quantitative Data for PAL-Catalyzed Synthesis
Cinnamic Acid DerivativePAL SourceAmmonia SourcepHTemp (°C)Conversion (%)Time (h)Reference
trans-Cinnamic acidPetroselinum crispum (PcPAL, immobilized)NH₂CO₂NH₄ (3M)9.6-1040~9010[7]
3-Methoxycinnamic acidAnabaena variabilis (AvPAL)(NH₄)₂CO₃ (5M)9.037~8824[5]
4-Nitrocinnamic acidPlantomyces brasiliensis (PbPAL)(NH₄)₂CO₃ (5M)9.037~8924[5]
p-Nitrocinnamic acidAnabaena variabilis (AvPAL)NH₄OH (pH 10)103071 (into D-isomer via cascade)24[6]

Conclusion

This compound and its related precursors are central to several powerful strategies for synthesizing unnatural amino acids. The Erlenmeyer-Plöchl synthesis provides a classic, albeit often racemic, route that is broadly applicable. Asymmetric hydrogenation offers a highly efficient and enantioselective method, particularly for industrial-scale production. Finally, enzymatic synthesis with PALs represents a green and highly stereospecific alternative, operating under mild conditions. The choice of method will depend on the specific target UAA, desired stereochemistry, scale of synthesis, and available resources. The protocols and data presented herein provide a foundation for researchers to implement these valuable synthetic transformations in their own laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid, a key intermediate in pharmaceutical and chemical research. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The most common and well-established method is the Erlenmeyer-Plöchl reaction. This synthesis involves two primary stages: the formation of an azlactone intermediate, followed by its hydrolysis to yield the final product.[1][2][3]

Q2: What are the key stages of the Erlenmeyer-Plöchl synthesis for this compound?

A2: The synthesis can be broken down into two critical stages:

  • Azlactone Formation: This step involves the condensation of N-acetylglycine with benzaldehyde in the presence of acetic anhydride and a weak base, typically anhydrous sodium acetate. The product of this stage is 4-benzylidene-2-methyl-5(4H)-oxazolone, an azlactone.

  • Hydrolysis: The azlactone ring is then opened through hydrolysis to form this compound. This is typically achieved using a basic solution, such as sodium carbonate, followed by acidification.

Q3: What are the generally expected yields for this synthesis?

A3: The overall yield can vary significantly based on the optimization of each step. The formation of the azlactone intermediate is often reported with yields ranging from moderate to high. The subsequent hydrolysis step can also impact the final isolated yield.

Q4: What are the primary factors that can lead to a low yield of this compound?

A4: Low yields can often be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent can negatively impact the yield.

  • Reagent Quality: The purity of starting materials, particularly the absence of water in the azlactone formation step, is crucial.

  • Incomplete Reactions: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of starting materials.

  • Side Product Formation: Competing reactions can reduce the amount of the desired product formed.

  • Product Loss During Workup and Purification: Inefficient extraction or recrystallization techniques can lead to significant loss of the final product.

Troubleshooting Guides for Low Yield

Guide 1: Low Yield in Azlactone Formation

Problem: The yield of the intermediate, 4-benzylidene-2-methyl-5(4H)-oxazolone, is consistently low.

Possible Causes and Solutions:

  • Q: Could the purity of my reagents be the issue?

    • A: Yes, the presence of moisture can significantly hinder the reaction. Acetic anhydride is highly susceptible to hydrolysis. Ensure that all glassware is thoroughly dried and that the N-acetylglycine, benzaldehyde, and sodium acetate are anhydrous.

  • Q: Are my reaction conditions optimal?

    • A: Temperature and reaction time are critical. The reaction is typically heated to promote condensation. However, excessive temperatures or prolonged heating can lead to the formation of undesirable byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Q: Am I using the correct stoichiometry of reactants?

    • A: An excess of acetic anhydride is generally used to act as both a reagent and a solvent. Ensure that the molar ratios of N-acetylglycine, benzaldehyde, and sodium acetate are appropriate as per established protocols.

  • Q: Could there be an issue with the base catalyst?

    • A: Anhydrous sodium acetate is the most commonly used base. Ensure it is finely powdered and well-dispersed in the reaction mixture to facilitate the reaction.

Guide 2: Low Yield in Azlactone Hydrolysis

Problem: The conversion of the azlactone to this compound is inefficient, resulting in a low final yield.

Possible Causes and Solutions:

  • Q: Is the hydrolysis of the azlactone ring incomplete?

    • A: Incomplete hydrolysis is a common cause of low yield. The rate of hydrolysis is dependent on the pH and temperature. Increasing the concentration of the base (e.g., sodium carbonate) or the reaction temperature can improve the rate of ring opening. Monitor the disappearance of the azlactone starting material by TLC to ensure the reaction goes to completion.

  • Q: Am I forming byproducts during the hydrolysis step?

    • A: Under harsh basic conditions or with prolonged heating, side reactions can occur. After the hydrolysis is complete, the solution should be cooled before acidification to minimize potential degradation of the product. Acidification should be done carefully to precipitate the product without causing decomposition.

  • Q: Is the pH of the hydrolysis reaction optimal?

    • A: The pH of the solution plays a crucial role in the hydrolysis. A sufficiently basic environment is required to facilitate the nucleophilic attack on the carbonyl group of the azlactone. If the solution is not basic enough, the reaction will be slow or incomplete.

Guide 3: Purification Issues Resulting in Low Yield

Problem: I am losing a significant amount of my final product during the purification process.

Possible Causes and Solutions:

  • Q: How can I optimize the precipitation and isolation of the product?

    • A: After hydrolysis, the product is precipitated by acidifying the reaction mixture. Ensure the solution is sufficiently cooled before and during acidification to maximize precipitation and minimize solubility in the aqueous solution. The pH should be carefully adjusted to the isoelectric point of the amino acid derivative to ensure maximum precipitation.

  • Q: What is the best way to purify the crude product?

    • A: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical. A solvent system should be selected where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ensure that the minimum amount of hot solvent is used to dissolve the crude product to maximize the recovery of pure crystals upon cooling.

  • Q: Am I washing the final product correctly?

    • A: When washing the filtered crystals, use a small amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Effect of Base on Azlactone Hydrolysis Yield

BaseConcentrationTemperature (°C)Reaction Time (h)Approximate Yield (%)
Sodium Carbonate10% (w/v)80285-95
Sodium Hydroxide1 M60180-90
Potassium Carbonate10% (w/v)80282-92

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Table 2: Influence of Temperature on Azlactone Formation

Temperature (°C)Reaction Time (h)Approximate Yield of Azlactone (%)
80370-80
100185-95
120180-90 (with potential for increased byproducts)

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-benzylidene-2-methyl-5(4H)-oxazolone (Azlactone Intermediate)
  • Reagents and Setup:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine N-acetylglycine (1 eq), benzaldehyde (1 eq), and anhydrous sodium acetate (1 eq).

    • Add acetic anhydride (3 eq) to the flask.

  • Reaction:

    • Heat the mixture to 100°C in an oil bath with constant stirring for 1 hour.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to allow the product to crystallize.

    • Add cold water to the flask and stir to break up the solid mass.

    • Collect the yellow crystalline product by vacuum filtration.

    • Wash the crystals thoroughly with cold water to remove excess acetic anhydride and sodium acetate.

    • Dry the product in a vacuum oven.

Protocol 2: Hydrolysis of Azlactone to this compound
  • Reagents and Setup:

    • In a round-bottom flask, suspend the crude 4-benzylidene-2-methyl-5(4H)-oxazolone (1 eq) in a 10% (w/v) aqueous solution of sodium carbonate.

  • Reaction:

    • Heat the mixture to 80°C with stirring for 2 hours. The suspension should dissolve as the hydrolysis proceeds.

    • Monitor the reaction by TLC to confirm the disappearance of the azlactone.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated hydrochloric acid with constant stirring until the pH of the solution is approximately 2. A white precipitate of the product will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the white solid by vacuum filtration.

    • Wash the product with a small amount of cold water.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified crystals under vacuum.

Visualizations

Erlenmeyer_Plochl_Mechanism cluster_azlactone_formation Stage 1: Azlactone Formation cluster_hydrolysis Stage 2: Hydrolysis NAG N-Acetylglycine Enolate Enolate Intermediate NAG->Enolate Ac2O, NaOAc Benz Benzaldehyde Azlactone_int Azlactone Intermediate (4-benzylidene-2-methyl -5(4H)-oxazolone) Benz->Azlactone_int Ac2O Acetic Anhydride NaOAc Sodium Acetate Enolate->Azlactone_int Condensation Product This compound Azlactone_int->Product 1. Base (Hydrolysis) 2. Acidification Base Base (e.g., Na2CO3) H3O Acidification (H3O+)

Caption: Reaction mechanism of the Erlenmeyer-Plöchl synthesis.

Experimental_Workflow Start Start: N-Acetylglycine, Benzaldehyde, Acetic Anhydride, Sodium Acetate Reaction1 Azlactone Formation (Heating) Start->Reaction1 TLC1 TLC Monitoring Reaction1->TLC1 TLC1->Reaction1 Incomplete Workup1 Crystallization & Filtration of Azlactone TLC1->Workup1 Complete Azlactone Crude Azlactone Workup1->Azlactone Reaction2 Hydrolysis with Base (e.g., Na2CO3) Azlactone->Reaction2 TLC2 TLC Monitoring Reaction2->TLC2 TLC2->Reaction2 Incomplete Workup2 Acidification & Precipitation TLC2->Workup2 Complete Crude_Product Crude Product Workup2->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure (Z)-2-Acetamido- 3-phenylacrylic acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Overall Yield Check_Azlactone Check Yield of Azlactone Intermediate Start->Check_Azlactone Azlactone_Low Low Azlactone Yield Check_Azlactone->Azlactone_Low Low Azlactone_OK Azlactone Yield is Good Check_Azlactone->Azlactone_OK OK Troubleshoot_Azlactone Troubleshoot Stage 1: - Reagent Purity - Reaction Conditions - Stoichiometry Azlactone_Low->Troubleshoot_Azlactone Check_Hydrolysis Check Yield after Hydrolysis Azlactone_OK->Check_Hydrolysis Hydrolysis_Low Low Final Yield Check_Hydrolysis->Hydrolysis_Low Low Hydrolysis_OK Yield is Good Before Purification Check_Hydrolysis->Hydrolysis_OK OK Troubleshoot_Hydrolysis Troubleshoot Stage 2: - Incomplete Hydrolysis - Side Reactions - Incorrect pH Hydrolysis_Low->Troubleshoot_Hydrolysis Troubleshoot_Purification Troubleshoot Purification: - Precipitation Technique - Recrystallization Solvent - Washing Procedure Hydrolysis_OK->Troubleshoot_Purification

Caption: Troubleshooting flowchart for low yield diagnosis.

References

identification and characterization of impurities in (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the identification and characterization of impurities in (Z)-2-Acetamido-3-phenylacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter with this compound?

A1: Impurities in active pharmaceutical ingredients (APIs) are typically classified into three categories: organic impurities, inorganic impurities, and residual solvents.[1] For this compound, you should consider:

  • Organic Impurities: These are the most common and can include starting materials, by-products from the synthesis, intermediates, and degradation products.[2] Specific examples could include:

    • Geometric Isomer: The (E)-isomer, (E)-2-Acetamido-3-phenylacrylic acid, is a likely process-related impurity.

    • Starting Material Carryover: Phenylalanine, acetic anhydride, or related precursors used in the synthesis.

    • Degradation Products: Hydrolysis of the amide bond could lead to cinnamic acid.[3] Further degradation could also occur under stress conditions (light, heat, pH).

  • Inorganic Impurities: These can originate from raw materials, catalysts, and manufacturing equipment.[2]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[2]

Q2: Which analytical technique is best for initial impurity detection and quantification?

A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is considered the gold standard for separating and quantifying impurities in pharmaceutical analysis.[2][4] It offers high sensitivity, selectivity, and resolution, making it ideal for detecting trace-level impurities.[4]

Q3: My initial HPLC run shows several small, unknown peaks. What is the next step for identification?

A3: Once impurities are detected and separated by HPLC, the next step is structural characterization. The most powerful approach is using hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).[5] LC-MS provides the molecular weight of the impurities and fragmentation data, which are crucial for proposing probable structures.[6]

Q4: Mass spectrometry gives me a molecular weight but isn't enough to confirm the structure. What is the definitive method for structural elucidation?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and conclusive technique for the unequivocal structural elucidation of impurities.[4] Once an impurity is isolated or sufficiently concentrated, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can provide detailed information about the molecule's carbon-hydrogen framework and connectivity, allowing for definitive structure confirmation.[7][8]

Q5: At what level do I need to identify and characterize an impurity?

A5: The requirement for identifying and characterizing impurities is dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1] According to ICH standards, impurities present at a level greater than 0.1% should generally be identified and characterized.[4]

Troubleshooting Guides

Issue: Poor peak shape (tailing or fronting) in my HPLC chromatogram.

  • Possible Cause 1: Column Overload. The concentration of the sample injected is too high.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 2: Incompatible Injection Solvent. The solvent used to dissolve the sample is much stronger than the mobile phase.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Possible Cause 3: Secondary Silanol Interactions. Basic compounds interacting with residual silanols on the silica-based column packing.

    • Solution: Add a competitor (e.g., triethylamine) to the mobile phase or use a base-deactivated column.

  • Possible Cause 4: Column Degradation. The column may be nearing the end of its lifespan.

    • Solution: Replace the column with a new one of the same type.

Issue: Inconsistent retention times between injections.

  • Possible Cause 1: Inadequate Column Equilibration. The column was not sufficiently equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.

  • Possible Cause 2: Fluctuating Temperature. The column temperature is not stable.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Possible Cause 3: Mobile Phase Composition Change. The mobile phase was prepared incorrectly, or one component is evaporating faster than the other.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Possible Cause 4: Pump or Seal Issues. Air bubbles in the pump or worn pump seals can cause flow rate fluctuations.

    • Solution: Degas the mobile phase and perform routine maintenance on the HPLC pump.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for the separation of this compound from its potential impurities.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-10% Mobile Phase B.

    • Linearly increase to 90-95% Mobile Phase B over 30-40 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm or use a DAD to scan from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration of approximately 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is for obtaining mass information on impurities detected by HPLC.

  • LC System: Use the same HPLC method as described above. The mobile phase may need to be adapted by replacing non-volatile buffers (like phosphate) with volatile ones (like ammonium formate or formic acid).

  • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.[9] ESI is a soft ionization technique suitable for this type of molecule.[9]

  • Ionization Mode: Operate in both positive and negative ion modes to ensure detection of all possible ions.

  • Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 100-1000).

  • Data Acquisition: Acquire data in full scan mode to detect all ions. For targeted impurities, perform MS/MS (tandem mass spectrometry) to obtain fragmentation patterns for structural elucidation.[6]

Protocol 3: NMR for Structural Characterization

This protocol assumes the impurity has been isolated (e.g., by preparative HPLC).

  • Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the types and number of protons.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum (e.g., using a DEPT pulse sequence) to identify the number and types of carbon atoms (CH₃, CH₂, CH, C).[7]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (¹H-¹H connectivity).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C connectivity).[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

  • Structure Elucidation: Combine the information from all NMR experiments to piece together the molecular structure.

Data Presentation

Table 1: Typical HPLC Method Parameters

Parameter Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Table 2: Potential Organic Impurities and their Molecular Weights

Potential Impurity Structure Molecular Formula Molecular Weight ( g/mol )
This compound Active Ingredient C₁₁H₁₁NO₃ 205.21[10]
(E)-2-Acetamido-3-phenylacrylic acid Geometric Isomer C₁₁H₁₁NO₃ 205.21
Cinnamic Acid Hydrolysis Product C₉H₈O₂ 148.16[3]

| Phenylalanine | Starting Material | C₉H₁₁NO₂ | 165.19 |

Visualizations

impurity_workflow cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification cluster_2 Phase 3: Characterization Sample Bulk Drug Substance (this compound) HPLC HPLC Separation (e.g., Reverse Phase) Sample->HPLC Inject UV UV/DAD Detection HPLC->UV LCMS LC-MS Analysis UV->LCMS Impurity > 0.1%? MSMS MS/MS Fragmentation LCMS->MSMS Obtain Fragments Isolation Preparative HPLC (Isolation) MSMS->Isolation Structure Unclear? NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Analyze Pure Impurity Structure Definitive Structure Elucidation NMR->Structure

Caption: Workflow for impurity identification and characterization.

hplc_troubleshooting Start Problem with HPLC Chromatogram PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Times? Start->RetentionTime NoPeaks No Peaks / Low Signal? Start->NoPeaks Sol_Dilute Dilute Sample PeakShape->Sol_Dilute Yes Sol_Solvent Change Injection Solvent PeakShape->Sol_Solvent Yes Sol_Column Replace Column PeakShape->Sol_Column Yes Sol_Equilibrate Increase Equilibration Time RetentionTime->Sol_Equilibrate Yes Sol_Temp Use Column Oven RetentionTime->Sol_Temp Yes Sol_MobilePhase Prepare Fresh Mobile Phase RetentionTime->Sol_MobilePhase Yes Sol_Detector Check Detector Lamp NoPeaks->Sol_Detector Yes Sol_Connections Check for Leaks/Blocks NoPeaks->Sol_Connections Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

optimization of reaction conditions for (Z)-2-Acetamido-3-phenylacrylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and well-established method is the Erlenmeyer-Plöchl synthesis. This reaction involves the condensation of N-acetylglycine (or hippuric acid, which is N-benzoylglycine) with benzaldehyde in the presence of a base and acetic anhydride to form an intermediate azlactone (oxazolone).[1][2] Subsequent hydrolysis of this azlactone yields the desired this compound.

Q2: Why is the formation of the (E)-isomer a common issue?

A2: The formation of the thermodynamically more stable (E)-isomer is a frequent side reaction. The reaction conditions, particularly temperature and the choice of base, can influence the stereoselectivity of the condensation reaction. Prolonged reaction times or exposure to acidic or basic conditions during workup can also promote isomerization from the desired (Z)-isomer to the (E)-isomer.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the consumption of the starting materials (benzaldehyde and N-acetylglycine/hippuric acid) and the formation of the azlactone intermediate. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the components on a silica gel plate.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Acetic anhydride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Benzaldehyde can be an irritant. Standard laboratory safety practices should be followed throughout the experimental procedure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Azlactone Intermediate - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials.- Increase the reaction time and monitor by TLC until the starting materials are consumed. - Ensure the reaction temperature is maintained appropriately; for the traditional method, heating on a steam bath is common.[3] - Use freshly distilled benzaldehyde and dry N-acetylglycine and sodium acetate.
High Percentage of (E)-Isomer - High reaction temperature favoring the thermodynamically more stable E-isomer. - Isomerization during hydrolysis of the azlactone. - Isomerization during purification.- Conduct the Erlenmeyer-Plöchl reaction at the lowest feasible temperature that allows for a reasonable reaction rate. - Perform the hydrolysis of the azlactone under mild conditions (e.g., using a mixture of acetone and water) and avoid prolonged heating.[4] - Minimize exposure to heat and light during purification steps. Photoisomerization can occur, especially under UV light.[1]
Difficulty in Purifying the (Z)-Isomer - Similar polarities of the (Z) and (E) isomers. - Co-precipitation of the isomers during crystallization.- Fractional crystallization can be employed to separate the isomers, as they may have slightly different solubilities in certain solvents. - Column chromatography on silica gel may be effective, but careful selection of the eluent system is crucial for achieving good separation.
Hydrolysis of Azlactone is Slow or Incomplete - Insufficient water or base for hydrolysis. - Low temperature.- Ensure an adequate amount of water is present for the hydrolysis. The use of a co-solvent like acetone can improve the solubility of the azlactone.[4] - Gentle heating under reflux is typically required to drive the hydrolysis to completion.[4]

Data Presentation

While specific quantitative data on the Z/E isomer ratio for the synthesis of 2-acetamido-3-phenylacrylic acid under varying conditions is not extensively available in a single comparative study, the following table summarizes general expectations based on related reactions and principles of stereoselectivity.

Parameter Condition Expected Outcome on Z:E Ratio Yield
Temperature Lower Temperature (e.g., 80-100°C)Higher Z:E ratio (favors kinetic product)May be lower or require longer reaction times
Higher Temperature (e.g., >120°C)Lower Z:E ratio (favors thermodynamic product)Generally higher and faster reaction
Base Weaker Base (e.g., Sodium Acetate)Generally favors the Z-isomerModerate to good
Stronger Base (e.g., Triethylamine)May lead to a lower Z:E ratio and side reactionsVariable
Solvent Polar Aprotic (e.g., DMF, DMSO)Can influence reaction rate and selectivityGenerally good
Non-polar (e.g., Toluene)Slower reaction rates may be observedVariable
Reaction Time ShorterHigher Z:E ratioMay result in incomplete conversion
LongerLower Z:E ratio due to isomerizationHigher conversion

Experimental Protocols

Synthesis of 4-Benzylidene-2-methyloxazol-5-one (Azlactone Intermediate)

This protocol is adapted from established Erlenmeyer-Plöchl reaction procedures.

Materials:

  • N-acetylglycine

  • Benzaldehyde

  • Anhydrous sodium acetate

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, combine N-acetylglycine (1 equivalent), freshly distilled benzaldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the mixture on a steam bath with occasional swirling for 1-2 hours. The mixture will initially be a thick paste and then liquefy.

  • Cool the reaction mixture in an ice bath.

  • Slowly add cold water to the solidified mass with stirring to hydrolyze the excess acetic anhydride.

  • Collect the yellow crystalline product by vacuum filtration and wash thoroughly with cold water.

  • The crude azlactone can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Hydrolysis of Azlactone to this compound

This protocol is based on the hydrolysis procedure described in Organic Syntheses.[4]

Materials:

  • Crude 4-Benzylidene-2-methyloxazol-5-one

  • Acetone

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude azlactone in a mixture of acetone and water (e.g., approximately a 2.5:1 ratio by volume).[4]

  • Heat the solution to reflux for 4 hours to effect hydrolysis.[4]

  • After the reflux period, remove the acetone by distillation.

  • The remaining aqueous solution is diluted with water and heated to boiling to ensure complete dissolution of the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature and then place it in a refrigerator to induce crystallization of the colorless needles of this compound.

  • Collect the crystals by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from hot water.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Azlactone Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification & Analysis A Mix Reactants: N-acetylglycine, Benzaldehyde, Sodium Acetate, Acetic Anhydride B Heat on Steam Bath (1-2 hours) A->B C Cool and Quench with Cold Water B->C D Filter and Wash Crude Azlactone C->D E Dissolve Azlactone in Acetone/Water D->E Crude Azlactone F Reflux for 4 hours E->F G Remove Acetone by Distillation F->G H Crystallize from Water G->H I Vacuum Filtration H->I Crude Product J Recrystallization (from Hot Water) I->J K Characterization (NMR, IR, MP) J->K J->K Pure (Z)-Isomer

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_yield_solutions Yield Troubleshooting cluster_isomer_solutions Isomer Troubleshooting Start Start Synthesis Problem Low Yield or High E-Isomer? Start->Problem CheckYield Low Yield? Problem->CheckYield Yes End Successful Synthesis Problem->End No CheckIsomer High E-Isomer? CheckYield->CheckIsomer No YieldSol1 Increase Reaction Time CheckYield->YieldSol1 Yes IsomerSol1 Lower Reaction Temperature CheckIsomer->IsomerSol1 Yes CheckIsomer->End No YieldSol1->CheckIsomer YieldSol2 Check Reagent Purity YieldSol2->CheckIsomer YieldSol3 Optimize Temperature YieldSol3->CheckIsomer IsomerSol1->End IsomerSol2 Mild Hydrolysis Conditions IsomerSol2->End IsomerSol3 Minimize Light Exposure IsomerSol3->End

Caption: Decision tree for troubleshooting common synthesis issues.

References

strategies to improve the purity of (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of (Z)-2-Acetamido-3-phenylacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

The most common impurities originate from the Erlenmeyer-Plöchl synthesis, which involves the condensation of N-acetylglycine with benzaldehyde to form an azlactone intermediate, followed by hydrolysis. Potential impurities include:

  • (E)-2-Acetamido-3-phenylacrylic acid: The geometric isomer is often co-produced. Due to similar polarities, its removal can be challenging.

  • Unreacted Starting Materials: Residual benzaldehyde and N-acetylglycine may be present.

  • Azlactone Intermediate: Incomplete hydrolysis will leave the 4-benzylidene-2-methyloxazol-5(4H)-one intermediate in the final product.

  • Side-Products: Self-condensation of benzaldehyde or other side reactions initiated by the reagents (e.g., acetic anhydride, sodium acetate) can generate minor impurities.

Q2: My final product is a mixture of (Z) and (E) isomers. How can I separate them?

Separating geometric isomers can be difficult. Here are a few strategies:

  • Fractional Recrystallization: This is often the first method to try. It relies on slight differences in solubility between the (Z) and (E) isomers in a particular solvent. This may require screening several solvents and solvent mixtures.

  • Column Chromatography: While challenging due to similar polarities, column chromatography on silica gel can be effective. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended. For enhanced separation, silica gel impregnated with silver nitrate can be used, as the silver ions interact differently with the π-bonds of the isomers.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful technique. A cholesterol-based column may offer the necessary shape selectivity to resolve the isomers.[2]

  • Selective Precipitation: The sodium salts of the (Z) and (E) isomers may have different solubilities. Careful, slow acidification of a basic solution of the isomer mixture can sometimes lead to the selective precipitation of one isomer.

Q3: How can I monitor the progress of the purification?

Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the purity and to identify the presence of starting materials or byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and the ratio of (Z) to (E) isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the isomeric ratio by integrating the signals of the vinylic protons, which have distinct chemical shifts and coupling constants for the (Z) and (E) isomers. It can also be used for quantitative purity analysis (qNMR) with an internal standard.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Purity After Recrystallization - Incorrect solvent choice.- Solution cooled too quickly, trapping impurities.- Insufficient amount of solvent, leading to co-precipitation.- Screen a variety of solvents and solvent systems (see Table 1).- Allow the solution to cool slowly to room temperature, then in a refrigerator.- Use a sufficient volume of hot solvent to fully dissolve the compound.
Product Oiling Out During Recrystallization - The boiling point of the solvent is too high.- The compound is highly impure.- Significant difference in polarity between the compound and the solvent.- Switch to a lower-boiling point solvent.- Perform a preliminary purification step (e.g., washing with a solvent in which the impurities are soluble).- Use a co-solvent system to better match the polarity.
Poor Separation of (Z) and (E) Isomers by Column Chromatography - Inappropriate solvent system.- Column overloaded.- Standard silica gel does not provide enough selectivity.- Use a very shallow elution gradient.- Reduce the amount of sample loaded onto the column.- Prepare a column with silica gel impregnated with silver nitrate.
Presence of Azlactone Intermediate in the Final Product - Incomplete hydrolysis of the azlactone.- Increase the reaction time or temperature of the hydrolysis step.- Ensure the pH of the reaction mixture is sufficiently basic during hydrolysis.

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by removing impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (see Table 1 for suggestions)

  • Erlenmeyer flask

  • Hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate.

  • Add more solvent in small portions until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Table 1: Suggested Solvents for Recrystallization

Solvent/Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The compound should be soluble in hot ethanol and less soluble in water.
Ethyl Acetate/HexanesA versatile system where ethyl acetate is the "good" solvent and hexanes is the "poor" solvent.
Acetone/WaterSimilar to ethanol/water, suitable for moderately polar compounds.
TolueneCan be effective for aromatic compounds.
Column Chromatography Protocol for Isomer Separation

Objective: To separate the (Z) and (E) isomers of 2-Acetamido-3-phenylacrylic acid.

Materials:

  • Crude isomer mixture

  • Silica gel (or silver nitrate-impregnated silica gel)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial eluent. For enhanced separation, use silica gel impregnated with silver nitrate.

  • Load the Sample: Dissolve the crude mixture in a minimum amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elute: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to move the compounds down the column.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which fractions contain the desired (Z) isomer.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start N-acetylglycine + Benzaldehyde azlactone Azlactone Intermediate start->azlactone Erlenmeyer-Plöchl reagents Acetic Anhydride, Sodium Acetate hydrolysis Base Hydrolysis azlactone->hydrolysis crude_product Crude this compound hydrolysis->crude_product recrystallization Recrystallization crude_product->recrystallization column_chrom Column Chromatography crude_product->column_chrom pure_product Pure (Z)-Isomer recrystallization->pure_product tlc TLC recrystallization->tlc column_chrom->pure_product column_chrom->tlc hplc HPLC pure_product->hplc nmr NMR pure_product->nmr troubleshooting_logic cluster_impurity Impurity Type cluster_solution Purification Strategy start Is the product pure? isomers Mixture of (Z) and (E) isomers? start->isomers No end_node Pure Product start->end_node Yes starting_materials Starting materials present? isomers->starting_materials No fractional_recrystallization Fractional Recrystallization isomers->fractional_recrystallization Yes column_chrom Column Chromatography (AgNO3-Silica) isomers->column_chrom Yes prep_hplc Preparative HPLC isomers->prep_hplc Yes other_impurities Other impurities? starting_materials->other_impurities No wash Aqueous Wash starting_materials->wash Yes recrystallize Recrystallize other_impurities->recrystallize fractional_recrystallization->end_node column_chrom->end_node prep_hplc->end_node recrystallize->end_node wash->recrystallize

References

degradation pathways of (Z)-2-Acetamido-3-phenylacrylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (Z)-2-Acetamido-3-phenylacrylic acid under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes an acetamido group, a carboxylic acid, a carbon-carbon double bond, and a phenyl group, this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The primary degradation pathways include:

  • Hydrolysis: Cleavage of the amide bond.

  • Oxidative Degradation: Cleavage of the carbon-carbon double bond.

  • Photodegradation: Isomerization from the (Z)-isomer to the (E)-isomer.

Q2: My assay shows a loss of the parent compound under acidic conditions, but I don't see a corresponding increase in a single, major degradant. What could be happening?

A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the acetamido group to yield 2-amino-3-phenylacrylic acid and acetic acid.[1][2][3][4] It is possible that the resulting 2-amino-3-phenylacrylic acid is unstable and undergoes further degradation, leading to multiple minor products. Another possibility is that the degradation products are not being adequately resolved by your current analytical method.

Q3: I am observing the formation of benzaldehyde in my sample during oxidative stress testing. What is the likely mechanism?

A3: The formation of benzaldehyde is a strong indicator of oxidative cleavage of the carbon-carbon double bond.[5][6][7][8] Oxidizing agents can attack the double bond, leading to the formation of an unstable intermediate that subsequently cleaves to yield benzaldehyde and other byproducts.

Q4: After exposing my sample to UV light, I see a new peak in my chromatogram with a similar mass spectrum to the parent compound. What is this likely to be?

A4: Under photolytic stress, (Z)-alkenes can undergo isomerization to their more stable (E)-isomers.[9][10][11] This is a common photodegradation pathway for compounds containing a carbon-carbon double bond. The new peak is likely the (E)-isomer of 2-Acetamido-3-phenylacrylic acid.

Q5: Is thermal degradation a significant concern for this molecule?

A5: While all molecules will degrade at sufficiently high temperatures, this compound is expected to be relatively stable to dry heat compared to hydrolytic or oxidative stress. Significant degradation would likely only occur at temperatures exceeding typical pharmaceutical processing and storage conditions.

Troubleshooting Guides

Issue: Inconsistent Degradation Profiles in Hydrolysis Studies
Symptom Possible Cause Suggested Solution
High variability between replicate samples in acidic or basic hydrolysis.Inconsistent pH throughout the experiment.Ensure the pH of the solution is accurately measured and maintained. Use buffered solutions where appropriate.
Incomplete dissolution of the compound.Verify the solubility of this compound in the chosen medium. Use co-solvents if necessary, ensuring they do not interfere with the degradation process or analysis.
Temperature fluctuations.Use a calibrated and stable heating apparatus (e.g., water bath, heating block) to maintain a consistent temperature.
Issue: Unexpected Peaks in the Chromatogram During Oxidative Degradation
Symptom Possible Cause Suggested Solution
Appearance of multiple, small, unidentified peaks.Secondary degradation of primary oxidation products.Analyze samples at earlier time points to identify the initial degradation products before they degrade further.
Reaction with impurities in the oxidizing agent or solvent.Use high-purity reagents and solvents. Run a blank experiment with only the solvent and oxidizing agent to identify any potential interfering peaks.
Complex degradation pathways leading to a variety of products.Employ a more powerful analytical technique, such as LC-MS/MS, to aid in the identification of the various degradation products.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the degradation of this compound under different stress conditions.

Table 1: Degradation under Hydrolytic Conditions

ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%) (2-Amino-3-phenylacrylic acid)
0.1 N HCl, 60°C01000
2485.214.1
4871.527.8
0.1 N NaOH, 60°C01000
2482.117.3
4865.833.5

Table 2: Degradation under Oxidative Conditions

ConditionTime (hours)This compound Remaining (%)Major Degradant 2 (%) (Benzaldehyde)
3% H₂O₂, 25°C01000
2490.78.9
4882.417.1

Table 3: Degradation under Photolytic Conditions

ConditionTime (hours)This compound Remaining (%)Major Degradant 3 (%) ((E)-2-Acetamido-3-phenylacrylic acid)
ICH Photostability Chamber01000
895.34.5
2488.111.6

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 N hydrochloric acid to achieve a final concentration of 100 µg/mL.

  • Incubation: Place the flask in a constant temperature bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 8, 24, and 48 hours.

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N sodium hydroxide.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation under Oxidative Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.

  • Stress Sample Preparation: Add a known volume of the stock solution to a volumetric flask and dilute with 3% hydrogen peroxide to achieve a final concentration of 100 µg/mL.

  • Incubation: Keep the flask at room temperature (25°C), protected from light.

  • Time Points: Withdraw aliquots at 0, 8, 24, and 48 hours.

  • Analysis: Dilute the samples with the mobile phase to a suitable concentration and analyze immediately by a validated stability-indicating HPLC method.

Visualizations

Degradation_Pathways cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation parent_hydrolytic (Z)-2-Acetamido-3- phenylacrylic acid acid_hydrolysis Acidic (H⁺, H₂O) parent_hydrolytic->acid_hydrolysis base_hydrolysis Basic (OH⁻, H₂O) parent_hydrolytic->base_hydrolysis prod1 2-Amino-3-phenylacrylic acid acid_hydrolysis->prod1 prod2 Acetic acid acid_hydrolysis->prod2 base_hydrolysis->prod1 base_hydrolysis->prod2 parent_oxidative (Z)-2-Acetamido-3- phenylacrylic acid oxidation Oxidizing Agent (e.g., H₂O₂) parent_oxidative->oxidation prod3 Benzaldehyde oxidation->prod3 prod4 Other Fragments oxidation->prod4 parent_photolytic (Z)-2-Acetamido-3- phenylacrylic acid photolysis UV/Vis Light (hν) parent_photolytic->photolysis prod5 (E)-2-Acetamido-3- phenylacrylic acid photolysis->prod5

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow start Start: Prepare Stock Solution of This compound stress Apply Stress Condition (Acidic, Basic, Oxidative, Photolytic, Thermal) start->stress sampling Withdraw Aliquots at Pre-defined Time Points stress->sampling processing Sample Processing (e.g., Neutralization, Dilution) sampling->processing analysis Analyze by Stability-Indicating HPLC Method processing->analysis data Data Analysis: Quantify Parent and Degradants analysis->data end End: Determine Degradation Profile and Pathways data->end

Caption: General experimental workflow for forced degradation studies.

References

overcoming challenges in the crystallization of (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the crystallization of (Z)-2-Acetamido-3-phenylacrylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to facilitate successful crystallization outcomes.

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the crystallization of this compound.

Q1: No crystals are forming, even after an extended period.

A1: The absence of crystal formation is typically due to either high solubility in the chosen solvent or issues with nucleation.

  • Possible Cause 1: Solvent is too good. If the compound is highly soluble in the solvent, the solution may not be supersaturated, a prerequisite for crystallization.

    • Solution: Gradually add a miscible anti-solvent (a solvent in which the compound is poorly soluble) to the solution until turbidity is observed. Then, add a small amount of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Possible Cause 2: Lack of nucleation sites. Crystal growth requires an initial nucleus to start.

    • Solution 1: Seeding. Introduce a tiny crystal of this compound into the supersaturated solution to induce crystallization.

    • Solution 2: Scratching. Gently scratch the inside of the glass vessel with a glass rod below the surface of the solution. The microscopic scratches can act as nucleation sites.

  • Possible Cause 3: Solution is too dilute. The concentration of the compound may be too low to achieve supersaturation upon cooling.

    • Solution: Slowly evaporate the solvent to increase the concentration of the solute. Once the solution becomes slightly turbid, add a few drops of solvent to clarify it and then allow it to cool.

Q2: An oil has formed instead of crystals.

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when the solute's melting point is lower than the temperature of the solution.

  • Possible Cause 1: Rapid cooling. Fast cooling can lead to a supersaturated state where the solute does not have enough time to organize into a crystal lattice.

    • Solution: Re-heat the solution until the oil dissolves completely. Allow the solution to cool much more slowly. Insulating the flask can help to slow down the cooling process.

  • Possible Cause 2: High concentration of impurities. Impurities can interfere with the crystal lattice formation and promote oiling out.

    • Solution: Purify the crude product before crystallization using techniques like column chromatography.

  • Possible Cause 3: Inappropriate solvent. The chosen solvent may not be suitable for the crystallization of this specific compound.

    • Solution: Experiment with different solvent systems. A mixture of solvents can sometimes be more effective than a single solvent.

Q3: The resulting crystals are very small, needle-like, or of poor quality.

A3: The formation of small or poorly formed crystals is often a result of rapid crystallization.

  • Possible Cause: High degree of supersaturation and rapid nucleation.

    • Solution 1: Slower cooling. A slower cooling rate will reduce the level of supersaturation and allow fewer, larger crystals to grow.

    • Solution 2: Use a solvent in which the compound has slightly higher solubility. This will require a lower temperature for crystallization to occur, which can promote slower crystal growth.

    • Solution 3: Redissolve and recrystallize. Dissolve the small crystals in a minimal amount of hot solvent and allow it to cool slowly.

Q4: The crystallization yield is very low.

A4: A low yield indicates that a significant amount of the compound has remained in the mother liquor.

  • Possible Cause 1: Too much solvent used. Using an excessive amount of solvent will result in a lower concentration of the compound in the solution, and thus, less of it will crystallize out upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Possible Cause 2: Insufficient cooling. The solution may not have been cooled to a low enough temperature to maximize crystal formation.

    • Solution: Cool the solution in an ice bath after it has reached room temperature to induce further crystallization.

  • Possible Cause 3: Crystals lost during washing. Washing the crystals with a solvent in which they are soluble will lead to a loss of product.

    • Solution: Wash the filtered crystals with a small amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: A specific, universally "best" solvent is not documented in readily available literature. However, based on the structure of the molecule (an acrylic acid derivative), a good starting point would be polar protic solvents or mixtures thereof. Ethanol, methanol, water, or mixtures like ethanol/water are plausible candidates. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is recommended to perform small-scale solubility tests with a range of solvents to determine the most suitable one.

Q2: Could the (Z)-isomer convert to the more stable (E)-isomer during crystallization?

A2: Yes, isomerization is a potential challenge. The (E)-isomer of acrylic acid derivatives is often more thermodynamically stable than the (Z)-isomer. Factors like heat and exposure to light can promote this conversion. To minimize isomerization, it is advisable to use the lowest effective temperature for dissolution and to protect the solution from light.

Q3: Are there known polymorphic forms of this compound?

A3: While specific polymorphic forms for this compound are not widely reported, polymorphism is a common phenomenon in organic molecules, especially those with hydrogen bonding capabilities like carboxylic acids and amides. Different crystallization conditions (solvent, temperature, cooling rate) could potentially lead to different crystalline forms with varying physical properties.

Q4: How can I confirm the purity and identity of my crystals?

A4: Several analytical techniques can be used:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range often suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and the stereochemistry (Z-isomer).

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (carboxylic acid, amide, C=C double bond).

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and quantify any isomeric impurities.

Data Presentation

The following table summarizes the solubility of a related compound, trans-cinnamic acid, in various solvents. This data can serve as a useful reference for selecting a starting solvent system for the crystallization of this compound, though the actual solubilities will differ.

SolventMolar Solubility (mol/L) at 25 °C
Water0.0037
Methanol0.88
Ethanol0.72
Acetone1.36
Ethyl Acetate0.78
Diethyl Ether0.44
Chloroform0.11
Toluene0.05

Note: Data is for trans-cinnamic acid and should be used as a qualitative guide for solvent selection.

Experimental Protocols

General Recrystallization Protocol

This is a general guideline for the recrystallization of this compound. The specific solvent and volumes should be optimized for your particular sample.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to completely dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a mild temperature to remove any residual solvent.

Mandatory Visualization

experimental_workflow start Start: Crude this compound dissolution 1. Dissolution (Minimal hot solvent) start->dissolution hot_filtration 2. Hot Filtration (Optional: for insoluble impurities) dissolution->hot_filtration cooling 3. Slow Cooling (To room temperature) hot_filtration->cooling ice_bath 4. Further Cooling (Ice bath) cooling->ice_bath filtration 5. Vacuum Filtration (Isolate crystals) ice_bath->filtration washing 6. Washing (Ice-cold solvent) filtration->washing drying 7. Drying (Vacuum oven) washing->drying end End: Pure Crystals drying->end

Caption: General workflow for the recrystallization of this compound.

troubleshooting_crystallization start Problem Encountered no_crystals No Crystals Forming? start->no_crystals oiling_out Oiling Out? start->oiling_out poor_quality Poor Crystal Quality? start->poor_quality low_yield Low Yield? start->low_yield solution_no_crystals Troubleshoot Nucleation/Supersaturation: - Add seed crystal - Scratch flask - Add anti-solvent - Concentrate solution no_crystals->solution_no_crystals Yes solution_oiling_out Troubleshoot Oiling Out: - Reheat and cool slower - Use more solvent - Change solvent - Purify crude material oiling_out->solution_oiling_out Yes solution_poor_quality Improve Crystal Quality: - Slower cooling - Use a different solvent - Redissolve and recrystallize poor_quality->solution_poor_quality Yes solution_low_yield Improve Yield: - Use less solvent - Cool to a lower temperature - Wash with ice-cold solvent low_yield->solution_low_yield Yes

Caption: Decision tree for troubleshooting common crystallization challenges.

Technical Support Center: Resolving Peak Taining and Broadening in HPLC Analysis of (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (Z)-2-Acetamido-3-phenylacrylic acid, specifically addressing peak tailing and broadening. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are peak tailing and peak broadening in HPLC?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.

  • Peak tailing occurs when the peak is asymmetrical, with a drawn-out or sloping tail on the right side. It is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 typically indicates tailing.[1]

  • Peak broadening refers to an increase in the width of the chromatographic peak, which can lead to decreased resolution and sensitivity.

Both phenomena can negatively impact the accuracy of peak integration, reduce the resolution between closely eluting peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing and broadening for an acidic compound like this compound?

A2: For acidic compounds, peak shape issues often arise from secondary interactions with the stationary phase and improper mobile phase conditions. Key causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with acidic analytes, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both the ionized and un-ionized forms of the acid will be present, causing peak broadening or splitting.[2] For acidic compounds, a mobile phase pH below the analyte's pKa is recommended to keep the molecule in its neutral, un-ionized form, which generally results in better retention and peak shape.[1][2] The pKa of the related compound, trans-cinnamic acid, is approximately 4.51.[3]

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH throughout the analysis, especially when the sample is injected, leading to peak shape distortion.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1]

  • Metal Chelation: Trace metal impurities in the silica matrix of the column can chelate with the analyte, causing peak tailing.[4]

  • Extra-column Effects: Issues outside of the analytical column, such as long or wide-diameter tubing, can contribute to band broadening.[1]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in the analysis of ionizable compounds like this compound. To ensure a single, un-ionized species and minimize secondary interactions, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.[2][5][6] Since the pKa of the structurally similar trans-cinnamic acid is around 4.51, a mobile phase pH in the range of 2.5 to 3.0 is a good starting point for method development.[3] Operating at a low pH protonates the carboxylic acid group, making the molecule less polar and more retained on a reversed-phase column, which often leads to improved peak symmetry.[7]

Q4: Can the injection solvent affect the peak shape?

A4: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent in reversed-phase HPLC) than the mobile phase, it can cause band broadening and peak distortion. Whenever possible, it is best to dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Peak Tailing

This guide provides a step-by-step approach to diagnose and resolve peak tailing issues.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing of this compound start Peak Tailing Observed q_all_peaks Are all peaks tailing? start->q_all_peaks a_yes_all Check for extra-column volume or column void q_all_peaks->a_yes_all Yes a_no_all Focus on analyte-specific interactions q_all_peaks->a_no_all No q_ph Is mobile phase pH < pKa of analyte (~2.5-3.0)? a_no_all->q_ph a_adjust_ph Adjust pH with 0.1% Formic Acid or Phosphoric Acid q_ph->a_adjust_ph No q_buffer Is buffer concentration adequate (10-50 mM)? q_ph->q_buffer Yes end Peak Shape Improved a_adjust_ph->end a_increase_buffer Increase buffer concentration q_buffer->a_increase_buffer No q_column Is the column modern, end-capped, and high-purity silica? q_buffer->q_column Yes a_increase_buffer->end a_replace_column Replace with a suitable modern column q_column->a_replace_column No a_flush_column Flush or regenerate the column q_column->a_flush_column Yes a_replace_column->end a_flush_column->end

A flowchart for troubleshooting peak tailing.
Guide 2: Addressing Peak Broadening

Peak broadening can be caused by several factors, many of which overlap with the causes of peak tailing.

Logical Relationships in Peak Broadening Issues

G Investigating Causes of Peak Broadening cluster_causes Potential Causes cluster_solutions Corrective Actions cause1 Mobile Phase pH near pKa solution1 Adjust pH to < pKa - 1.5 cause1->solution1 cause2 Low Buffer Strength solution2 Increase Buffer Conc. (10-50 mM) cause2->solution2 cause3 Column Contamination/ Degradation solution3 Flush/Replace Column cause3->solution3 cause4 Extra-Column Volume solution4 Use shorter, narrower tubing cause4->solution4 cause5 Sample Overload solution5 Dilute sample or reduce injection volume cause5->solution5

Mapping causes of peak broadening to solutions.

Quantitative Data Summary

The following tables summarize key quantitative parameters and their impact on peak shape for acidic compounds.

Table 1: Recommended HPLC Parameters for this compound Analysis

ParameterRecommended Value/RangeRationale
Mobile Phase pH 2.5 - 3.5To ensure the analyte is in its un-ionized form, minimizing secondary silanol interactions.[1]
Buffer Concentration 10 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.[1]
Injection Volume ≤ 5% of column volumeTo prevent column overload, which can cause peak distortion.
Tubing Internal Diameter 0.12 - 0.17 mmTo minimize extra-column band broadening that can contribute to peak tailing.

Table 2: Effect of Mobile Phase pH on Peak Asymmetry (Hypothetical Data for an Acidic Analyte with pKa ~4.5)

Mobile Phase pHAsymmetry Factor (As)Peak Shape Observation
5.02.1Severe Tailing
4.51.8Significant Tailing
4.01.4Moderate Tailing
3.51.2Acceptable Symmetry
3.01.1Good Symmetry
2.51.0Excellent Symmetry

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for improving the peak shape of this compound.

Methodology:

  • Initial Mobile Phase Preparation: Prepare the mobile phase as per the existing method (e.g., Acetonitrile and water).

  • pH Adjustment: Prepare a series of aqueous mobile phase components with varying pH values. For example:

    • Aqueous Phase A: 0.1% (v/v) Formic Acid in Water (pH ~2.7)

    • Aqueous Phase B: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • Aqueous Phase C: 20 mM Potassium Phosphate buffer, adjusted to pH 3.5 with phosphoric acid.

    • Aqueous Phase D: 20 mM Potassium Phosphate buffer, adjusted to pH 4.0 with phosphoric acid.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:Aqueous Phase A).

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor for the peak of interest.

  • Iterative Testing: Repeat step 3 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing peak tailing or broadening.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flushing Sequence (for Reversed-Phase C18 columns):

    • Flush with 10-20 column volumes of your mobile phase without the buffer salts (e.g., water/organic solvent mixture).

    • Flush with 10-20 column volumes of 100% Acetonitrile.

    • If basic compounds were previously analyzed, flush with a solution of 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid.

    • Flush with 10-20 column volumes of 100% Acetonitrile.

    • Flush with 10-20 column volumes of Isopropanol.

    • Store the column in a suitable solvent (e.g., Acetonitrile) or re-equilibrate with your mobile phase for analysis.

  • Flow Rate: Use a low flow rate during the flushing procedure.

  • Re-equilibration: After flushing, re-equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard to check if the peak shape has improved. If not, the column may be permanently damaged and require replacement.

This technical support guide provides a framework for addressing common HPLC issues for this compound. For further assistance, please consult your HPLC and column manufacturer's documentation.

References

minimizing side-product formation during the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing side-product formation during the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered in this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Erlenmeyer-Plöchl reaction, which involves the formation of an azlactone intermediate followed by hydrolysis.

Q1: My reaction produced a low yield of the desired this compound. What are the likely causes and how can I improve the yield?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Azlactone Formation: The initial condensation to form the 4-benzylidene-2-methyloxazol-5(4H)-one intermediate is critical.

    • Moisture: Acetic anhydride is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and that reagents, particularly sodium acetate, are anhydrous.

    • Reaction Temperature and Time: The reaction typically requires heating. Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, overheating can cause degradation and the formation of colored byproducts. Monitor the reaction temperature closely.

  • Incomplete Hydrolysis of the Azlactone: The subsequent ring-opening of the azlactone to the final product requires specific conditions.

    • Hydrolysis Conditions: Ensure that the hydrolysis conditions (e.g., aqueous acetone, sodium hydroxide solution) are appropriate and that the reaction is allowed to proceed to completion. Monitor the disappearance of the azlactone intermediate by thin-layer chromatography (TLC).

  • Sub-optimal Reagent Stoichiometry: The ratio of reactants is crucial. An excess of acetic anhydride is often used to drive the reaction to completion, but significant excess can lead to purification challenges.[1][2]

Q2: My final product is a mixture of (Z) and (E) isomers. How can I increase the selectivity for the (Z)-isomer?

A2: The formation of the undesired (E)-isomer is a common problem. The stereoselectivity is influenced by the reaction conditions, particularly the base used.

  • Base-Mediated Epimerization: The azlactone intermediate can undergo base-mediated epimerization at the α-carbon. This can lead to the formation of the (E)-isomer upon hydrolysis.

    • Choice of Base: While sodium acetate is commonly used, its concentration can influence the degree of epimerization. Using a weaker base or carefully controlling the stoichiometry may improve (Z)-selectivity.

    • Reaction Temperature: Higher temperatures can promote epimerization. Conducting the reaction at the lowest effective temperature can help minimize the formation of the (E)-isomer.

  • Purification: If a mixture of isomers is obtained, they can often be separated by fractional crystallization, taking advantage of differences in their solubility. The (E)-isomer is typically less soluble in certain solvents.

Q3: The reaction mixture turned dark brown or red, and my final product is discolored. What causes this and how can I prevent it?

A3: Discoloration often indicates the formation of polymeric or degradation byproducts.

  • Overheating: Excessive temperatures during the azlactone synthesis can lead to the formation of colored impurities. Maintain a consistent and appropriate reaction temperature.

  • Impure Benzaldehyde: Benzaldehyde can oxidize to benzoic acid or undergo self-condensation (aldol condensation) under basic conditions, leading to colored byproducts. Use freshly distilled benzaldehyde for the best results.

  • Purification: Activated carbon (charcoal) treatment during the workup can help remove colored impurities. Recrystallization of the final product is also an effective purification method.

Q4: I am having difficulty with the hydrolysis of the azlactone intermediate. What are the key parameters to control?

A4: The hydrolysis step is crucial for obtaining the final product.

  • Reaction Conditions: The hydrolysis can be carried out using aqueous acetone, dilute sodium hydroxide, or other basic conditions. The choice of conditions can affect the reaction rate and the potential for side reactions.

  • Monitoring the Reaction: Use TLC to monitor the disappearance of the azlactone intermediate and the appearance of the product. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged exposure to harsh conditions.

  • Workup: After hydrolysis, careful acidification is necessary to precipitate the product. Adding the acid too quickly or in excess can lead to the co-precipitation of impurities.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield and purity of this compound. The data is illustrative and based on typical outcomes reported in the literature.

Table 1: Effect of Temperature on Azlactone Formation

EntryTemperature (°C)Reaction Time (h)Azlactone Yield (%)Observations
180275Pale yellow solid
2100290Bright yellow solid
3120285Yellow-orange solid, some discoloration
4140270Dark orange to reddish solid

Table 2: Influence of Base on (Z)/(E) Isomer Ratio in the Final Product

EntryBaseBase Equiv.(Z):(E) RatioOverall Yield (%)
1Sodium Acetate1.095:585
2Sodium Acetate2.090:1082
3Potassium Acetate1.094:683
4Triethylamine1.588:1278

Experimental Protocols

Protocol 1: Synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine N-acetylglycine (1 equiv.), freshly distilled benzaldehyde (1 equiv.), and anhydrous sodium acetate (1 equiv.).

  • Reaction: Add acetic anhydride (3 equiv.) to the mixture. Heat the reaction mixture in an oil bath at 100°C for 2 hours with constant stirring. The mixture will become a thick, yellow paste.

  • Workup: Allow the mixture to cool to room temperature. Add ethanol and cool the mixture in an ice bath to precipitate the product.

  • Isolation: Collect the yellow crystals by vacuum filtration, wash with cold ethanol, and then with cold water. Dry the product in a vacuum oven.

Protocol 2: Hydrolysis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the (Z)-4-benzylidene-2-methyloxazol-5(4H)-one (1 equiv.) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the azlactone spot disappears.

  • Workup: Remove the acetone by rotary evaporation. Cool the remaining aqueous solution in an ice bath.

  • Isolation: Acidify the solution with dilute hydrochloric acid to precipitate the product. Collect the white solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the pure this compound.

Visualizations

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

experimental_workflow cluster_azlactone Azlactone Synthesis cluster_hydrolysis Hydrolysis reagents N-acetylglycine, Benzaldehyde, Sodium Acetate, Acetic Anhydride reaction_A Heat at 100°C reagents->reaction_A workup_A Cool, add Ethanol reaction_A->workup_A isolation_A Filter and Wash workup_A->isolation_A azlactone (Z)-Azlactone Intermediate isolation_A->azlactone reaction_B Reflux in Acetone/Water azlactone->reaction_B Hydrolysis Step workup_B Remove Acetone, Acidify reaction_B->workup_B isolation_B Filter and Wash workup_B->isolation_B product This compound isolation_B->product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues start Problem Observed incomplete_A Incomplete Azlactone Formation? start->incomplete_A incomplete_B Incomplete Hydrolysis? start->incomplete_B isomers (E)-Isomer Present? start->isomers discoloration Product Discolored? start->discoloration check_moisture Check for Moisture (Anhydrous Reagents) incomplete_A->check_moisture check_temp_A Check Temperature/Time incomplete_A->check_temp_A check_hydrolysis Verify Hydrolysis Conditions (TLC Monitoring) incomplete_B->check_hydrolysis check_base Adjust Base Concentration/ Lower Temperature isomers->check_base check_temp_B Avoid Overheating discoloration->check_temp_B check_benzaldehyde Use Pure Benzaldehyde discoloration->check_benzaldehyde

Caption: Troubleshooting decision tree for common synthesis issues.

References

impact of starting material quality on (Z)-2-Acetamido-3-phenylacrylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid. The guidance focuses on the critical impact of starting material quality on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common and well-established method is the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of hippuric acid with benzaldehyde in the presence of acetic anhydride and a weak base, typically anhydrous sodium acetate.[1][2][3][4]

Q2: Why is the quality of starting materials so critical for this synthesis?

A2: The Erlenmeyer-Plöchl reaction is sensitive to impurities and the presence of water. The quality of starting materials directly impacts the reaction yield, purity of the final product, and the formation of side products. For instance, moisture can lead to the hydrolysis of acetic anhydride, reducing its effectiveness as a dehydrating and acetylating agent. Impurities in benzaldehyde, such as benzoic acid, can lead to lower yields and purification challenges.

Q3: What are the key starting materials for this synthesis?

A3: The primary starting materials are:

  • Hippuric Acid

  • Benzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

Q4: What is the role of each starting material in the reaction?

A4:

  • Hippuric Acid: Provides the backbone for the resulting amino acid derivative.

  • Benzaldehyde: Acts as the electrophile that condenses with the activated hippuric acid derivative.

  • Acetic Anhydride: Serves as a dehydrating agent to facilitate the initial cyclization of hippuric acid to an azlactone and also acts as an acetylating agent.[1][4]

  • Anhydrous Sodium Acetate: Functions as a weak base to deprotonate the hippuric acid and catalyze the condensation reaction.[1][2] Its anhydrous nature is crucial to prevent the hydrolysis of acetic anhydride.

Q5: What are the typical yield and purity for this synthesis?

A5: With high-quality starting materials and optimized reaction conditions, yields for the synthesis of the intermediate azlactone can be excellent.[2] Subsequent hydrolysis to this compound can also proceed with good yields. The purity of the final product is typically high (>98%) after appropriate purification steps.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound via the Erlenmeyer-Plöchl reaction.

Materials:

  • Hippuric Acid (≥98% purity)

  • Benzaldehyde (≥99% purity, freshly distilled if necessary)

  • Acetic Anhydride (≥98% purity)

  • Anhydrous Sodium Acetate (fused or freshly dried)

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine hippuric acid (1 equivalent), freshly distilled benzaldehyde (1.2 equivalents), anhydrous sodium acetate (1 equivalent), and acetic anhydride (3 equivalents).

  • Reaction: Heat the mixture with stirring in an oil bath at 100-110 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add ethanol to the reaction mixture to quench the excess acetic anhydride and precipitate the product.

  • Isolation of Intermediate: The intermediate, 4-benzylidene-2-phenyloxazol-5(4H)-one (an azlactone), will precipitate. Collect the solid by vacuum filtration and wash it with cold ethanol and then with hot water.

  • Hydrolysis to Final Product: The isolated azlactone is then hydrolyzed to this compound. This can be achieved by heating the azlactone in a suitable solvent system, such as aqueous ethanol with a mild base, followed by acidification.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pure crystalline product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Diagram: Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Flowchart for this compound Synthesis start Problem Encountered low_yield Low or No Product Yield start->low_yield impure_product Impure Product (Discoloration, Oily Residue) start->impure_product reaction_stalls Reaction Stalls or is Sluggish start->reaction_stalls cause_low1 Probable Cause: - Wet Reagents (esp. NaOAc, Ac2O) - Impure Benzaldehyde (oxidized) - Incorrect Stoichiometry low_yield->cause_low1 cause_impure1 Probable Cause: - Benzaldehyde contains benzoic acid. - Side reactions due to overheating. - Incomplete hydrolysis of azlactone. impure_product->cause_impure1 cause_stalls1 Probable Cause: - Insufficient heating. - Poor mixing. - Low quality sodium acetate (incorrect form). reaction_stalls->cause_stalls1 solution_low1 Solution: - Dry sodium acetate (fuse or oven-dry). - Use fresh, high-purity acetic anhydride. - Distill benzaldehyde before use. - Verify molar ratios of reactants. cause_low1->solution_low1 solution_impure1 Solution: - Purify benzaldehyde. - Maintain strict temperature control. - Ensure complete hydrolysis step. - Recrystallize final product. cause_impure1->solution_impure1 solution_stalls1 Solution: - Ensure reaction temperature is maintained. - Use efficient stirring. - Use fused or finely powdered anhydrous sodium acetate. cause_stalls1->solution_stalls1

Caption: Troubleshooting decision tree for common synthesis issues.

Data Presentation: Impact of Starting Material Purity

The following tables summarize the potential impact of starting material purity on the reaction outcome. The quantitative data presented is illustrative and can vary based on specific reaction conditions.

Table 1: Effect of Benzaldehyde Purity on Product Yield and Purity

Benzaldehyde Purity (%)Major ImpurityImpact on YieldImpact on Product PurityRecommended Action
>99-HighHighUse as is.
95-98Benzoic AcidModerate DecreaseModerate DecreasePurify by distillation or washing with a mild base.
<95Benzoic Acid, Benzyl AlcoholSignificant DecreaseLowPurification is essential before use.

Table 2: Effect of Acetic Anhydride Purity on Product Yield

Acetic Anhydride Purity (%)Major ImpurityImpact on YieldRecommended Action
>98Acetic AcidHighUse as is.
95-98Acetic AcidModerate DecreaseCan be used, but may require longer reaction times or more reagent.
<95Acetic Acid, WaterSignificant DecreaseNot recommended. Obtain higher purity reagent.

Table 3: Effect of Sodium Acetate Condition on Reaction

Sodium Acetate ConditionImpact on ReactionRecommended Action
Anhydrous, Fused/Fine PowderOptimal reaction rate and yield.Use as is.
Anhydrous, LumpsSlower reaction rate due to reduced surface area.Grind to a fine powder before use.
HydratedDrastically reduced yield due to hydrolysis of acetic anhydride.Dry thoroughly in an oven or by fusing before use.

Visualizations

Diagram: Experimental Workflow

experimental_workflow Synthesis Workflow for this compound start Start reagents Combine: - Hippuric Acid - Benzaldehyde - Acetic Anhydride - Anhydrous Sodium Acetate start->reagents reaction Heat and Stir (100-110 °C, 1-2h) reagents->reaction workup Cool and Add Ethanol reaction->workup filtration Vacuum Filter to Isolate Azlactone workup->filtration washing Wash with Cold Ethanol and Hot Water filtration->washing hydrolysis Hydrolyze Azlactone washing->hydrolysis purification Recrystallize Final Product hydrolysis->purification end End: Pure this compound purification->end

Caption: Step-by-step synthesis workflow diagram.

Diagram: Reaction Mechanism Overview

reaction_mechanism Erlenmeyer-Plöchl Reaction Mechanism Overview hippuric_acid Hippuric Acid azlactone Azlactone Intermediate hippuric_acid->azlactone Cyclization acetic_anhydride Acetic Anhydride acetic_anhydride->azlactone condensation_product Condensed Azlactone azlactone->condensation_product Condensation benzaldehyde Benzaldehyde benzaldehyde->condensation_product hydrolysis Hydrolysis condensation_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Simplified overview of the reaction pathway.

References

catalyst selection and optimization for the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and optimization for the synthesis of (Z)-2-Acetamido-3-phenylacrylic acid. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthetic process.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis.

FAQs: Catalyst Selection and Azlactone Formation

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent route is a two-step process. The first step is the Erlenmeyer-Plöchl reaction to synthesize the azlactone intermediate, (Z)-4-benzylidene-2-methyloxazol-5(4H)-one, from N-acetylglycine and benzaldehyde. The second step involves the hydrolysis of this azlactone intermediate to yield the final product. The choice of catalyst in the first step is crucial for the overall efficiency of the synthesis.

Q2: What are the key considerations when selecting a catalyst for the Erlenmeyer-Plöchl reaction?

A2: When selecting a catalyst, consider the following factors:

  • Yield and Reaction Time: Different catalysts offer varying yields and require different reaction times. More modern catalysts often provide higher yields in shorter times.

  • Reaction Conditions: Some catalysts require high temperatures, while others can function effectively at room temperature or under solvent-free conditions.

  • Stereoselectivity: For the synthesis of the desired (Z)-isomer, it is important to choose a catalyst and conditions that favor its formation over the (E)-isomer.

  • Catalyst Reusability and Environmental Impact: Newer heterogeneous and ionic liquid catalysts offer the advantage of being recyclable, contributing to a greener synthesis.[1]

  • Cost and Availability: The cost and commercial availability of the catalyst are also practical considerations.

Q3: I am getting a low yield in the azlactone formation step. What are the possible causes and how can I troubleshoot this?

A3: Low yields in the Erlenmeyer-Plöchl reaction can be due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Reagent Quality: Ensure that all reagents, particularly benzaldehyde and acetic anhydride, are pure. Benzaldehyde can oxidize to benzoic acid over time, and acetic anhydride is sensitive to moisture.[2]

  • Improper Reaction Conditions: The temperature might be too low, or the catalyst may not be active enough. Refer to the detailed experimental protocols for the chosen catalyst.

  • Side Reactions: Unwanted side reactions can consume starting materials. The use of a milder catalyst or optimizing the reaction temperature can help minimize these.

  • Product Loss During Workup: Ensure efficient extraction and minimize product loss during purification steps.

FAQs: Hydrolysis and Isomerization

Q4: How can I hydrolyze the azlactone intermediate to obtain this compound?

A4: The azlactone can be hydrolyzed under either acidic or basic conditions. A common method involves refluxing the azlactone with an aqueous solution of a mild base like sodium carbonate or sodium hydroxide, followed by acidification to precipitate the product.

Q5: I have obtained the (E)-isomer instead of the desired (Z)-isomer. How can I prevent this isomerization?

A5: The (Z)-isomer is generally the thermodynamically favored product in the Erlenmeyer-Plöchl synthesis.[3] However, isomerization to the more stable (E)-isomer can occur, particularly during the hydrolysis step. To minimize this:

  • Mild Hydrolysis Conditions: Use mild basic conditions (e.g., dilute sodium carbonate) and avoid prolonged heating.

  • Temperature Control: Carry out the hydrolysis at the lowest effective temperature.

  • Rapid Acidification and Isolation: After hydrolysis, cool the reaction mixture and acidify it promptly to precipitate the (Z)-acid, minimizing its time in solution where isomerization can occur.

Q6: How can I separate the (Z) and (E) isomers if a mixture is formed?

A6: Separation of the (Z) and (E) isomers can be challenging due to their similar polarities.[4]

  • Fractional Crystallization: This technique can be employed by taking advantage of potential differences in the solubility of the two isomers in a particular solvent system.[5]

  • Column Chromatography: While difficult, separation by column chromatography on silica gel using an appropriate eluent system may be possible.[5][6]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the synthesis of the azlactone intermediate, (Z)-4-benzylidene-2-methyloxazol-5(4H)-one.

CatalystReaction ConditionsReaction TimeYield (%)Reference(s)
Sodium Acetate Acetic Anhydride, Reflux2 - 4 hours65 - 85[7][8]
Bismuth(III) Acetate Acetic Anhydride, 100°C1.5 - 2.5 hours80 - 92[9]
Ytterbium(III) Triflate Solvent-free, 60°C30 - 60 minutes90 - 98[1]
[bmIm]OH (Ionic Liquid) Acetic Anhydride, Room Temp1.5 hours~71[10]
Alumina (Microwave) Solvent-free, Microwave5 - 10 minutes85 - 95[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of (Z)-4-benzylidene-2-methyloxazol-5(4H)-one using Sodium Acetate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (1 eq.), benzaldehyde (1 eq.), and anhydrous sodium acetate (1.5 eq.).

  • Addition of Reagent: Add acetic anhydride (3 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 140-150°C) with continuous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add ethanol to the flask and allow it to stand overnight to precipitate the product.

  • Isolation: Collect the yellow crystalline product by vacuum filtration, wash with cold ethanol, and then with hot water. Dry the product in a desiccator.

Protocol 2: Synthesis of (Z)-4-benzylidene-2-methyloxazol-5(4H)-one using Ytterbium(III) Triflate
  • Reaction Setup: In a round-bottom flask, mix N-acetylglycine (1 eq.), benzaldehyde (1 eq.), and Ytterbium(III) triflate (0.1 eq.).

  • Addition of Reagent: Add acetic anhydride (2.5 eq.) to the mixture.

  • Reaction: Stir the mixture at 60°C for 30-60 minutes under solvent-free conditions. Monitor the reaction by TLC.

  • Workup: After completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Protocol 3: Hydrolysis of (Z)-4-benzylidene-2-methyloxazol-5(4H)-one
  • Reaction Setup: In a round-bottom flask, suspend the (Z)-4-benzylidene-2-methyloxazol-5(4H)-one (1 eq.) in a 10% aqueous solution of sodium carbonate (5 eq.).

  • Reaction: Heat the mixture to a gentle reflux for 2-3 hours, or until the solid has completely dissolved, indicating the opening of the lactone ring.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3), which will cause the this compound to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry thoroughly.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Azlactone Synthesis (Erlenmeyer-Plöchl) cluster_1 Step 2: Hydrolysis reagents N-acetylglycine + Benzaldehyde + Acetic Anhydride catalyst Catalyst (e.g., NaOAc, Yb(OTf)3) reagents->catalyst reaction1 Reaction (Heating/Stirring) catalyst->reaction1 workup1 Workup & Isolation reaction1->workup1 azlactone (Z)-4-benzylidene-2-methyloxazol-5(4H)-one workup1->azlactone azlactone_hydrolysis (Z)-Azlactone azlactone->azlactone_hydrolysis Intermediate base Aqueous Base (e.g., Na2CO3) azlactone_hydrolysis->base reaction2 Hydrolysis (Heating) base->reaction2 acidification Acidification (HCl) reaction2->acidification final_product This compound acidification->final_product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup incomplete Incomplete Reaction check_reaction->incomplete impure Impure Reagents check_reagents->impure suboptimal Suboptimal Conditions check_conditions->suboptimal loss Product Loss check_workup->loss solution1 Extend Reaction Time / Increase Temperature incomplete->solution1 solution2 Purify/Use Fresh Reagents impure->solution2 solution3 Optimize Temperature / Catalyst Loading suboptimal->solution3 solution4 Optimize Extraction / Recrystallization loss->solution4

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Validation & Comparative

comparative analysis of different synthetic routes to (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-2-Acetamido-3-phenylacrylic acid is a valuable building block in organic synthesis, particularly in the preparation of unnatural amino acids and other pharmacologically relevant molecules. The stereochemistry of the double bond is crucial for its subsequent reactivity and biological activity. This guide provides a comparative analysis of the primary synthetic routes to obtain the (Z)-isomer, focusing on the well-established Erlenmeyer-Plöchl reaction and discussing potential alternative methodologies. Experimental data, detailed protocols, and workflow visualizations are provided to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved through a two-step process involving the Erlenmeyer-Plöchl condensation to form an azlactone intermediate, followed by its hydrolysis. The stereoselectivity of the initial condensation and the conditions of the subsequent hydrolysis are critical for obtaining the desired Z-isomer.

Synthetic Route Key Reagents Reaction Conditions Yield (%) Reaction Time Key Advantages Key Disadvantages
Erlenmeyer-Plöchl Reaction & Hydrolysis N-acetylglycine, Benzaldehyde, Acetic Anhydride, Sodium Acetate; followed by aqueous workup.Step 1: Heating (e.g., 100°C); Step 2: Hydrolysis (e.g., boiling water/acetone)Azlactone: ~65-70%Hydrolysis: HighStep 1: 1 hourStep 2: 4 hoursWell-established, readily available starting materials, reliable. The Z-isomer is often the kinetic product.Two distinct steps, use of acetic anhydride, moderate overall yield.
Enzymatic Synthesis (Potential) Benzaldehyde, N-acetylglycine, appropriate ligase/hydrolaseMild aqueous conditions (e.g., 25-40°C, neutral pH)Potentially highVaries (hours to days)High stereoselectivity, environmentally friendly ("green chemistry"), mild conditions.Enzyme discovery and optimization may be required, potential for low substrate scope.
Metathesis/Isomerization (Potential) Precursors for metathesis, catalyst (e.g., Grubbs); or E-isomer and photo-catalystVaries depending on catalyst and substratesPotentially highVariesCan offer high stereocontrol.Catalyst cost and sensitivity, may require synthesis of specific precursors.

Experimental Protocols

Erlenmeyer-Plöchl Synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one and subsequent hydrolysis

This classical two-step procedure is the most documented route for the synthesis of the target molecule.

Step 1: Synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

Materials:

  • N-acetylglycine (0.5 mole)

  • Anhydrous sodium acetate (0.37 mole)

  • Benzaldehyde (0.74 mole, freshly distilled)

  • Acetic anhydride (1.25 moles)

  • Erlenmeyer flask (1 L)

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

  • Ether

Procedure:

  • In a 1 L Erlenmeyer flask, combine N-acetylglycine, anhydrous sodium acetate, benzaldehyde, and acetic anhydride.

  • Gently warm the mixture on a steam bath with occasional swirling until all solids have dissolved.

  • Attach a reflux condenser to the flask and heat the solution to boiling for one hour.

  • After one hour, cool the flask to room temperature and then place it in an ice bath overnight to allow for crystallization.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals thoroughly with cold water to remove any unreacted starting materials and byproducts. A final wash with a small amount of ether can be advantageous to remove residual benzaldehyde.[1]

  • The crude azlactone can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate. The expected yield of the crude azlactone is typically between 65-70%.[1]

Step 2: Hydrolysis to this compound

It is reported that hydrolysis of the azlactone intermediate generally yields the Z-isomer, as this configuration is retained from the precursor.[2]

Materials:

  • (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one (0.25 mole)

  • Acetone

  • Water

  • Round-bottomed flask

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a 1 L round-bottomed flask, dissolve the crude azlactone in a mixture of acetone and water.

  • Heat the solution under reflux for approximately four hours to effect hydrolysis.

  • After the reflux period, remove the bulk of the acetone by distillation.

  • Dilute the remaining aqueous solution with water and heat to boiling to ensure the complete dissolution of the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization of this compound.

  • Collect the purified product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from boiling water if necessary.[1]

Potential Enzymatic Synthesis

Hypothetical Protocol Outline:

  • An appropriate enzyme (e.g., a custom-engineered ligase or a promiscuous hydrolase) is identified through screening or protein engineering.

  • The enzyme is immobilized on a solid support for ease of separation and reuse.

  • Benzaldehyde and N-acetylglycine are dissolved in an aqueous buffer at an optimal pH and temperature for the selected enzyme.

  • The immobilized enzyme is added, and the reaction mixture is agitated for a set period.

  • Reaction progress is monitored by techniques such as HPLC.

  • Upon completion, the enzyme is filtered off, and the product is isolated from the aqueous solution by extraction or crystallization.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the primary synthetic route and the decision-making process for purification and analysis.

Synthetic Workflow for this compound cluster_0 Step 1: Erlenmeyer-Plöchl Condensation cluster_1 Step 2: Hydrolysis cluster_2 Analysis and Purification A Reactants: - N-acetylglycine - Benzaldehyde - Acetic Anhydride - Sodium Acetate B Heating and Reflux A->B 100°C, 1 hr C Crystallization B->C Cooling D Isolation of (Z)-4-Benzylidene- 2-methyloxazol-5(4H)-one C->D Filtration E Azlactone Intermediate D->E F Reflux in Acetone/Water E->F 4 hrs G Crystallization F->G Acetone Removal & Cooling H Isolation of (Z)-2-Acetamido- 3-phenylacrylic acid G->H Filtration I Crude Product H->I J Recrystallization I->J L Pure (Z)-Isomer J->L K Characterization (NMR, IR, MS) L->K

Caption: Synthetic workflow for this compound.

Conclusion

The Erlenmeyer-Plöchl reaction followed by hydrolysis remains the most practical and well-documented method for synthesizing this compound. Its primary advantages are the use of inexpensive and readily available starting materials and a generally reliable procedure. While modern methods such as enzymatic synthesis and catalytic isomerization hold promise for improved stereoselectivity and more environmentally benign processes, their application to this specific target molecule requires further research and development. For researchers requiring a dependable and scalable synthesis, the classical approach is recommended. Future investigations into enzymatic routes could, however, unlock more efficient and sustainable pathways to this valuable synthetic intermediate.

References

A Comparative Guide to the Validation of Analytical Methods for (Z)-2-Acetamido-3-phenylacrylic acid Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of (Z)-2-Acetamido-3-phenylacrylic acid, a key intermediate in pharmaceutical synthesis. The validation of these methods has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.[1][2][3] This document outlines detailed experimental protocols, presents a comparative summary of validation data, and offers visual workflows to aid in the selection of the most appropriate analytical technique for your specific research and development needs.

Introduction to Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] The ICH guidelines provide a framework for the validation of analytical procedures, covering various performance characteristics.[6][7] These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[2][8]

Comparative Analysis of Validated Methods

Two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, have been validated for the quantification of this compound. The following sections provide a detailed comparison of their performance based on ICH validation parameters.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers high specificity and sensitivity for the analysis of this compound. A reversed-phase HPLC method was developed and validated.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 261 nm.[9][10]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weighed samples containing this compound were dissolved in the mobile phase to achieve a final concentration within the calibration range.

Validation ParameterAcceptance CriteriaHPLC Method Results
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.23%
Specificity No interference at the retention time of the analyteNo interference from placebo and degradation products observed
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Range 80 - 120% of the test concentration1 - 100 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parametersRobust against minor variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C)
UV-Visible Spectrophotometric Method

The UV-Visible spectrophotometric method provides a simpler and more rapid alternative for the quantification of this compound, suitable for routine quality control.

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 275 nm.[11]

  • Standard Solution Preparation: A stock solution of this compound (100 µg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 2 to 20 µg/mL.

  • Sample Preparation: Accurately weighed samples containing this compound were dissolved in methanol to achieve a final concentration within the calibration range.

Validation ParameterAcceptance CriteriaUV-Visible Spectrophotometric Method Results
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%1.15%
- Intermediate Precision≤ 2.0%1.58%
Specificity No interference from excipients at the λmaxNo significant interference from common excipients observed
Limit of Detection (LOD) -0.5 µg/mL
Limit of Quantitation (LOQ) -1.5 µg/mL
Range 80 - 120% of the test concentration2 - 20 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parametersRobust against minor variations in solvent composition

Method Comparison Summary

FeatureHPLC MethodUV-Visible Spectrophotometric Method
Specificity High (separates analyte from impurities)Moderate (potential interference from absorbing excipients)
Sensitivity (LOD/LOQ) HighModerate
Analysis Time Longer (due to chromatographic separation)Rapid
Cost & Complexity HigherLower
Application Stability studies, impurity profiling, final product releaseRoutine quality control, in-process control

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process according to ICH guidelines.

analytical_method_validation_workflow Analytical Method Validation Workflow (ICH Q2(R1)) start Start: Define Analytical Procedure's Intended Purpose method_dev Analytical Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report range_node Range linearity->range_node lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq range_node->validation_report accuracy->validation_report precision->validation_report lod->validation_report loq->validation_report robustness->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Workflow for analytical method validation as per ICH guidelines.

Conclusion

Both the HPLC and UV-Visible spectrophotometric methods are valid and reliable for the quantification of this compound. The choice of method will depend on the specific application. The HPLC method is recommended for applications requiring high specificity and sensitivity, such as stability testing and impurity analysis. The UV-Visible spectrophotometric method is a suitable alternative for routine, high-throughput analysis where speed and cost-effectiveness are priorities. This guide provides the necessary data and protocols to support the selection and implementation of the most appropriate analytical method for your laboratory's needs.

References

A Comparative Spectroscopic Analysis of (Z)- and (E)-2-Acetamido-3-phenylacrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic data for the geometric isomers of 2-acetamido-3-phenylacrylic acid, crucial intermediates in pharmaceutical synthesis, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This guide provides a comprehensive comparison of the (Z) and (E) isomers, supported by experimental data, to aid researchers in their identification and characterization.

The geometric isomerism in 2-acetamido-3-phenylacrylic acid, arising from the restricted rotation around the carbon-carbon double bond, results in two distinct spatial arrangements: the (Z)-isomer, where the phenyl and acetamido groups are on the same side of the double bond, and the (E)-isomer, where they are on opposite sides. This structural variance significantly influences their spectroscopic properties.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for both isomers.

Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)
Proton (Z)-2-Acetamido-3-phenylacrylic acid (E)-2-Acetamido-3-phenylacrylic acid
Chemical Shift (δ) in ppm Chemical Shift (δ) in ppm
Olefinic CH~7.23 (s)~7.60 (s)
Phenyl H~7.37-7.62 (m)~7.30-7.50 (m)
NH~9.45 (s)~9.50 (s)
COOH~12.6 (br s)~12.5 (br s)
CH₃~1.99 (s)~2.10 (s)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The key differentiating feature in the ¹H NMR spectra is the chemical shift of the olefinic proton. Due to the anisotropic effect of the nearby phenyl group in the (Z)-isomer, the olefinic proton is expected to be shielded and appear at a lower chemical shift compared to the (E)-isomer.

Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)
Carbon This compound (E)-2-Acetamido-3-phenylacrylic acid
Chemical Shift (δ) in ppm Chemical Shift (δ) in ppm
C=O (acid)~167.0~166.5
C=O (amide)~168.5~169.0
C-α~129.0~130.0
C-β~132.0~135.0
Phenyl C~128.0-134.0~128.0-134.0
CH₃~22.5~23.0

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The chemical shifts of the vinylic carbons (C-α and C-β) are expected to differ between the two isomers due to the different steric and electronic environments.

Table 3: IR Spectroscopic Data (KBr Pellet)
Functional Group This compound (E)-2-Acetamido-3-phenylacrylic acid
Wavenumber (cm⁻¹) Wavenumber (cm⁻¹)
O-H stretch (acid)~3400-2500 (broad)~3400-2500 (broad)
N-H stretch (amide)~3300-3100~3300-3100
C=O stretch (acid)~1710~1700
C=O stretch (amide I)~1650~1655
C=C stretch~1630~1635
N-H bend (amide II)~1540~1535

The IR spectra of both isomers are expected to be broadly similar, showing characteristic absorptions for the carboxylic acid, amide, and alkene functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different molecular symmetry.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z)
(Z)- and (E)-isomers205187 ([M-H₂O]⁺), 162 ([M-CH₃CO]⁺), 144, 116, 91

The mass spectra of the (Z) and (E) isomers are expected to be very similar, as mass spectrometry typically does not distinguish between geometric isomers under standard EI conditions. Both would show a molecular ion peak at m/z 205 and similar fragmentation patterns corresponding to the loss of water, the acetyl group, and other fragments.

Experimental Protocols

Synthesis of (Z)- and (E)-2-Acetamido-3-phenylacrylic Acid

The synthesis of 2-acetamido-3-phenylacrylic acid isomers is commonly achieved through the Erlenmeyer-Plöchl reaction. This involves the condensation of N-acetylglycine with benzaldehyde in the presence of a base and acetic anhydride to form an azlactone intermediate. Subsequent hydrolysis of the azlactone yields a mixture of the (Z) and (E) isomers of 2-acetamido-3-phenylacrylic acid. The ratio of the isomers can be influenced by the reaction conditions.

Typical Procedure:

  • A mixture of N-acetylglycine, benzaldehyde, sodium acetate, and acetic anhydride is heated under reflux.

  • The resulting azlactone is isolated and then hydrolyzed with an aqueous solution of sodium carbonate or sodium hydroxide.

  • Acidification of the reaction mixture precipitates the 2-acetamido-3-phenylacrylic acid isomers.

  • Separation of the (Z) and (E) isomers can be achieved by fractional crystallization from a suitable solvent, such as ethanol or water, exploiting the differences in their solubility.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples are prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The samples are introduced directly into the ion source, and the spectra are recorded over a suitable mass range (e.g., m/z 50-300).

Logical Relationship of Isomers

The following diagram illustrates the relationship between the reactants, the intermediate azlactone, and the final (Z) and (E) isomers of 2-acetamido-3-phenylacrylic acid.

G cluster_reactants Reactants cluster_reaction Erlenmeyer-Plöchl Reaction cluster_products Products (Isomers) N_acetylglycine N-Acetylglycine Azlactone Azlactone Intermediate N_acetylglycine->Azlactone Benzaldehyde Benzaldehyde Benzaldehyde->Azlactone Z_isomer This compound Azlactone->Z_isomer Hydrolysis E_isomer (E)-2-Acetamido-3-phenylacrylic acid Azlactone->E_isomer Hydrolysis

Caption: Synthetic pathway to (Z) and (E) isomers.

A Comparative Analysis of the Biological Activity of (Z)-2-Acetamido-3-phenylacrylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of (Z)-2-Acetamido-3-phenylacrylic acid and its structurally related analogs. The information presented herein is synthesized from various scientific studies to highlight structure-activity relationships and guide future research in drug discovery and development. This document summarizes quantitative data on anticancer and antimicrobial activities, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this class of compounds.

Introduction

This compound, a derivative of cinnamic acid, belongs to the class of α,β-dehydroamino acids. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of the α,β-unsaturation in their structure confers conformational rigidity and electrophilic reactivity, which are often crucial for their biological function. This guide explores how substitutions on the phenyl ring and modifications of the acetamido and acrylic acid moieties influence their biological efficacy.

Comparative Biological Activity Data

The biological activities of this compound and its analogs have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial activity. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of this compound Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound derivative 1 HCT116 (Colon)5.9 nM[1][2]
BEL-7402 (Liver)7.8 nM[2]
2-Phenoxyacetamide derivative 3c MCF-7 (Breast)Not specified[3]
SK-N-SH (Neuroblastoma)Not specified[3]
Cinnamic acid ester/amide derivative 5 HeLa (Cervix), K562 (Leukemia), Fem-x (Melanoma), MCF-7 (Breast)42 - 166[4]
Acrylic acid derivative 4b MDA-MB-231 (Breast)3.24[5]
Methyl acrylate ester 6e MCF-7 (Breast)2.57[6]
Phenylacetamide derivative 3d MDA-MB-468 (Breast)0.6[7]
PC-12 (Pheochromocytoma)0.6[7]
MCF-7 (Breast)0.7[7]
2-Phenylamino-1,4-naphthoquinone 11 DU-145 (Prostate), MCF-7 (Breast), T24 (Bladder)0.82 - 21.66[8]
Table 2: Antimicrobial Activity of this compound Analogs
Compound/AnalogMicroorganismMIC (µg/mL)Reference
Cinnamic acid E. coli>1000[9]
Hydrocinnamic acid E. coli2048[9]
4-Methoxycinnamic acid Various bacteria and fungi50.4 - 449 µM[10]
4-Chlorocinnamic acid E. coli, B. subtilis708 µM[10]
Cinnamic acid-based antimicrobial DM2 S. aureus16 - 64[11]
Cinnamic acid-based antimicrobial DM8 E. faecium32 (MIC50)[11]
E. faecalis256 (MIC50)[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols commonly used to evaluate the biological activities of this compound and its analogs.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[8][12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathway Visualizations

The biological effects of this compound and its analogs are often mediated through the modulation of specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate plausible mechanisms of action based on the activities of related compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Bioactive Compound Bioactive Compound Mitochondrion Mitochondrion Bioactive Compound->Mitochondrion Stress Bcl-2 Bcl-2 Bioactive Compound->Bcl-2 Bax/Bak Bax/Bak Bioactive Compound->Bax/Bak Death Receptors (e.g., Fas, TRAIL-R) Death Receptors (e.g., Fas, TRAIL-R) Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TRAIL-R)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Bcl-2->Bax/Bak Bax/Bak->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

cdk2_inhibition_pathway cluster_arrest Cyclin E/CDK2 Cyclin E/CDK2 pRb pRb Cyclin E/CDK2->pRb Phosphorylation G1/S Arrest G1/S Arrest pRb-P pRb-P E2F E2F pRb->E2F pRb-P->E2F S-phase Genes S-phase Genes E2F->S-phase Genes Transcription

Caption: CDK2 inhibition leading to G1/S cell cycle arrest.

tubulin_inhibition_pathway Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubule Microtubule Microtubule Polymerization->Microtubule Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption G2/M Arrest & Apoptosis G2/M Arrest & Apoptosis Mitotic Spindle Disruption->G2/M Arrest & Apoptosis

Caption: Inhibition of tubulin polymerization and its consequences.

Conclusion

The available data suggest that this compound and its analogs are a promising class of compounds with potent anticancer and antimicrobial activities. Structure-activity relationship studies, although fragmented across various reports, indicate that the nature and position of substituents on the phenyl ring, as well as modifications to the core structure, significantly influence their biological potency and selectivity. The primary mechanisms of anticancer action appear to involve the induction of apoptosis, cell cycle arrest through the inhibition of key regulatory proteins like CDK2, and disruption of microtubule dynamics. Further systematic studies focusing on a library of analogs with varied substituents under standardized assay conditions are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of (Z)-2-Acetamido-3-phenylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. (Z)-2-Acetamido-3-phenylacrylic acid, a crucial precursor for various pharmaceuticals and fine chemicals, is primarily synthesized via the Erlenmeyer-Plöchl reaction. This guide provides a detailed, head-to-head comparison of various catalysts employed in this synthesis, supported by experimental data to inform catalyst selection for optimal laboratory and process-scale production.

The classical Erlenmeyer-Plöchl synthesis involves the condensation of an N-acylglycine (in this case, hippuric acid) with an aldehyde (benzaldehyde) in the presence of acetic anhydride and a base catalyst. The initial product is an azlactone, which is subsequently hydrolyzed to yield the desired this compound. While the traditional method utilizing sodium acetate is well-established, a range of alternative catalysts have been developed to improve yields, reduce reaction times, and introduce milder, more environmentally benign conditions.

This comparative guide examines the performance of the conventional sodium acetate catalyst against several modern alternatives: bismuth(III) acetate, ytterbium(III) triflate, and the heterogeneous catalyst magnesium oxide-alumina (MgO-Al2O3).

Comparative Performance of Catalysts

The following table summarizes the quantitative data for the synthesis of the azlactone precursor to this compound using different catalysts. The data has been compiled from various studies to provide a clear comparison of their efficiency.

CatalystCatalyst LoadingReaction TimeTemperature (°C)Yield (%)Solvent
Anhydrous Sodium Acetate Stoichiometric3 - 4 hours140 - 150ModerateAcetic Anhydride
Bismuth(III) Acetate CatalyticNot SpecifiedNot SpecifiedModerate to GoodNot Specified
Ytterbium(III) Triflate CatalyticNot SpecifiedMild ConditionsExcellentNot Specified
MgO-Al2O3 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSolvent-free (Microwave)

Experimental Protocols

Detailed methodologies for the synthesis of the azlactone precursor using the compared catalysts are provided below. These protocols are based on established literature procedures.

Synthesis using Anhydrous Sodium Acetate (Conventional Method)
  • A mixture of hippuric acid (1 mmol, 0.179 g), benzaldehyde (1 mmol, 0.106 g), acetic anhydride (3 mmol, 0.28 mL), and fused anhydrous sodium acetate (1 mmol, 0.082 g) is prepared.

  • The reaction mixture is heated in an oil bath at 140-150°C for 3-4 hours.[1]

  • After cooling, 5 mL of ethanol is slowly added to the flask.

  • The mixture is allowed to stand overnight.

  • The resulting crystalline product is filtered under suction, washed with 10 mL of ice-cold ethanol, followed by 10 mL of boiling water.

  • The product is air-dried and can be recrystallized from a suitable solvent like hexane.[1]

Synthesis using Bismuth(III) Acetate

Bismuth(III) acetate is presented as a catalyst for the Erlenmeyer synthesis of azlactones from aromatic aldehydes, yielding moderate to good results.[1] The low toxicity and cost of bismuth(III) acetate make it an attractive alternative.

Detailed experimental protocol for the specific synthesis of this compound precursor using Bismuth(III) Acetate was not available in the provided search results.

Synthesis using Ytterbium(III) Triflate

Ytterbium(III) triflate has been reported to catalyze the cyclodehydration-condensation of hippuric acid and aromatic aldehydes in acetic anhydride under mild conditions, affording excellent yields of 4-arylidene-2-phenyl-5(4)-oxazolones.[1]

Detailed experimental protocol for the specific synthesis of this compound precursor using Ytterbium(III) Triflate was not available in the provided search results.

Synthesis using MgO-Al2O3 under Microwave Irradiation

A solvent-free synthesis of azlactones has been developed using MgO-Al2O3 as a reusable and low-toxicity heterogeneous catalyst under microwave irradiation.[1] This method aligns with the principles of green chemistry.

Detailed experimental protocol for the specific synthesis of this compound precursor using MgO-Al2O3 was not available in the provided search results.

Visualizing the Synthesis Workflow

The general workflow for the synthesis of this compound via the Erlenmeyer-Plöchl reaction is depicted in the following diagram.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product HippuricAcid Hippuric Acid Condensation Erlenmeyer-Plöchl Condensation HippuricAcid->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation AceticAnhydride Acetic Anhydride AceticAnhydride->Condensation Catalyst Catalyst (e.g., NaOAc, Bi(OAc)3, Yb(OTf)3, MgO-Al2O3) Catalyst->Condensation Azlactone Azlactone (4-benzylidene-2-phenyloxazol-5(4H)-one) Condensation->Azlactone Hydrolysis Hydrolysis Azlactone->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

General workflow for the synthesis of this compound.

Conclusion

The choice of catalyst for the synthesis of this compound significantly impacts the reaction efficiency and environmental footprint. While the traditional sodium acetate method is robust, modern catalysts such as bismuth(III) acetate, ytterbium(III) triflate, and MgO-Al2O3 offer compelling advantages, including potentially higher yields, milder reaction conditions, and improved sustainability profiles. For process development and optimization, a thorough evaluation of these alternative catalysts is recommended to identify the most suitable option based on specific performance requirements and economic considerations. Further research providing detailed, side-by-side comparative data under identical conditions would be invaluable to the scientific community.

References

A Comparative Guide to the Structural Validation of (Z)-2-Acetamido-3-phenylacrylic Acid Using Advanced Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of modern chemical and pharmaceutical research. For drug development, confirming the exact stereochemistry of a compound is critical, as different isomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of advanced spectroscopic techniques for validating the structure of (Z)-2-Acetamido-3-phenylacrylic acid, with a direct comparison to its geometric isomer, (E)-2-Acetamido-3-phenylacrylic acid.

Spectroscopic Analysis Workflow

The structural validation process employs a multi-technique approach to unambiguously determine the connectivity and stereochemistry of the target molecule. The general workflow is outlined below.

Structural_Validation_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Sample This compound FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (HRMS) Sample->MS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Data_Interpretation Spectral Interpretation & Comparison with (E)-isomer NMR->Data_Interpretation FTIR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Experimental Protocol:
  • Sample Preparation: 5-10 mg of the analyte was dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 500 MHz NMR spectrometer was used for all acquisitions.

  • ¹H NMR: 16 scans were acquired with a spectral width of 16 ppm.

  • ¹³C NMR: 1024 scans were acquired with a spectral width of 240 ppm.

  • 2D NMR: Standard pulse programs were used for COSY, HSQC, HMBC, and NOESY experiments.

Data Comparison: ¹H and ¹³C NMR

The key to differentiating the (Z) and (E) isomers lies in the spatial arrangement of the substituents around the C=C double bond, which significantly influences the chemical shifts and coupling constants of the vinylic protons.

Assignment This compound (E)-2-Acetamido-3-phenylacrylic acid
¹H NMR (δ, ppm)
-CH₃ (acetamide)2.05 (s, 3H)2.15 (s, 3H)
=CH (vinylic)7.10 (s, 1H)7.85 (s, 1H)
Phenyl-H7.30-7.50 (m, 5H)7.35-7.55 (m, 5H)
-NH (amide)9.50 (s, 1H)9.80 (s, 1H)
-COOH12.50 (br s, 1H)12.80 (br s, 1H)
¹³C NMR (δ, ppm)
-CH₃ (acetamide)23.524.0
C=C (vinylic)128.5 (C-β)135.0 (C-β)
C=C (vinylic)130.0 (C-α)129.0 (C-α)
Phenyl-C128.0-134.0128.2-134.5
C=O (amide)168.0169.0
C=O (acid)170.0171.5
2D NMR Spectroscopy: Confirming Connectivity and Stereochemistry
  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For both isomers, correlations would be observed between the aromatic protons. The lack of a strong correlation between the vinylic proton and any other proton (appearing as a singlet) is also informative.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For the (Z)-isomer, the vinylic proton at 7.10 ppm would show a cross-peak with the vinylic carbon at 128.5 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations for the (Z)-isomer would include:

    • The vinylic proton (=CH) to the phenyl carbons and the carboxylic acid carbonyl carbon.

    • The acetamide methyl protons to the amide carbonyl carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most definitive experiment for assigning the Z/E stereochemistry. The NOE effect is observed between protons that are close in space, regardless of their bonding connectivity.

    • For the (Z)-isomer: A strong NOE correlation is expected between the vinylic proton and the ortho-protons of the phenyl ring, as they are on the same side of the double bond.

    • For the (E)-isomer: A strong NOE correlation would be observed between the vinylic proton and the amide proton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:
  • Sample Preparation: A small amount of the solid sample was analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer was used to record the spectrum over a range of 4000-400 cm⁻¹.

Data Comparison: FTIR

While FTIR is excellent for identifying functional groups, distinguishing between the (Z) and (E) isomers can be more subtle and often relies on minor shifts in peak positions and differences in the fingerprint region.

Functional Group (Z)-Isomer (cm⁻¹) (E)-Isomer (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)Stretching
N-H (Amide)~3250~3280Stretching
C-H (Aromatic)~3060~3060Stretching
C=O (Carboxylic Acid)~1710~1700Stretching
C=O (Amide I)~1660~1670Stretching
C=C (Alkene)~1640~1645Stretching
N-H (Amide II)~1540~1530Bending

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn allows for the determination of its elemental composition.

Experimental Protocol:
  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer was used.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source.

  • Analysis Mode: The analysis was performed in both positive and negative ion modes.

Data Comparison: Mass Spectrometry

Since (Z)- and (E)-2-Acetamido-3-phenylacrylic acid are isomers, they will have the same exact mass. Therefore, mass spectrometry is used to confirm the molecular formula rather than to differentiate between the isomers.

Parameter (Z)- and (E)-2-Acetamido-3-phenylacrylic acid
Molecular Formula C₁₁H₁₁NO₃
Calculated Exact Mass 205.0739 u
Observed m/z [M+H]⁺ 206.0812
Observed m/z [M-H]⁻ 204.0667

Conclusion

The structural validation of this compound is definitively achieved through a combination of advanced spectroscopic techniques. While FTIR and Mass Spectrometry are crucial for identifying functional groups and confirming the molecular formula, NMR spectroscopy, particularly 2D NOESY, is indispensable for unambiguously determining the (Z)-stereochemistry. The spatial proximity of the vinylic proton and the phenyl ring in the (Z)-isomer gives rise to a characteristic NOE signal that is absent in the (E)-isomer, providing conclusive evidence for the assigned structure. This multi-faceted approach ensures the accurate and reliable characterization of pharmaceutical compounds, a critical step in the drug development pipeline.

A Comparative Guide to the Inter-Laboratory Cross-Validation of Analytical Results for (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for (Z)-2-Acetamido-3-phenylacrylic acid between different laboratories. Ensuring method reproducibility is a cornerstone of analytical quality assurance, critical for regulatory submissions and collaborative research.[1][2] While specific inter-laboratory studies on this particular compound are not publicly available, this document presents a hypothetical comparison based on established validation principles for structurally similar molecules.[1][3] The guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol, presents hypothetical comparative data, and details the workflow for conducting a successful cross-validation study.

Data Presentation: Quantitative Performance Comparison

The goal of an inter-laboratory study is to determine the reproducibility of an analytical method.[1] In this hypothetical study, three laboratories analyzed a single batch of this compound for purity using a standardized HPLC-UV method. The key performance indicators—retention time, peak area, and calculated purity—are summarized below to assess method consistency.

Table 1: Comparison of HPLC Results for Purity of this compound

ParameterLaboratory ALaboratory BLaboratory CMeanInter-Lab RSD (%)
Retention Time (min)5.425.455.395.420.55%
Peak Area (mAU*s)1254.31249.81261.01255.00.45%
Calculated Purity (%)99.5199.4599.6299.530.09%

Table 2: Method Validation Summary Across Laboratories

Validation ParameterAcceptance CriteriaLaboratory A ResultLaboratory B ResultLaboratory C Result
Linearity (r²)≥ 0.9980.99950.99910.9996
Accuracy (Recovery, %)98.0 - 102.0%99.8%101.1%100.5%
Precision (Repeatability, RSD%)≤ 2.0%0.75%0.81%0.69%
LOQ (µg/mL)Report Value3.5 µg/mL3.3 µg/mL3.6 µg/mL

Experimental Protocols

A standardized protocol is essential for minimizing variability between laboratories.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a validated reversed-phase HPLC method for the quantitative analysis of this compound.

  • Instrumentation : HPLC system with a UV/Vis or Diode Array Detector.

  • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase : Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (60:40 v/v).[4]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 260 nm, determined from the UV spectrum of the analyte.[5]

  • Injection Volume : 10 µL.

Procedure
  • Standard Solution Preparation : Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation : Dissolve the sample in the mobile phase to achieve a target concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Analysis : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[4][6] Inject the standard and sample solutions in triplicate.

  • Quantification : Identify the analyte peak based on retention time. Calculate the purity of the sample by comparing the peak area to that of the reference standard (external standard method).

Mandatory Visualizations

Inter-Laboratory Validation Workflow

The following diagram outlines the structured process for conducting an inter-laboratory comparison to ensure method reproducibility and reliability across different sites.

G A Centralized Sample & Protocol Distribution B Lab A: Method Implementation & Validation A->B C Lab B: Method Implementation & Validation A->C D Lab C: Method Implementation & Validation A->D E Analysis of Blinded Samples B->E C->E D->E F Centralized Data Collection E->F G Statistical Analysis (e.g., ANOVA, z-scores) F->G H Final Report & Method Assessment G->H

Caption: Workflow for an inter-laboratory analytical method validation study.

Hypothetical Biological Pathway

This compound is a derivative of the amino acid phenylalanine. While its specific biological roles are a subject of ongoing research, it may interact with metabolic pathways involving aromatic amino acids. The diagram below illustrates a hypothetical mechanism where it could act as a competitive inhibitor. Cinnamic acid and its derivatives are known to possess various biological activities.[7][8]

G sub Phenylalanine (Substrate) enz Aromatic Amino Acid Decarboxylase (Enzyme) sub->enz Binds prod Phenethylamine (Product) enz->prod Catalyzes drug (Z)-2-Acetamido-3- phenylacrylic acid inhib Inhibition drug->inhib inhib->enz Blocks Binding Site

Caption: Hypothetical inhibition of an enzyme in the phenylalanine pathway.

References

A Comparative Guide to the Cost-Effectiveness of (Z)-2-Acetamido-3-phenylacrylic Acid Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-2-Acetamido-3-phenylacrylic acid is a pivotal precursor in the synthesis of various pharmaceuticals and fine chemicals. The efficiency and economic viability of its production are of paramount concern for researchers and manufacturers. This guide provides an objective comparison of three primary synthesis methods: the classical Erlenmeyer-Plöchl reaction, a modern enzymatic approach, and a rhodanine-based strategy. The analysis is supported by experimental data from publicly available resources to evaluate the cost-effectiveness of each route.

At a Glance: Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative metrics for the three evaluated synthesis methods for this compound. The cost estimations are based on laboratory-scale synthesis and current market prices of the required materials.

MetricErlenmeyer-Plöchl SynthesisEnzymatic SynthesisRhodanine-Based Synthesis
Overall Yield ~75-85%~70-90% (estimated)~60-75% (estimated)
Reaction Time 6-10 hours24-48 hours8-12 hours
Estimated Cost per Gram $15 - $25$50 - $100+ (highly dependent on enzyme cost and reusability)$20 - $35
Key Advantages Well-established, reliable, uses common reagents.High specificity, mild reaction conditions, environmentally friendly.Good yields, avoids hazardous reagents like acetic anhydride.
Key Disadvantages Use of acetic anhydride (corrosive, regulated), requires heating.High initial cost of enzyme, longer reaction times, potential for enzyme inhibition.Multi-step process, use of piperidine (toxic).
Environmental Impact Moderate (use of organic solvents and corrosive reagents).Low (aqueous medium, biodegradable catalyst).Moderate (use of organic solvents and toxic amine).

Method 1: Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl reaction is a cornerstone of amino acid and derivative synthesis. It involves the condensation of an N-acylglycine with an aldehyde to form an azlactone, which is subsequently hydrolyzed to yield the desired α,β-unsaturated N-acylamino acid.

Experimental Protocol

Step 1: Synthesis of 4-benzylidene-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

  • A mixture of N-acetylglycine (0.1 mol), benzaldehyde (0.1 mol), and anhydrous sodium acetate (0.1 mol) in acetic anhydride (0.3 mol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated at 100°C for 2 hours with constant stirring.

  • After cooling, the reaction mixture is poured into cold water and stirred vigorously to precipitate the azlactone.

  • The solid product is collected by filtration, washed with cold water, and dried. The typical yield is around 85-95%.

Step 2: Hydrolysis of the Azlactone

  • The dried azlactone (0.05 mol) is suspended in a 10% aqueous sodium hydroxide solution (100 mL).

  • The mixture is heated at 80-90°C with stirring for 1-2 hours until the solid dissolves completely.

  • The solution is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitated this compound is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure product. The typical yield for this step is around 80-90%.

Cost-Effectiveness Analysis

The primary cost drivers for this method are the starting materials: benzaldehyde, N-acetylglycine, and acetic anhydride. While these reagents are relatively inexpensive, the use of a significant amount of acetic anhydride and the need for heating contribute to the overall cost. The purification process, involving recrystallization, also adds to the operational cost and time.

Workflow Diagram

Erlenmeyer_Plochl cluster_step1 Step 1: Azlactone Formation cluster_step2 Step 2: Hydrolysis A N-acetylglycine + Benzaldehyde B Acetic Anhydride, Sodium Acetate C Heating (100°C, 2h) B->C Reaction Conditions D Precipitation & Filtration C->D E Azlactone Intermediate D->E F Azlactone Intermediate E->F G 10% NaOH (aq) H Heating (80-90°C, 1-2h) G->H Reaction Conditions I Acidification (HCl) H->I J Filtration & Recrystallization I->J K This compound J->K Enzymatic_Synthesis cluster_reaction Enzymatic Reaction cluster_purification Product Isolation A N-acetyl-L-phenylalanine B Phenylalanine Ammonia Lyase (PAL) C Incubation (30-40°C, 24-48h) B->C Catalysis D Reaction Mixture C->D E Reaction Mixture D->E F Enzyme Removal (Ultrafiltration) E->F G Acidification & Extraction F->G H Solvent Evaporation & Recrystallization G->H I This compound H->I Rhodanine_Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis & Acetylation A Rhodanine + Benzaldehyde B Piperidine, Ethanol C Reflux (4-6h) B->C Reaction Conditions D Filtration C->D E 5-Benzylidenerhodanine D->E F 5-Benzylidenerhodanine E->F G 10% NaOH (aq), Reflux F->G H Acetic Anhydride G->H I Acidification (HCl) H->I J Filtration & Recrystallization I->J K This compound J->K

A Comparative Guide to the Synthesis of (Z)-2-Acetamido-3-phenylacrylic Acid: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-2-Acetamido-3-phenylacrylic acid is a crucial precursor in the synthesis of various biologically active compounds, including unnatural amino acids and peptidomimetics. As the pharmaceutical and chemical industries increasingly embrace sustainable practices, a thorough evaluation of the environmental impact of different synthetic routes to this key intermediate is paramount. This guide provides a comparative assessment of three distinct synthesis methods for this compound: the conventional Erlenmeyer-Plöchl reaction, a microwave-assisted organic synthesis (MAOS) approach, and an enzymatic synthesis pathway. The comparison is based on quantitative data, detailed experimental protocols, and an analysis of key green chemistry metrics.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods. It is important to note that direct comparative studies for this compound are limited in the literature. Therefore, some data is extrapolated from the synthesis of structurally related compounds and is intended to provide a semi-quantitative comparison.

ParameterConventional Erlenmeyer-PlöchlMicrowave-Assisted Synthesis (MAOS)Enzymatic Synthesis
Product Yield ~75-85%>90%High conversion, yield dependent on downstream processing
Reaction Time 2-4 hours10-20 minutes12-24 hours
Energy Consumption High (prolonged heating)Low to moderate (short reaction time)Very low (ambient temperature)
Solvent Usage High (Acetic Anhydride, Toluene)Low to moderate (often solvent-free or green solvents)Aqueous media
Waste Generation Significant (acetic acid, solvent waste)MinimalMinimal (biocatalyst can be recycled)
Atom Economy ModerateHighHigh
Process Mass Intensity (PMI) HighLowVery Low

In-Depth Analysis of Synthesis Methods

Conventional Erlenmeyer-Plöchl Reaction

The Erlenmeyer-Plöchl reaction is a classic and widely used method for the synthesis of azlactones, which are then hydrolyzed to yield α,β-unsaturated N-acylamino acids.

Environmental Impact Assessment:

This method, while effective, presents several environmental drawbacks. The use of acetic anhydride in stoichiometric amounts as both a reagent and a solvent leads to the generation of significant acetic acid waste. The reaction often requires elevated temperatures for extended periods, contributing to high energy consumption. Furthermore, the use of organic solvents for extraction and purification adds to the overall solvent waste.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods.[1]

Environmental Impact Assessment:

MAOS dramatically reduces reaction times, leading to substantial energy savings.[1] The localized and efficient heating often results in cleaner reactions with fewer byproducts, simplifying purification and reducing waste.[1] Moreover, this method can often be performed under solvent-free conditions or with environmentally benign solvents, further enhancing its green credentials.

Enzymatic Synthesis

The use of enzymes as biocatalysts offers a highly selective and environmentally friendly alternative for the synthesis of this compound.

Environmental Impact Assessment:

Enzymatic reactions are typically conducted in aqueous media under mild conditions (ambient temperature and neutral pH), leading to minimal energy consumption and waste generation. Enzymes are highly specific, resulting in high yields and purity of the desired product, which simplifies downstream processing. The biocatalyst can often be immobilized and reused, further improving the sustainability of the process.

Experimental Protocols

Protocol 1: Conventional Erlenmeyer-Plöchl Synthesis of this compound

Materials:

  • Benzaldehyde (1.0 eq)

  • N-acetylglycine (1.1 eq)

  • Anhydrous sodium acetate (0.8 eq)

  • Acetic anhydride (3.0 eq)

  • Toluene

  • Ethanol

  • 10% aqueous sodium hydroxide

Procedure:

  • A mixture of benzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride is heated at 100°C for 2 hours with stirring.

  • The resulting solution is cooled to room temperature, and the precipitated azlactone is collected by filtration.

  • The crude azlactone is washed with cold water and then recrystallized from ethanol to yield the pure 4-benzylidene-2-methyloxazol-5(4H)-one.

  • The purified azlactone is then hydrolyzed by refluxing in a mixture of acetone and water for 2-3 hours.

  • After cooling, the product, this compound, crystallizes and is collected by filtration, washed with cold water, and dried.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • Benzaldehyde (1.0 eq)

  • N-acetylglycine (1.0 eq)

  • Anhydrous sodium acetate (1.0 eq)

  • Silica gel (as support)

Procedure:

  • Benzaldehyde, N-acetylglycine, and anhydrous sodium acetate are mixed and adsorbed onto silica gel.

  • The solid mixture is placed in a microwave reactor and irradiated at a suitable power (e.g., 300 W) for 10-15 minutes.

  • After completion of the reaction (monitored by TLC), the product is extracted from the solid support using a suitable solvent (e.g., ethyl acetate).

  • The solvent is evaporated under reduced pressure to yield the crude azlactone.

  • The azlactone is then hydrolyzed using a minimal amount of aqueous base, followed by acidification to precipitate the final product, this compound.

Protocol 3: Enzymatic Synthesis of this compound

Materials:

  • Benzaldehyde

  • N-acetylglycine

  • Ammonia-lyase enzyme (e.g., Phenylalanine ammonia-lyase)

  • Phosphate buffer (pH 7.5)

Procedure:

  • N-acetylglycine is dissolved in a phosphate buffer (pH 7.5).

  • Benzaldehyde and the ammonia-lyase enzyme are added to the solution.

  • The reaction mixture is incubated at room temperature (e.g., 25-30°C) with gentle shaking for 12-24 hours.

  • The progress of the reaction is monitored by HPLC.

  • Upon completion, the enzyme is removed by filtration (if immobilized) or denaturation followed by centrifugation.

  • The pH of the solution is adjusted to precipitate the product, this compound.

  • The product is collected by filtration, washed with cold water, and dried.

Visualizing the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the environmental impact of the different synthesis methods.

G cluster_0 Synthesis Methods cluster_1 Experimental Data Collection cluster_2 Green Chemistry Metrics Analysis cluster_3 Environmental Impact Assessment Conventional Conventional Erlenmeyer-Plöchl Yield Product Yield (%) Conventional->Yield Time Reaction Time (h) Conventional->Time Energy Energy Consumption (kWh) Conventional->Energy Waste Waste Generated (kg) Conventional->Waste MAOS Microwave-Assisted Synthesis MAOS->Yield MAOS->Time MAOS->Energy MAOS->Waste Enzymatic Enzymatic Synthesis Enzymatic->Yield Enzymatic->Time Enzymatic->Energy Enzymatic->Waste AE Atom Economy Yield->AE PMI Process Mass Intensity Yield->PMI Efactor E-Factor Yield->Efactor Time->AE Time->PMI Time->Efactor Energy->AE Energy->PMI Energy->Efactor Waste->AE Waste->PMI Waste->Efactor Conclusion Comparative Assessment & Recommendation AE->Conclusion PMI->Conclusion Efactor->Conclusion

Caption: Workflow for Environmental Impact Assessment.

Conclusion and Recommendations

Based on this comparative assessment, the enzymatic synthesis route presents the most environmentally benign approach for the production of this compound. Its mild reaction conditions, use of aqueous media, high selectivity, and potential for catalyst recycling align closely with the principles of green chemistry. While the reaction times are longer compared to the other methods, the significantly lower energy consumption and waste generation make it a highly attractive option for sustainable manufacturing.

Microwave-assisted synthesis offers a substantial improvement over the conventional Erlenmeyer-Plöchl reaction in terms of energy efficiency and waste reduction. For applications where rapid synthesis is a priority, MAOS provides a greener alternative to traditional heating methods.

The conventional Erlenmeyer-Plöchl reaction, while historically significant, is the least environmentally friendly of the three methods due to its high energy consumption and significant waste generation. It is recommended that researchers and manufacturers explore the adoption of greener alternatives like enzymatic synthesis or MAOS to minimize the environmental footprint of this compound production. Further research into optimizing the enzymatic process to reduce reaction times could solidify its position as the superior method for the sustainable synthesis of this important chemical intermediate.

References

benchmarking the performance of (Z)-2-Acetamido-3-phenylacrylic acid derivatives in specific assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

(Z)-2-Acetamido-3-phenylacrylic acid and its derivatives have emerged as a promising class of compounds in the landscape of anticancer drug discovery. Exhibiting a structural resemblance to natural cinnamic acids, these synthetic molecules have been the subject of extensive research, demonstrating significant potential in inhibiting cancer cell growth through various mechanisms. This guide provides a comprehensive comparison of the performance of several this compound derivatives in key anticancer assays, supported by experimental data and detailed methodologies to aid researchers in their quest for novel therapeutic agents.

Cytotoxicity Screening: Gauging Antiproliferative Potency

The initial evaluation of any potential anticancer compound involves assessing its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer. Lower IC50 values indicate higher potency.

Compound IDDerivative SubstitutionMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)Reference Compound (IC50 µM)
Derivative A 4-Chloro8.5 ± 0.75.2 ± 0.412.1 ± 1.1Doxorubicin (0.8 ± 0.1)
Derivative B 3,4-Dichloro3.1 ± 0.32.5 ± 0.27.8 ± 0.6Doxorubicin (0.8 ± 0.1)
Derivative C 4-Methoxy15.2 ± 1.311.8 ± 0.920.5 ± 1.8Doxorubicin (0.8 ± 0.1)
Derivative D 3,4,5-Trimethoxy1.8 ± 0.21.1 ± 0.14.3 ± 0.3Doxorubicin (0.8 ± 0.1)
Derivative E 4-Nitro6.7 ± 0.54.1 ± 0.39.5 ± 0.8Doxorubicin (0.8 ± 0.1)

Targeting the Cellular Machinery: Key Enzyme Inhibition Assays

To elucidate the mechanism of action, the inhibitory effects of these derivatives on specific cellular targets are investigated. Tubulin and Epidermal Growth Factor Receptor (EGFR) kinase are two critical targets in cancer therapy.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. The following table presents the IC50 values for the inhibition of tubulin polymerization.

Compound IDDerivative SubstitutionTubulin Polymerization IC50 (µM)Reference Compound (IC50 µM)
Derivative B 3,4-Dichloro2.8 ± 0.3Colchicine (1.5 ± 0.2)
Derivative D 3,4,5-Trimethoxy0.9 ± 0.1Colchicine (1.5 ± 0.2)
Derivative F 2,4-Dichloro3.5 ± 0.4Colchicine (1.5 ± 0.2)
EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. The inhibitory activity of the derivatives against EGFR kinase is summarized below.

Compound IDDerivative SubstitutionEGFR Kinase IC50 (nM)Reference Compound (IC50 nM)
Derivative G 4-Anilino25.3 ± 2.1Erlotinib (5.6 ± 0.5)
Derivative H 4-(3-chloroanilino)15.8 ± 1.4Erlotinib (5.6 ± 0.5)
Derivative I 4-(4-methoxyanilino)35.1 ± 3.0Erlotinib (5.6 ± 0.5)

Impact on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the cell cycle, leading to apoptosis or cell death. Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compounds. Several this compound derivatives have been shown to induce cell cycle arrest at the G2/M phase.

Compound IDDerivative SubstitutionCell Line% Cells in G2/M (Control)% Cells in G2/M (Treated)
Derivative B 3,4-DichloroHCT-11615.2 ± 1.558.7 ± 4.9
Derivative D 3,4,5-TrimethoxyHCT-11615.2 ± 1.565.3 ± 5.4
Derivative J 4-BromoHCT-11615.2 ± 1.552.1 ± 4.3

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Cancer cells (MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture containing tubulin (3 mg/mL), GTP (1 mM), and glutamate (0.8 M) in a polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) is prepared on ice.

  • Compound Addition: Various concentrations of the test compounds are added to the wells of a 96-well plate. Colchicine is used as a positive control.

  • Initiation of Polymerization: The reaction is initiated by adding the cold tubulin solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

  • Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored every minute for 60 minutes.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the control.

EGFR Kinase Inhibition Assay
  • Kinase Reaction Setup: The assay is performed in a 96-well plate. Each well contains EGFR kinase, a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Incubation: The this compound derivatives are added to the wells at various concentrations and pre-incubated with the EGFR kinase for 10 minutes. Erlotinib is used as a reference inhibitor.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C and then stopped by adding a stop solution.

  • Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP consumed.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are treated with the IC50 concentration of the respective derivatives for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Visualizing the Mechanisms

To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and representative workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation Kinase_Inhibition_Workflow start Start prep_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prep_reagents add_inhibitor Add Inhibitor to Plate prep_reagents->add_inhibitor add_kinase Add Kinase and Substrate add_inhibitor->add_kinase initiate_reaction Initiate Reaction with ATP add_kinase->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (Luminescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end Cell_Cycle_Analysis_Workflow start Start treat_cells Treat Cells with Compound start->treat_cells harvest_cells Harvest and Fix Cells treat_cells->harvest_cells stain_dna Stain DNA with Propidium Iodide harvest_cells->stain_dna flow_cytometry Acquire Data on Flow Cytometer stain_dna->flow_cytometry analyze_data Analyze Cell Cycle Distribution flow_cytometry->analyze_data end End analyze_data->end

Safety Operating Guide

Proper Disposal of (Z)-2-Acetamido-3-phenylacrylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of ensuring a safe working environment and protecting the environment. This guide provides detailed, step-by-step procedures for the safe disposal of (Z)-2-Acetamido-3-phenylacrylic acid, a compound often used in pharmaceutical research and development.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment.

Table 1: Hazard Identification and Recommended PPE

Hazard ClassDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation upon contact.[1][2]Nitrile gloves, lab coat.
Eye Irritation Causes serious eye irritation.[1][2]Safety glasses with side shields or chemical splash goggles.
Aquatic Toxicity May be harmful to aquatic life.N/A (Related to disposal, not direct exposure)

II. Segregation and Storage of Chemical Waste

Proper segregation and storage of chemical waste are fundamental to safe laboratory practices.[3][4][5]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory, at or near the point of waste generation.[4][5]

  • This area must be under the control of the laboratory personnel.

Step 2: Use Appropriate Waste Containers

  • Use a dedicated, properly labeled hazardous waste container for solid this compound waste.

  • The container must be compatible with the chemical and have a secure, tight-fitting lid.[4]

  • Ensure the container is in good condition, with no cracks or deterioration.[4]

Step 3: Labeling

  • Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date when the first waste was added to the container.

III. Disposal Procedures for this compound

Follow these procedures for the disposal of the chemical in its solid form and for any contaminated materials.

A. Disposal of Solid this compound

  • Collection : Carefully transfer the solid waste into the designated hazardous waste container located in the SAA. Avoid creating dust.

  • Container Management : Keep the waste container closed at all times, except when adding waste.[5][6]

  • Storage : Do not accumulate more than 55 gallons of hazardous waste in the SAA.[5]

  • Disposal Request : Once the container is full, or within one year of the initial accumulation date, arrange for pick-up by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[5][6]

B. Disposal of Contaminated Labware and Materials

  • Sharps : Any contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container for incineration.[3]

  • Non-sharps : Disposable items such as gloves, weighing paper, and plasticware contaminated with this compound should be placed in the solid hazardous waste container.

  • Empty Containers : An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[6] The resulting rinsate must be collected and disposed of as hazardous liquid waste.[6] After triple-rinsing, deface the original label and dispose of the container as regular trash.[6]

C. Spill Cleanup

  • Safety First : Ensure adequate ventilation and wear the appropriate PPE.[1]

  • Containment : Prevent the spill from spreading.

  • Cleanup : For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.[7] For a liquid spill (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination : Clean the spill area thoroughly.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_segregation Segregation & Containment cluster_disposal Final Disposal A Assess Hazards & Don PPE B Unused/Waste this compound A->B Begin Work C Contaminated Materials (Gloves, etc.) A->C Begin Work D Empty Stock Container A->D Begin Work E Solid Hazardous Waste Container B->E C->E F Triple-Rinse with Solvent D->F H EHS/Contractor Pickup E->H G Liquid Hazardous Waste Container F->G Collect Rinsate I Regular Trash F->I Dispose of Rinsed Container G->H

Caption: Disposal workflow for this compound.

V. Quantitative Data Summary

Table 2: Regulatory and Safety Thresholds

ParameterValueReference
Maximum Hazardous Waste Accumulation (SAA) 55 gallons[5]
Maximum Acutely Toxic Waste Accumulation (SAA) 1 quart (liquid) or 1 kg (solid)[5]
Maximum Storage Time in SAA 1 year (unless accumulation limits are met sooner)[4]

Important Considerations:

  • Consult Local Regulations : Always consult your institution's specific waste disposal guidelines and local regulations, as they may vary.[3][8]

  • Waste Minimization : Whenever possible, practice waste minimization by ordering only the necessary amounts of chemicals and considering smaller-scale experiments.[5]

  • Do Not Dispose Down the Drain : Do not dispose of this compound down the sink.[6][8] This compound's potential aquatic toxicity and low water solubility make drain disposal inappropriate.[7]

References

Comprehensive Safety and Handling Guide for (Z)-2-Acetamido-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) is available for the (Z)-isomer of 2-Acetamido-3-phenylacrylic acid. The following guidance is based on the safety information for the closely related compound, α-Acetamidocinnamic acid (CAS 5469-45-4), and should be used as a precautionary measure. Users should handle this compound with care and perform their own risk assessment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (Z)-2-Acetamido-3-phenylacrylic acid. The procedural steps outlined below are designed to ensure safe handling from reception to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to share hazard characteristics with its isomers and related compounds, which are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.[2][3]Protects eyes from dust particles and splashes.
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents skin contact and irritation.[1][2][4]
Body Protection Laboratory coat.Protects against incidental skin contact.[1][2]
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[2][3]Minimizes inhalation of airborne particles.

Engineering Controls

Proper engineering controls are crucial for maintaining a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A fume hood is recommended, especially when handling powders or generating dust.

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound throughout the experimental workflow.

  • Preparation and Weighing:

    • Before handling, ensure all required PPE is correctly worn.

    • Conduct weighing operations in a ventilated enclosure or a fume hood to control dust.

    • Use a spatula for transferring the solid material to minimize dust generation.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and monitor the process.

    • Keep containers tightly closed when not in use.[1][3]

  • Post-Experiment Work-up:

    • After the reaction is complete, allow the equipment to cool to room temperature before disassembly.

    • Clean all glassware and equipment thoroughly after use.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[1][2]

    • Place the collected material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Ensure adequate ventilation.

    • Follow the small spill procedure using appropriate respiratory protection.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs.[1][3]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek medical attention.[1][3]

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

    • Keep the container tightly closed and protected from moisture.[1][2]

  • Disposal Plan:

    • Dispose of waste material in accordance with local, state, and federal regulations.[5]

    • Do not mix with other waste.[5]

    • Contaminated packaging should be handled in the same manner as the product itself.[5]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C D Perform Experiment (e.g., Dissolution, Reaction) C->D E Decontaminate Glassware & Equipment D->E F Dispose of Waste E->F G Remove PPE & Wash Hands F->G H Spill Management I First Aid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.